molecular formula C9H15N B089441 Triallylamine CAS No. 102-70-5

Triallylamine

Cat. No.: B089441
CAS No.: 102-70-5
M. Wt: 137.22 g/mol
InChI Key: VPYJNCGUESNPMV-UHFFFAOYSA-N
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Description

Triallylamine appears as a colorless liquid with a fishlike odor. Density 0.800 g / cm3 and insoluble in water. Hence floats on water. Flash point 103°F. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-bis(prop-2-enyl)prop-2-en-1-amine
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InChI

InChI=1S/C9H15N/c1-4-7-10(8-5-2)9-6-3/h4-6H,1-3,7-9H2
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InChI Key

VPYJNCGUESNPMV-UHFFFAOYSA-N
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Canonical SMILES

C=CCN(CC=C)CC=C
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Molecular Formula

C9H15N
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Related CAS

28182-47-0
Record name 2-Propen-1-amine, N,N-di-2-propen-1-yl-, homopolymer
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DSSTOX Substance ID

DTXSID5026174
Record name Triallylamine
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Molecular Weight

137.22 g/mol
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Physical Description

Triallylamine appears as a colorless liquid with a fishlike odor. Density 0.800 g / cm3 and insoluble in water. Hence floats on water. Flash point 103 °F. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Liquid, Colorless to dark-brown liquid with a musty, ammonia-like odor; [CHEMINFO]
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Boiling Point

311 to 313 °F at 760 mmHg (NTP, 1992), 155.5 °C
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Flash Point

103 °F (NTP, 1992), 103 °F OC.
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Solubility

2.5 mg/mL (NTP, 1992), Soluble in ethanol, ethyl ether, acetone, and benzene, In water, 2,500 mg/l @ 25 °C
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Density

0.809 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.809 @ 20 °C
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Vapor Density

4.73 (Air= 1)
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Vapor Pressure

3.64 [mmHg], 3.64 mm Hg @ 25 °C
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Color/Form

Liquid, Dark brown liquid

CAS No.

102-70-5
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Melting Point

-94 °F (NTP, 1992), less than -70 °C
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Foundational & Exploratory

An In-Depth Technical Guide to Triallylamine: Chemical Structure, Properties, and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triallylamine is a versatile tertiary amine with the chemical formula (C₃H₅)₃N. Characterized by the presence of three allyl groups attached to a central nitrogen atom, it serves as a valuable building block in organic synthesis and polymer chemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key reactions of this compound. Detailed experimental protocols for its synthesis and selected transformations are provided, alongside spectroscopic data for its characterization. While this compound itself is not a therapeutic agent, its derivatives have been explored for various applications, and an understanding of its chemistry is pertinent for professionals in chemical and pharmaceutical research.

Chemical Structure and Identification

This compound is systematically named N,N-bis(prop-2-en-1-yl)prop-2-en-1-amine. Its structure consists of a central nitrogen atom bonded to three allyl groups.

Molecular Structure:

G N N C1 CH2 N->C1 C4 CH2 N->C4 C7 CH2 N->C7 C2 CH C1->C2 C3 CH2 C2->C3 C5 CH C4->C5 C6 CH2 C5->C6 C8 CH C7->C8 C9 CH2 C8->C9

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name N,N-bis(prop-2-enyl)prop-2-en-1-amine
CAS Number 102-70-5[1]
Molecular Formula C₉H₁₅N[1]
SMILES C=CCN(CC=C)CC=C
InChI 1S/C9H15N/c1-4-7-10(8-5-2)9-6-3/h4-6H,1-3,7-9H2

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a characteristic fish-like or ammonia-like odor.[2] It is flammable and should be handled with appropriate safety precautions.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 137.22 g/mol [1]
Density 0.809 g/cm³ at 25 °C[2]
Boiling Point 155-156 °C[2]
Melting Point -70 °C
Flash Point 39.4 °C[2]
Water Solubility Slightly soluble[2]
Refractive Index 1.451 at 20 °C
pKa 8.31[2]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound in CDCl₃ typically shows three main signals corresponding to the different types of protons in the allyl groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

IR (Infrared) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for the C-H bonds of the alkene and alkane groups, the C=C double bond, and the C-N bond.[1]

Table 3: Spectroscopic Data of this compound

Spectroscopy **Characteristic Peaks/Shifts (ppm or cm⁻¹) **
¹H NMR (CDCl₃) ~5.8-6.0 (m, 3H, -CH=), ~5.1-5.2 (m, 6H, =CH₂), ~3.1 (d, 6H, N-CH₂-)
¹³C NMR (CDCl₃) ~135 (=CH), ~116 (=CH₂), ~56 (N-CH₂)
IR (liquid film) ~3080 (C-H stretch, =C-H), ~2980, 2850 (C-H stretch, -C-H), ~1645 (C=C stretch), ~995, 915 (C-H bend, =C-H)

Synthesis and Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the reaction of allyl chloride with ammonia (B1221849) under elevated temperature and pressure.[2][3] This reaction also produces monoallylamine and diallylamine (B93489) as byproducts.

Reaction: 3 CH₂=CHCH₂Cl + NH₃ → N(CH₂CH=CH₂)₃ + 3 HCl

Experimental Protocol: Synthesis of this compound

This protocol describes a general laboratory-scale synthesis.

Materials:

  • Allyl chloride

  • Aqueous ammonia solution (e.g., 28%)

  • Sodium hydroxide (B78521)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a well-ventilated fume hood, charge a round-bottom flask with an aqueous ammonia solution.

  • Cool the flask in an ice bath and slowly add allyl chloride dropwise with stirring. An excess of ammonia is used to favor the formation of the primary amine initially, which is then further alkylated.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it under reflux for several hours.

  • Cool the reaction mixture and make it basic by the addition of a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and dry them over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • The resulting crude product, a mixture of mono-, di-, and this compound, is then purified by fractional distillation to isolate this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Allyl Chloride Allyl Chloride Round-bottom flask Round-bottom flask Allyl Chloride->Round-bottom flask Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia->Round-bottom flask Reflux Reflux Round-bottom flask->Reflux Basification (NaOH) Basification (NaOH) Reflux->Basification (NaOH) Extraction (Ether) Extraction (Ether) Basification (NaOH)->Extraction (Ether) Drying (MgSO4) Drying (MgSO4) Extraction (Ether)->Drying (MgSO4) Fractional Distillation Fractional Distillation Drying (MgSO4)->Fractional Distillation Pure this compound Pure this compound Fractional Distillation->Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Key Reactions of this compound

The three allyl groups in this compound are reactive and can participate in a variety of chemical transformations, making it a useful intermediate in organic synthesis.

Ruthenium-Catalyzed Synthesis of 2-Ethyl-3-methylquinolines

This compound can react with anilines in the presence of a ruthenium catalyst to form 2-ethyl-3-methylquinolines.[2] This reaction is a valuable method for the synthesis of substituted quinoline (B57606) derivatives, which are important scaffolds in medicinal chemistry.

Experimental Protocol: Synthesis of 2-Ethyl-3-methylquinoline from Aniline and this compound

This is a representative protocol based on known ruthenium-catalyzed reactions.

Materials:

  • Aniline

  • This compound

  • Tris(triphenylphosphine)ruthenium(II) chloride (RuCl₂(PPh₃)₃)

  • Toluene (anhydrous)

  • Schlenk flask

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add aniline, this compound, and the ruthenium catalyst in anhydrous toluene.

  • Seal the flask and heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-ethyl-3-methylquinoline.

G Aniline Aniline Reaction Mixture Reaction Mixture Aniline->Reaction Mixture This compound This compound This compound->Reaction Mixture Ru Catalyst Ru Catalyst Ru Catalyst->Reaction Mixture Toluene Toluene Toluene->Reaction Mixture Heating Heating Reaction Mixture->Heating Purification Purification Heating->Purification Product Product Purification->Product

Caption: Workflow for quinoline synthesis.

Hydrozirconation

The alkene functional groups in this compound can undergo hydrozirconation upon treatment with Schwartz's reagent (Cp₂ZrHCl). This reaction forms an organozirconium intermediate that can be further functionalized, for example, by transmetalation.[2]

Cycloaddition Reactions

This compound can participate in cycloaddition reactions. For instance, it reacts with fluorinated 1,3,4-oxadiazoles to yield cage compounds of the octahydro-2,7-methanofuro[3,2-c]pyridine series.[2]

Biological Activity and Relevance in Drug Development

This compound itself is not known to have specific biological activity or be involved in defined signaling pathways relevant to drug development. Its primary use is as a chemical intermediate. However, the broader class of allylamine (B125299) derivatives includes compounds with significant biological activity, most notably as antifungal agents. These antifungal allylamines, such as naftifine (B1207962) and terbinafine, act by inhibiting the enzyme squalene (B77637) epoxidase, which is a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. This mode of action is distinct from that of azole antifungals.

While this compound is not a direct precursor to these specific drugs, its chemistry is relevant to the synthesis of novel amine-containing compounds that could be explored for various therapeutic applications. The ability to functionalize the allyl groups provides a route to a diverse range of molecular architectures.

Safety and Handling

This compound is a flammable liquid and a corrosive substance that can cause severe skin and eye irritation.[1] It is also toxic if inhaled or ingested. Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is incompatible with strong oxidizing agents.

Conclusion

This compound is a valuable and reactive chemical intermediate with a well-defined structure and set of properties. Its utility in organic synthesis is demonstrated through its participation in various reactions, including the formation of complex heterocyclic structures. While not a bioactive molecule in its own right in the context of drug development, the chemical principles and reactions associated with this compound are of interest to researchers and scientists involved in the synthesis of novel chemical entities with potential therapeutic applications. The experimental protocols provided herein offer a practical guide for the synthesis and utilization of this versatile compound.

References

An In-Depth Technical Guide to the Synthesis of Triallylamine from Allyl Chloride and Ammonia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triallylamine from the reaction of allyl chloride and ammonia (B1221849). The document details the underlying reaction mechanism, experimental protocols, and methods for product purification, with a focus on providing actionable data and insights for laboratory and industrial applications.

Introduction

This compound, a tertiary amine with three allyl groups, is a versatile chemical intermediate with applications in the synthesis of polymers, resins, pharmaceuticals, and other specialty chemicals.[1][2] The primary industrial route to this compound involves the reaction of allyl chloride with ammonia.[1][3] This reaction, however, typically yields a mixture of monoallylamine, diallylamine (B93489), and this compound, making the selective synthesis of the tertiary amine a significant challenge.[1][2] This guide explores the reaction parameters that influence the product distribution and outlines strategies to enhance the yield of this compound.

Reaction Mechanism and Kinetics

The synthesis of this compound from allyl chloride and ammonia proceeds through a series of sequential nucleophilic substitution reactions. Ammonia initially attacks allyl chloride to form monoallylamine. The resulting primary amine is also nucleophilic and can further react with allyl chloride to produce diallylamine, a secondary amine. Finally, diallylamine can react with another molecule of allyl chloride to yield the desired this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Allyl_Chloride Allyl Chloride Ammonia Ammonia Monoallylamine Monoallylamine Ammonia->Monoallylamine + Allyl Chloride Diallylamine Diallylamine Monoallylamine->Diallylamine + Allyl Chloride This compound This compound Diallylamine->this compound + Allyl Chloride

Figure 1: Reaction pathway for the synthesis of this compound.

The selectivity towards this compound is influenced by several factors, including the molar ratio of the reactants, temperature, pressure, and the presence of catalysts. A lower molar ratio of ammonia to allyl chloride generally favors the formation of more substituted amines, including this compound.

Quantitative Data Summary

The following table summarizes key quantitative data gathered from various sources regarding the synthesis of allylamines. It is important to note that many available protocols are optimized for the production of monoallylamine, resulting in low yields of this compound.

ParameterValueProduct Distribution/YieldCatalystReference
Molar Ratio (NH₃:Allyl Chloride) High (e.g., 25:1)High selectivity for monoallylamine (67.6%)None specified[4]
Molar Ratio (NH₃:Allyl Chloride) 4.5:1Lower selectivity for monoallylamine (13.3%)None specified[4]
Temperature 40-70°CMonoallylamine: 87.8%, Diallylamine: 3.5%, this compound: 1.2%None specified[3]
Catalyst Cu₂Cl₂Optimized for monoallylamineCu₂Cl₂[4]
Pressure Heat and PressureGeneral condition for manufacturingNot specified[1][3]

Note: The data highlights a significant challenge in selectively synthesizing this compound. To increase the yield of this compound, it is recommended to explore lower molar ratios of ammonia to allyl chloride and to investigate the effect of catalysts under various temperature and pressure conditions.

Experimental Protocols

General Synthesis of Allylamines (Monoallylamine Optimized)

This protocol is adapted from a procedure optimized for monoallylamine synthesis and serves as a baseline for further optimization towards this compound.[3]

Materials:

Equipment:

  • Stainless steel autoclave

  • Stirring mechanism

  • Temperature control system

Procedure:

  • Charge a stainless steel autoclave with 3.91 parts by weight of allyl chloride, 4.89 parts by weight of paraformaldehyde, and 28.4 parts by weight of a 12 wt% ammonia/methanol solution.

  • Stir the mixture at 40°C for 3 hours, then increase the temperature to 50°C for 2 hours, and finally to 70°C for 1 hour.

  • Cool the reaction mixture.

  • To the reaction mixture, add 51.3 parts by weight of an aqueous 24 wt% hydroxylamine sulfate solution and 22.7 parts by weight of 35 wt% sulfuric acid to adjust the pH to 0.8. Stir at 40°C for 30 minutes.

  • Add 61.3 parts by weight of an aqueous 27 wt% sodium hydroxide solution to adjust the pH to 13.

  • Analyze the resulting mixture by gas chromatography (GC) to determine the product distribution.

Note on Optimization for this compound: To shift the product distribution towards this compound, consider significantly reducing the molar ratio of the ammonia solution to allyl chloride. Further experimentation with temperature and pressure will be necessary to optimize the yield.

Purification by Fractional Distillation

The separation of monoallylamine, diallylamine, and this compound from the reaction mixture is typically achieved by fractional distillation due to their different boiling points.[2]

Boiling Points:

  • Monoallylamine: 55-58 °C

  • Diallylamine: 111-112 °C

  • This compound: 155-156 °C[1]

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flasks

  • Heating mantle with temperature control

  • Vacuum source (optional, for lower temperature distillation)

Procedure:

  • Neutralize the reaction mixture with a base (e.g., sodium hydroxide) to free the amines from their ammonium (B1175870) salts.

  • Separate the organic layer containing the allylamines.

  • Dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Set up the fractional distillation apparatus.

  • Carefully heat the distillation flask. The most volatile component, monoallylamine, will distill first. Collect the fraction boiling around 55-58 °C.

  • After the monoallylamine has been removed, increase the temperature to distill diallylamine, collecting the fraction around 111-112 °C.

  • Finally, the remaining liquid in the distillation flask will be enriched in this compound. Increase the temperature further to distill and collect the this compound fraction at approximately 155-156 °C.

  • The efficiency of the separation is highly dependent on the efficiency of the fractionating column and the control of the distillation rate.

Experimental_Workflow Reactants Allyl Chloride & Ammonia Reaction Reaction in Autoclave (Controlled T & P) Reactants->Reaction Workup Neutralization & Quenching Reaction->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Drying Drying of Organic Phase Extraction->Drying Distillation Fractional Distillation Drying->Distillation Products Isolated Mono-, Di-, and this compound Distillation->Products

Figure 2: General experimental workflow for synthesis and purification.

Advanced Synthesis and Purification Strategies

Phase Transfer Catalysis

Phase transfer catalysis (PTC) can be a valuable technique to enhance the reaction rate and selectivity in the synthesis of this compound. A phase transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide ion (from the aqueous phase) to the organic phase where it can deprotonate the intermediate ammonium salts, thus promoting further allylation. This can potentially lead to higher yields of this compound under milder reaction conditions. Further research into the application of specific phase transfer catalysts for this reaction is warranted.

Extractive Distillation

Due to the close boiling points of the allylamines, simple fractional distillation may not provide sufficient separation. Extractive distillation is an advanced separation technique that involves the addition of a high-boiling solvent to the mixture to alter the relative volatilities of the components, thereby facilitating their separation.[5][6] The selection of an appropriate solvent is critical for the success of this method.

Conclusion

The synthesis of this compound from allyl chloride and ammonia is a well-established industrial process, yet the selective production of the tertiary amine remains a significant challenge due to the formation of mono- and diallylamine byproducts. This guide has provided an overview of the reaction mechanism, summarized key quantitative data, and presented a general experimental protocol. To achieve higher yields of this compound, a systematic optimization of reaction conditions, particularly a lower ammonia to allyl chloride molar ratio, is crucial. Advanced techniques such as phase transfer catalysis and extractive distillation offer promising avenues for improving both the synthesis and purification processes. Further research and development in these areas are essential for developing more efficient and selective methods for the production of this compound.

References

Triallylamine (CAS No. 102-70-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triallylamine (N,N-di-2-propenyl-2-propen-1-amine), a tertiary amine with the CAS number 102-70-5, is a versatile and reactive organic compound. Its unique structure, featuring three allyl groups attached to a central nitrogen atom, imparts a range of useful properties, making it a valuable intermediate and building block in various chemical syntheses. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to researchers and professionals in the fields of chemistry and drug development. Detailed experimental protocols for its synthesis and key reactions, along with comprehensive spectroscopic data, are presented to facilitate its practical application in the laboratory.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic fish-like or ammoniacal odor.[1][2] It is a flammable and corrosive substance that requires careful handling.[1] The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 102-70-5[1]
Molecular Formula C₉H₁₅N[1]
Molecular Weight 137.23 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Odor Fish-like, ammoniacal[1]
Boiling Point 150-151 °C[1]
Melting Point -70 °C[1]
Density 0.809 g/cm³ at 20°C[1]
Flash Point 31 °C (87.8 °F) - closed cup[1]
Refractive Index (n²⁰/D) 1.451[1]
Vapor Pressure 90 mmHg at 80 °C[3]
Water Solubility Slightly soluble[1]
Solubility in Organic Solvents Soluble in ethanol, diethyl ether, acetone, and benzene[1]
pKa (conjugate acid) 8.31[1]
Stability Stable under normal conditions. Flammable. Incompatible with strong oxidizing agents.[1]

Synthesis and Purification

Synthesis of this compound

This compound is typically synthesized via the reaction of allyl chloride with ammonia (B1221849) under elevated temperature and pressure.[1][4] This reaction also produces monoallylamine and diallylamine (B93489) as byproducts.[1]

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Allyl chloride (98% by weight)

    • Aqueous ammonia/methanol solution (12% by weight)

    • Paraformaldehyde (92% by weight)

    • Aqueous hydroxylamine (B1172632) sulfate (B86663) solution (24% by weight)

    • Sulfuric acid (35% by weight)

    • Aqueous sodium hydroxide (B78521) solution (27% by weight)

    • Stainless steel autoclave

  • Procedure:

    • Charge a stainless steel autoclave with 3.91 parts by weight of allyl chloride, 4.89 parts by weight of paraformaldehyde, and 28.4 parts by weight of an aqueous 12 wt% ammonia/methanol solution.[4]

    • Stir the mixture at 40°C for 3 hours, then at 50°C for 2 hours, and finally at 70°C for 1 hour to facilitate the reaction.[4]

    • After the reaction, add 51.3 parts by weight of an aqueous 24 wt% hydroxylamine sulfate solution and 22.7 parts by weight of 35 wt% sulfuric acid to the reaction mixture to adjust the pH to 0.8.[4] Stir the mixture at 40°C for 30 minutes.[4]

    • Subsequently, add 61.3 parts by weight of an aqueous 27 wt% sodium hydroxide solution to adjust the pH to 13.[4]

    • The resulting mixture contains allylamine (B125299), diallylamine, and this compound, which can be separated by fractional distillation.[4][5]

  • Note: This protocol primarily yields allylamine, with smaller amounts of diallylamine and this compound.[4] To increase the yield of this compound, the reaction conditions, such as the molar ratio of reactants, can be adjusted.

Purification

Purification of this compound is typically achieved by fractional distillation.[5] Due to its basic nature, drying agents such as solid potassium hydroxide or sodium hydroxide can be used to remove residual water before distillation.[6]

Experimental Protocol: Purification by Fractional Distillation

  • Materials:

    • Crude this compound

    • Solid potassium hydroxide or sodium hydroxide

    • Distillation apparatus with a fractionating column

  • Procedure:

    • Dry the crude this compound over solid potassium hydroxide or sodium hydroxide for several hours to remove water.[6]

    • Filter the dried amine into a distillation flask.

    • Set up a fractional distillation apparatus.

    • Carefully heat the distillation flask. Collect the fraction that distills at the boiling point of this compound (150-151 °C).

Reactivity and Applications

The presence of both a tertiary amine and three reactive allyl groups makes this compound a versatile reagent in organic synthesis.

Organic Synthesis

This compound serves as a key building block for the synthesis of various organic compounds.

  • Synthesis of Quinolines: this compound reacts with primary aromatic amines in the presence of a ruthenium catalyst to form 2-ethyl-3-methylquinolines.[1][7]

  • Synthesis of Organometallic Compounds: It undergoes hydrozirconation followed by transmetalation with germanium tetrachloride to produce 1-aza-5-germa-5-chlorobicyclo[3.3.3]undecane.[1][8] This intermediate can be further functionalized by reacting with Grignard or organolithium reagents.[1]

  • Cycloaddition Reactions: this compound participates in cycloaddition reactions with fluorinated 1,3,4-oxadiazoles to yield octahydro-2,7-methanofuro[3,2-c]pyridines.[1][9]

Polymer Chemistry

This compound is widely used in the field of polymer chemistry.

  • Cross-linking Agent: It is employed as a cross-linking agent in the production of polymers and resins, enhancing their mechanical and thermal properties.[1]

  • Catalyst and Initiator: this compound can act as a catalyst in the production of polyesters and as an initiator for the polymerization of butadiene.[1]

  • Intermediate for Ion-Exchange Resins: It serves as an intermediate in the synthesis of ion-exchange resins.[1]

Drug Development and Pharmaceuticals

While not a drug itself, this compound is a useful intermediate in the synthesis of pharmaceutical compounds.[10] Its reactive functional groups allow for the construction of complex molecular architectures found in some active pharmaceutical ingredients.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the allyl groups. The spectrum typically shows multiplets for the vinyl protons and a doublet for the methylene (B1212753) protons adjacent to the nitrogen.

  • ¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The spectrum will show distinct signals for the methylene carbons attached to the nitrogen and the vinyl carbons of the allyl groups.

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
δ (ppm)δ (ppm)
~5.8 (m, 3H, -CH=CH₂)~135 (C=C H₂)
~5.1 (m, 6H, -CH=CH ₂)~116 (C =CH₂)
~3.1 (d, 6H, -N-CH ₂-)~56 (-N-C H₂-)

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

As a tertiary amine, the IR spectrum of this compound does not show the characteristic N-H stretching bands typically seen for primary and secondary amines.[11] Key absorption bands include:

  • C-H stretching (sp²): ~3080 cm⁻¹

  • C-H stretching (sp³): ~2980-2800 cm⁻¹

  • C=C stretching: ~1645 cm⁻¹

  • C-N stretching: ~1150 cm⁻¹

  • =C-H bending (out-of-plane): ~995 and 915 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 137. The fragmentation pattern is dominated by the cleavage of the C-C bond beta to the nitrogen atom (α-cleavage), leading to the formation of a stable iminium ion.[12]

Safety and Handling

This compound is a flammable liquid and is corrosive.[1] It is also toxic if inhaled, ingested, or in contact with skin.[13]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] All equipment used when handling the product must be grounded to prevent static discharge.[13]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed. Store separately from strong oxidizing agents and acids.[1]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.

    • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.

    • In all cases of exposure, seek immediate medical attention.

Visualizations

Synthesis of this compound

Synthesis_of_this compound AllylChloride Allyl Chloride Reactants AllylChloride->Reactants Ammonia Ammonia Ammonia->Reactants This compound This compound Byproducts Monoallylamine, Diallylamine Reactants->this compound Heat, Pressure Reactants->Byproducts Heat, Pressure

Caption: Synthesis of this compound from Allyl Chloride and Ammonia.

Ruthenium-Catalyzed Quinoline Synthesis

Quinolone_Synthesis This compound This compound Reactants This compound->Reactants Aniline Primary Aromatic Amine (Aniline) Aniline->Reactants Quinolone 2-Ethyl-3-methylquinoline Catalyst Ru Catalyst Catalyst->Reactants Reactants->Quinolone

Caption: Ruthenium-Catalyzed Synthesis of 2-Ethyl-3-methylquinolines.

Conclusion

This compound (CAS No. 102-70-5) is a highly versatile and reactive chemical intermediate with significant applications in organic synthesis and polymer chemistry. Its unique trifunctional nature allows for the construction of complex molecular structures, making it a valuable tool for researchers and scientists. This technical guide has provided a comprehensive overview of its properties, synthesis, reactivity, and safe handling procedures, equipping professionals with the necessary knowledge for its effective utilization in their research and development endeavors. The detailed experimental protocols and spectroscopic data further serve as a practical resource for laboratory applications.

References

Triallylamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triallylamine is a versatile tertiary amine with the chemical formula C9H15N.[1][2][3] Its unique structure, featuring a central nitrogen atom bonded to three allyl groups, imparts a combination of nucleophilic and olefinic properties, making it a valuable building block in a wide array of chemical transformations. This guide provides an in-depth overview of this compound, including its fundamental properties, synthesis, and key applications in research and development, with a particular focus on its role in polymerization and as a precursor to complex organic molecules.

Core Properties of this compound

This compound is a colorless to pale yellow liquid with a characteristic fish-like or amine-like odor.[2][4] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReferences
Molecular Formula C9H15N[1][2][3]
Molecular Weight 137.22 g/mol [2][3][4]
Appearance Colorless to pale yellow liquid[1][4]
Odor Fish-like, amine-like[2][4]
Density 0.809 g/cm³ at 20 °C[1]
Boiling Point 155-156 °C
Melting Point -70 °C[3]
Flash Point 30.6 °C[3]
Solubility in Water Slightly soluble
Solubility in Organic Solvents Soluble in ethanol, diethyl ether, acetone, and benzene
CAS Number 102-70-5[3]

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of allyl chloride with ammonia (B1221849) under elevated temperature and pressure.[1] This reaction typically produces a mixture of monoallylamine, diallylamine, and this compound, which are then separated by distillation. The formation of this compound is the result of the sequential alkylation of the ammonia nitrogen atom by three molecules of allyl chloride.

A general representation of the synthesis is as follows:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Ammonia Ammonia (NH3) AllylChloride Allyl Chloride (3 eq.) Heat Heat Heat->Reaction Pressure Pressure Pressure->Reaction This compound This compound HCl HCl (3 eq.) Reaction->this compound Sequential Alkylation Reaction->HCl

Caption: Synthesis of this compound from Ammonia and Allyl Chloride.

Experimental Protocol: Synthesis of Allylamines

Materials:

  • Allyl chloride

  • Aqueous ammonia

  • Catalyst (e.g., cuprous chloride)[6]

  • Solvent (e.g., methanol, water)

General Procedure:

  • A mixture of the catalyst, solvent, and aqueous ammonia is prepared and blended evenly.[5]

  • This mixture and allyl chloride are pumped into a pipe reactor at a controlled rate.[5]

  • The ammonolysis reaction is carried out at a temperature of 40-80°C and a pressure of approximately 3.0 MPa for a residence time of 5-20 minutes.[5]

  • The resulting product stream contains a mixture of monoallylamine, diallylamine, and this compound, along with unreacted starting materials and byproducts.[5]

  • Sodium hydroxide (B78521) solution is added to the reaction mixture to neutralize the ammonium (B1175870) chloride formed.[5]

  • The product mixture is then subjected to rectification to separate the different allylamines. Fractions are collected at their respective boiling points.[5]

Applications in Research and Development

This compound's trifunctional nature makes it a valuable monomer and intermediate in various applications, including polymer chemistry and the synthesis of fine chemicals and pharmaceuticals.

Polymer Chemistry

This compound can undergo polymerization through its allyl groups, although it is known to be challenging via conventional free-radical methods due to degradative chain transfer.[7] However, under specific conditions, such as using ionizing radiation, polymerization can be achieved.[8] The resulting polymers have applications in areas such as ion-exchange resins and as crosslinking agents for superabsorbent polymers.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer This compound Monomer Radical Monomer Radical Monomer->Radical Initiator Initiator (e.g., Radiation) Initiator->Monomer Activation GrowingChain Growing Polymer Chain NewMonomer This compound Monomer GrowingChain->NewMonomer Addition LongerChain Elongated Polymer Chain TwoChains Two Polymer Radical Chains StablePolymer Stable Polymer TwoChains->StablePolymer Combination or Disproportionation

Caption: General Scheme of this compound Polymerization.

Organic Synthesis

This compound serves as a precursor in various organic transformations, leveraging the reactivity of both the tertiary amine and the allyl groups.

This compound can be employed in ruthenium-catalyzed reactions with anilines and aldehydes to synthesize substituted quinolines.[9] This three-component reaction provides an efficient route to this important class of heterocyclic compounds, which are prevalent in many biologically active molecules. The reaction is believed to proceed through the initial formation of an imine from the aniline (B41778) and aldehyde, followed by a deaminative coupling and annulation with this compound.[9]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Aniline Aniline Imine Imine Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine TAA This compound CoupledIntermediate Coupled Intermediate TAA->CoupledIntermediate RuCatalyst Ruthenium Catalyst RuCatalyst->CoupledIntermediate Imine->CoupledIntermediate Quinoline Substituted Quinoline CoupledIntermediate->Quinoline Annulation

Caption: Ruthenium-Catalyzed Synthesis of Quinolines using this compound.

The allyl groups of this compound can undergo hydrozirconation with reagents like Schwartz's reagent (zirconocene hydrochloride), followed by transmetalation.[3][10] This sequence generates organozinc or other organometallic species that can then be used in subsequent carbon-carbon bond-forming reactions, such as additions to imines to form allylic amines.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area.[11] It is also corrosive and can cause severe skin and eye irritation.[12] Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and personal protective equipment.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in polymer science and organic synthesis. Its unique combination of a tertiary amine and three reactive allyl groups provides a platform for the construction of a diverse range of molecular architectures. For researchers and professionals in drug development and materials science, a thorough understanding of the properties and reactivity of this compound is essential for leveraging its full potential in the creation of novel and functional molecules.

References

In-depth Technical Guide on the Solubility of Triallylamine in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of triallylamine in aqueous and organic media. A critical review of existing data reveals significant discrepancies in reported aqueous solubility, which are addressed herein. While quantitative data for organic solvents are scarce, this guide furnishes qualitative solubility information and outlines a detailed experimental protocol for its precise determination. Furthermore, a procedural workflow for the utilization of this compound as a cross-linking agent in the synthesis of ion-exchange resins is presented, complete with a corresponding visualization. This document is intended to serve as a crucial resource for laboratory professionals requiring accurate solubility data and procedural guidance for the effective application of this compound.

Introduction

This compound (C₉H₁₅N) is a tertiary amine characterized by the presence of three allyl groups attached to a central nitrogen atom. This structure imparts unique reactivity, making it a valuable intermediate in various organic syntheses, including the production of polymers, resins, and pharmaceuticals.[1][2] A thorough understanding of its solubility in different solvent systems is paramount for its effective use in synthesis, purification, and formulation development. This guide aims to consolidate and clarify the available solubility data for this compound and to provide practical experimental methodologies for its determination.

Solubility of this compound

Solubility in Water

There is a significant and noteworthy discrepancy in the publicly available data regarding the solubility of this compound in water. Reputable databases such as PubChem and the National Oceanic and Atmospheric Administration (NOAA) cite a solubility of 2.5 mg/mL at or near room temperature, a value attributed to a 1992 report from the National Toxicology Program (NTP).[3][4][5] This value suggests that this compound is slightly soluble in water.

In stark contrast, several chemical suppliers and databases report a water solubility of 250 g/100 mL , which would indicate that this compound is highly soluble, or even miscible with water.[6][7][8] This latter value is orders of magnitude different from the former and its primary source is not readily identifiable.

Given this substantial conflict, and the qualitative descriptions of this compound as "insoluble in water" or "slightly soluble in water" found in other sources, the lower value of 2.5 mg/mL is likely the more reliable figure.[1][9][10] The higher value may be an error in transcription or data entry in the databases that report it. For critical applications, it is strongly recommended that the aqueous solubility of this compound be experimentally verified.

Solubility in Organic Solvents

Quantitative solubility data for this compound in organic solvents is not widely available in peer-reviewed literature or chemical databases. However, it is qualitatively described as being soluble in a range of common organic solvents.[4][9]

Table 1: Qualitative and Quantitative Solubility of this compound

SolventFormulaTypeSolubility
WaterH₂OAqueous2.5 mg/mL (Slightly Soluble)[3][4][5] See Note 1
EthanolC₂H₅OHPolar ProticSoluble[4][9]
Methanol (B129727)CH₃OHPolar ProticData not available
AcetoneC₃H₆OPolar AproticSoluble[4][9]
TolueneC₇H₈Non-polarData not available
Diethyl Ether(C₂H₅)₂ONon-polarSoluble[4][9]
BenzeneC₆H₆Non-polarSoluble[4][9]

Note 1: As detailed in section 2.1, a highly conflicting value of 250 g/100 mL is also reported by some sources. The 2.5 mg/mL value is considered more likely to be accurate.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are provided.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is a standard procedure for determining the solubility of a substance in water.

Materials:

  • This compound (high purity)

  • Distilled or deionized water

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or equivalent)

  • Glass vials with screw caps

  • Pipettes and other standard laboratory glassware

  • Analytical instrument for quantification (e.g., Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or Mass Spectrometry (GC-MS))

Procedure:

  • Add an excess amount of this compound to a known volume of water in a glass vial.

  • Seal the vial tightly to prevent evaporation.

  • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for phase separation.

  • Carefully withdraw a sample from the aqueous phase using a pipette, ensuring no undissolved this compound is taken.

  • To further ensure the removal of any undissolved droplets, centrifuge the sample.

  • Filter the supernatant through a syringe filter.

  • Accurately dilute the filtered aqueous solution with a suitable solvent (e.g., methanol or ethanol) to a concentration within the calibrated range of the analytical instrument.

  • Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC-NPD or GC-MS.

  • Calculate the original solubility in mg/mL, accounting for the dilution factor.

Determination of Solubility in Organic Solvents (Isothermal Gravimetric Method)

This protocol is suitable for determining the solubility of a liquid amine in various organic solvents.

Materials:

  • This compound (high purity)

  • Organic solvents of interest (analytical grade)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Glass vials with screw caps

  • Pipettes and other standard laboratory glassware

  • Rotary evaporator or a gentle stream of inert gas (e.g., nitrogen)

Procedure:

  • Add an excess of this compound to a known volume of the organic solvent in a vial.

  • Seal the vial and place it in a temperature-controlled shaker or water bath at the desired temperature.

  • Agitate the mixture for 24-48 hours to ensure equilibrium.

  • Allow the mixture to settle for at least 24 hours at the constant temperature.

  • Carefully transfer a known volume of the saturated supernatant to a pre-weighed flask.

  • Determine the mass of the flask and the saturated solution.

  • Carefully evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.

  • Once the solvent is removed, re-weigh the flask containing the this compound residue.

  • The mass of the dissolved this compound can be determined by the difference in weight.

  • Calculate the solubility in g/100 mL.

Application Workflow: this compound as a Cross-linking Agent

This compound is utilized as a cross-linking agent in the synthesis of polymers, such as ion-exchange resins. The allyl groups can participate in polymerization reactions, creating a three-dimensional network structure that enhances the mechanical and thermal stability of the polymer.[2][11][12][13]

The following diagram illustrates a generalized workflow for the synthesis of a cross-linked polymer using this compound.

G Workflow for Synthesis of Cross-linked Polymer with this compound cluster_prep Monomer Preparation cluster_reaction Polymerization Reaction cluster_processing Post-Polymerization Processing monomer Primary Monomer polymerization Initiate Polymerization (e.g., thermal or chemical initiation) monomer->polymerization crosslinker This compound (Cross-linker) crosslinker->polymerization initiator Initiator initiator->polymerization crosslinking Cross-linking Reaction (incorporation of this compound) polymerization->crosslinking Chain Growth purification Purification of Polymer (e.g., washing, filtration) crosslinking->purification drying Drying of Cross-linked Polymer purification->drying characterization Characterization (e.g., FTIR, TGA, SEM) drying->characterization product Final Cross-linked Polymer Product characterization->product

Caption: Generalized workflow for the synthesis of a cross-linked polymer using this compound.

Conclusion

The solubility of this compound is a critical parameter for its application in research and industry. While there is a significant discrepancy in the reported aqueous solubility, the most credible data suggests it is slightly soluble in water at approximately 2.5 mg/mL. Qualitatively, this compound is soluble in common organic solvents like ethanol, diethyl ether, and acetone. For applications requiring precise solubility values, the experimental protocols provided in this guide offer a reliable methodology for their determination. The visualized workflow for its use as a cross-linking agent provides a clear procedural overview for polymer synthesis applications. It is recommended that researchers critically evaluate the source of solubility data and, when necessary, perform their own determinations to ensure the accuracy required for their specific applications.

References

Reactivity of Allyl Groups in Triallylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triallylamine, a tertiary amine featuring three reactive allyl groups, serves as a versatile building block in organic synthesis and polymer chemistry. The presence of these unsaturated functionalities, coupled with the nucleophilic nitrogen atom, imparts a rich and varied reactivity profile to the molecule. This technical guide provides a comprehensive overview of the reactivity of the allyl groups in this compound, focusing on key transformations including polymerization, oxidation, hydroformylation, and various addition reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.

Polymerization of this compound

The allyl groups of this compound readily participate in polymerization reactions, primarily through free-radical pathways, to form cross-linked polymers. These polymers have applications as ion-exchange resins and crosslinking agents.[1][2] However, the polymerization of allylic compounds, including this compound, can be challenging due to degradative chain transfer, which often results in low molecular weight products.[3][4] The use of high-energy radiation or specific initiators can overcome these limitations to produce higher molecular weight polymers.[3]

Free-Radical Polymerization

Free-radical polymerization of this compound is typically carried out using its salt form, such as this compound hydrochloride, in aqueous solutions.[3] Irradiation with gamma rays is an effective method for initiating polymerization.[3]

Experimental Protocol: Radiation-Induced Precipitation Polymerization of this compound Hydrochloride [3]

  • Monomer Salt Preparation: this compound is neutralized with a strong acid, such as hydrochloric acid, to form the corresponding salt. For example, an aqueous solution of this compound hydrochloride (e.g., 75% w/v) is prepared.[3]

  • Reaction Setup: The monomer salt solution is placed in a suitable reaction vessel. For precipitation polymerization, a binary solvent system such as water-acetone can be used.[3]

  • Degassing: The solution is thoroughly degassed to remove oxygen, which can inhibit free-radical polymerization.[3]

  • Irradiation: The reaction mixture is exposed to a high-energy radiation source, such as a Cobalt-60 gamma source, at a controlled temperature (e.g., 10-40 °C).[3]

  • Isolation: The resulting polymer precipitates from the solution and is isolated by filtration, washed, and dried.[3]

Quantitative Data: Radiation-Induced Polymerization of this compound Salts [3]

Monomer SaltSolvent SystemRadiation Dose (Mrad)Polymer Yield (%)
This compound HydrochlorideWater1.0High
This compound HydrochlorideWater-Acetone1.0High
This compound SulfateWater1.0High
This compound NitrateWater1.0High
This compound PhosphateWater1.0High
This compound TrichloroacetateWater1.0High

Note: Specific yield percentages were not detailed in the source but were described as "high."

Logical Relationship: Free-Radical Polymerization of this compound

G Initiation Initiation (e.g., γ-radiation) Monomer This compound Monomer Initiation->Monomer generates Radical Monomer Radical Monomer->Radical Propagation Propagation Radical->Propagation Cyclization Intramolecular Cyclization Propagation->Cyclization can lead to Crosslinking Intermolecular Crosslinking Propagation->Crosslinking can lead to Polymer Cross-linked Polymer Cyclization->Polymer Crosslinking->Polymer

Caption: Free-radical polymerization of this compound.

Oxidation of the Allyl Groups

The double bonds of the allyl groups in this compound are susceptible to oxidation by various oxidizing agents. The reaction products depend on the specific reagent and reaction conditions employed.

Permanganate (B83412) Oxidation

Hypothetical Experimental Protocol: Permanganate Oxidation of this compound

  • Reaction Setup: this compound is dissolved in a suitable solvent that is inert to oxidation, such as a mixture of t-butanol and water.

  • Reagent Addition: A solution of potassium permanganate is added dropwise to the this compound solution at a controlled temperature, typically 0 °C to room temperature.

  • Reaction Monitoring: The reaction progress is monitored by the disappearance of the purple color of the permanganate ion.

  • Workup: The reaction is quenched by the addition of a reducing agent (e.g., sodium bisulfite). The manganese dioxide precipitate is removed by filtration.

  • Product Isolation: The organic products are extracted from the aqueous phase and purified by chromatography or distillation.

Expected Products: Depending on the stoichiometry and reaction conditions, the oxidation could potentially yield a mixture of products, including aldehydes, carboxylic acids, and potentially N-oxides.

Reaction Pathway: Permanganate Oxidation of an Allyl Group

G Allyl Allyl Group (C=C) Diol Intermediate Diol Allyl->Diol + KMnO₄, H₂O KMnO4 KMnO₄ Cleavage Oxidative Cleavage Diol->Cleavage further oxidation Carbonyls Carbonyl Compounds (Aldehydes/Ketones) Cleavage->Carbonyls CarboxylicAcids Carboxylic Acids Carbonyls->CarboxylicAcids further oxidation

Caption: Permanganate oxidation of an allyl group.

Hydroformylation

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond. This reaction is a cornerstone of industrial chemistry for the production of aldehydes.[9] While direct experimental data for the hydroformylation of this compound is limited in the provided search results, studies on analogous systems with trialkylamines as ligands or additives for rhodium catalysts provide valuable insights.[10] The presence of the amine can influence the catalyst's activity and selectivity.[10]

Experimental Protocol: Rhodium/Trialkylamine-Catalyzed Reductive Hydroformylation of an Alkene (Adapted for this compound as a Substrate) [10]

  • Catalyst Preparation: A rhodium precursor, such as Rh(acac)(CO)₂, is used.

  • Reaction Setup: The reaction is carried out in a high-pressure autoclave. A biphasic system, for example, using an ionic liquid and a nonpolar organic solvent like heptane, can be employed to facilitate catalyst recycling.[10] this compound would serve as the substrate.

  • Reaction Conditions: The autoclave is charged with the substrate, solvent, and catalyst. It is then pressurized with a mixture of carbon monoxide (CO) and hydrogen (H₂) (syngas) to a specific pressure (e.g., 20-80 bar) and heated to the desired temperature (e.g., 80-120 °C).[10]

  • Product Analysis: After the reaction, the products are analyzed by gas chromatography (GC) to determine the conversion and the distribution of linear and branched aldehydes.

Quantitative Data: Influence of Trialkylamines on Rhodium-Catalyzed Reductive Hydroformylation of Methyl 10-undecenoate [10]

TrialkylamineConversion (%)Aldehyde Yield (%)Alcohol Yield (%)Isomerization (%)Saturation (%)
Triethylamine>85205767
Tributylamine>8528481012
Trihexylamine>8550301215
Trioctylamine>8562121620
Tridodecylamine>856101425

This data illustrates the effect of the amine structure on the product distribution in a related system.

Reaction Pathway: Hydroformylation of an Allyl Group

G Allyl Allyl Group Linear Linear Aldehyde Allyl->Linear + CO/H₂, Catalyst Branched Branched Aldehyde Allyl->Branched + CO/H₂, Catalyst Syngas CO + H₂ Catalyst Rh Catalyst G Allyl Allyl Group AntiMarkovnikov Anti-Markovnikov Alcohol Allyl->AntiMarkovnikov Step 1 & 2 Step1 1. BH₃·THF Step2 2. H₂O₂, NaOH G This compound This compound AmineExchange Amine Exchange This compound->AmineExchange Aniline Aniline Aniline->AmineExchange Catalyst Ru Catalyst + Additives Catalyst->AmineExchange Heteroannulation Heteroannulation AmineExchange->Heteroannulation Quinoline Quinoline Derivative Heteroannulation->Quinoline

References

A Technical Guide to the Fundamental Chemistry of Tertiary Allylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Tertiary allylamines are a significant class of organic compounds characterized by a nitrogen atom bonded to three organic substituents, at least one of which is an allyl group (CH₂=CHCH₂-). This structural motif is a cornerstone in various fields, most notably in medicinal chemistry, where it is integral to the structure of several key antifungal agents.[1] The unique reactivity of the allyl group, combined with the properties of the tertiary amine, imparts these molecules with distinct chemical and biological characteristics. This guide provides an in-depth exploration of the fundamental chemistry of tertiary allylamines, including their synthesis, physicochemical properties, reactivity, and their mechanism of action in drug development.

I. Physicochemical and Spectroscopic Properties

The properties of tertiary allylamines are dictated by the interplay between the electron-rich tertiary nitrogen center and the reactive π-system of the allyl group. Unlike primary and secondary amines, tertiary amines lack an N-H bond, which precludes their participation as hydrogen bond donors, affecting properties like boiling point and solubility. They do, however, act as hydrogen bond acceptors.

The basicity of tertiary allylamines is a key property, influenced by the electronic effects of the substituents on the nitrogen atom. The pKa of triallylamine, a simple tertiary allylamine (B125299), is 8.31.[2] This is slightly lower than many saturated tertiary alkylamines, a difference that can be attributed to the electron-withdrawing nature of the sp²-hybridized carbons in the allyl groups.

Table 1: Physicochemical Properties of Representative Tertiary Allylamines

PropertyThis compoundTerbinafine
CAS Number 102-70-591161-71-6
Molecular Formula C₉H₁₅NC₂₁H₂₅N
Molecular Weight ( g/mol ) 137.22[2]291.44
Boiling Point (°C) 150-151[3]N/A
Melting Point (°C) -70[3]N/A (as Hydrochloride: 204-208)
Density (g/mL) 0.79 - 0.800 @ 25°C[2][3]N/A
pKa 8.31[2]N/A
Refractive Index (n20/D) 1.451[3]N/A
Spectroscopic Characterization

The structural features of tertiary allylamines give rise to characteristic spectroscopic signatures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the protons of the allyl group are distinctive. The vinyl protons typically appear in the 5-6 ppm region, while the allylic protons adjacent to the nitrogen appear further downfield (~3.0 ppm) compared to simple alkanes due to the deshielding effect of the nitrogen atom.[4]

  • Mass Spectrometry (MS): The most common fragmentation pathway for tertiary amines in mass spectrometry is the cleavage of the C-C bond adjacent (alpha) to the C-N bond.[4] This results in the formation of a stable, nitrogen-containing cation, which often represents the base peak in the spectrum.

  • Infrared (IR) Spectroscopy: Tertiary amines lack the characteristic N-H stretching bands seen in primary and secondary amines around 3300-3500 cm⁻¹. The key diagnostic peaks for a tertiary allylamine would be the C=C stretch of the allyl group (around 1640 cm⁻¹) and the C-N stretching vibrations.

Table 2: Typical ¹H-NMR Chemical Shifts for Tertiary Allylamine Protons

Proton TypeStructure FragmentTypical Chemical Shift (ppm)
Allylic Protons -N-CH₂ -CH=CH₂~2.8 - 3.2
Internal Vinyl Proton -N-CH₂-CH =CH₂~5.7 - 6.0
Terminal Vinyl Protons -N-CH₂-CH=CH₂ ~5.0 - 5.3

II. Synthesis of Tertiary Allylamines

The synthesis of tertiary allylamines can be achieved through several strategic routes, often leveraging the reactivity of allylic substrates or the nucleophilicity of amines.

  • Reductive Amination: The reaction of a secondary amine with an α,β-unsaturated aldehyde, such as acrolein, followed by reduction is another pathway.

  • Transition Metal-Catalyzed Allylic Amination: Modern synthetic chemistry heavily relies on transition-metal catalysis for efficient and selective C-N bond formation. The Tsuji-Trost reaction, which uses a palladium catalyst, is a powerful method for the allylation of nucleophiles, including secondary amines, to form tertiary allylamines.[6][7] This method often provides high yields and excellent control over regioselectivity.[7] More recent developments include nickel-catalyzed multicomponent coupling reactions that can build complex allylic amines from simple alkenes, aldehydes, and amides in a single step.[8]

G General Workflow: Pd-Catalyzed Allylic Amination cluster_reactants Starting Materials cluster_catalysis Catalytic System cluster_conditions Reaction Conditions SecondaryAmine Secondary Amine (R₂NH) Reaction Tsuji-Trost Reaction SecondaryAmine->Reaction AllylSubstrate Allylic Substrate (e.g., Allyl Acetate) AllylSubstrate->Reaction Catalyst Pd(0) Catalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction Ligand Phosphine Ligand (e.g., dppp) Ligand->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Base Base (e.g., K₂PO₄) Base->Reaction Temperature Heat (e.g., 60 °C) Temperature->Reaction Product Tertiary Allylamine (R₂N-Allyl) Reaction->Product

Caption: A general workflow for the synthesis of tertiary allylamines via the Tsuji-Trost reaction.

Experimental Protocol: Palladium-Catalyzed Synthesis of an N-Allyl Amine

This protocol is adapted from the general procedure for the Tsuji-Trost reaction.[7]

Objective: To synthesize a tertiary allylamine from a secondary amine and an allylic acetate (B1210297) using a palladium catalyst.

Reagents:

  • Allyl acetate (1.0 mmol)

  • Secondary amine (e.g., dibenzylamine, 1.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)

  • 1,3-Bis(diphenylphosphino)propane [dppp] (0.04 mmol)

  • Potassium phosphate (B84403) (K₂PO₄) (1.1 mmol)

  • Anhydrous tetrahydrofuran (B95107) (THF) (5 mL)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add Pd₂(dba)₃ (18.3 mg), dppp (B1165662) (16.5 mg), and anhydrous THF (5 mL).

  • Stir the resulting solution at room temperature for 30 minutes. The solution should change color, indicating the formation of the active catalyst complex.

  • Add the allyl acetate (e.g., 100 mg) to the reaction mixture.

  • Add the secondary amine (e.g., 197 mg) and potassium phosphate (233 mg) to the flask.

  • Heat the reaction mixture to 60°C and stir for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the catalyst and inorganic salts.

  • Rinse the filter pad with additional solvent (e.g., ethyl acetate).

  • Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica (B1680970) gel to yield the pure tertiary allylamine product.

III. Reactivity and Reaction Mechanisms

The reactivity of tertiary allylamines is centered on the allyl group's C=C double bond and the adjacent allylic C-H bonds, which are weakened by the adjacent π-system.

The Bond Dissociation Energy (BDE) is a critical parameter for understanding this reactivity. The BDE for an allylic C-H bond is significantly lower than that of a typical alkane C-H bond, making it susceptible to abstraction by radicals.[9] This principle is exploited in various allylic functionalization reactions. The cleavage of the allylic C-N bond can also occur under certain conditions, such as through radical isomerization mediated by thiols.[10]

Table 3: Relevant Bond Dissociation Energies (BDE)

BondBDE (kcal/mol)BDE (kJ/mol)Significance
Primary Allylic C-H (in propene)87~364Lower than typical C-H bonds, making it a reactive site for radical abstraction.[9]
C-H (in ethane)101.1423.0A standard for comparing C-H bond strengths.[11]
Allylic C-N ~50-60 (estimated)~210-250Relatively weak and can be cleaved under specific reaction conditions.[10]
CH₃-NH₂ 79331For comparison of a simple C-N bond.[12]

IV. Applications in Drug Development: Antifungal Agents

Tertiary allylamines are a cornerstone in the development of modern antifungal drugs.[13] Key examples include Terbinafine (Lamisil®) and Naftifine, which are highly effective against a broad spectrum of pathogenic fungi, especially dermatophytes that cause infections of the skin, hair, and nails.[14][15]

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

The antifungal activity of tertiary allylamines stems from their specific inhibition of squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[15][16][17]

  • Target Enzyme: Squalene epoxidase is responsible for converting squalene into 2,3-oxidosqualene (B107256) (squalene epoxide).[17][18]

  • Inhibition: Allylamine drugs act as non-competitive inhibitors of this enzyme.[15] They exhibit a high selectivity for the fungal enzyme over its mammalian counterpart, which is crucial for their favorable safety profile.[17][19]

  • Biochemical Consequences: The inhibition of squalene epoxidase leads to two primary effects that are detrimental to the fungal cell:

    • Ergosterol Depletion: Ergosterol, the fungal equivalent of cholesterol in mammals, is a vital component of the fungal cell membrane, regulating its fluidity and integrity. A deficiency in ergosterol disrupts membrane function and arrests fungal growth.[15][18]

    • Squalene Accumulation: The blockage of the pathway causes the intracellular accumulation of squalene to toxic levels.[15][17] High concentrations of squalene are believed to interfere with membrane function and cell wall synthesis, ultimately leading to cell death (fungicidal action).[15]

G Antifungal Mechanism of Tertiary Allylamines cluster_pathway Fungal Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_effects Cellular Effects Squalene Squalene Epoxide 2,3-Oxidosqualene Squalene->Epoxide Squalene Epoxidase SqualeneEpoxidase Squalene->SqualeneEpoxidase Lanosterol Lanosterol Epoxide->Lanosterol ... Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Allylamine Tertiary Allylamine (e.g., Terbinafine) Accumulation Toxic Squalene Accumulation Allylamine->Accumulation causes Depletion Ergosterol Depletion Allylamine->Depletion causes Allylamine->SqualeneEpoxidase Membrane Disrupted Cell Membrane Integrity Accumulation->Membrane Depletion->Membrane Death Fungal Cell Death (Fungicidal Effect) Membrane->Death SqualeneEpoxidase->Epoxide

Caption: Mechanism of action for tertiary allylamine antifungal drugs.

V. Conclusion

The fundamental chemistry of tertiary allylamines is rich and varied, offering a versatile scaffold for synthetic chemists and a potent pharmacophore for drug development professionals. Their synthesis has evolved from classical methods to highly efficient transition-metal-catalyzed reactions. Their reactivity, governed by the allylic functional group, provides avenues for further chemical modification. Most importantly, their role as specific inhibitors of fungal squalene epoxidase has established them as a critical class of antifungal agents, demonstrating a clear and potent application of their unique chemical properties to solve significant challenges in medicine. A thorough understanding of their core chemistry is essential for the continued innovation and development of new molecules based on this important structural motif.

References

physical properties of triallylamine: boiling point, density

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of triallylamine, specifically its boiling point and density. The information is compiled from various authenticated sources to ensure accuracy and relevance for research and development applications.

Core Physical Properties

This compound, a tertiary amine with the formula N(CH₂CH=CH₂)₃, is a colorless to yellowish liquid with a characteristic fish-like or ammoniacal odor.[1][2] It is a versatile compound used in organic synthesis and as a resin modifier.[2] Understanding its physical properties is crucial for its proper handling, storage, and application in various chemical processes.

Data Presentation

The following table summarizes the reported values for the boiling point and density of this compound from multiple sources.

Physical PropertyValueConditionsSource(s)
Boiling Point 150-151 °Cat standard atmospheric pressure (lit.)[3]
155-156 °Cat standard atmospheric pressure[2]
155.5 °Cat standard atmospheric pressure[4]
150 °Cat standard atmospheric pressure[5]
Density 0.800 g/cm³Not specified[1]
0.79 g/mLat 25 °C (lit.)[3]
0.809 g/cm³Not specified[2][4]
0.808 g/cm³Not specified[5]

Experimental Protocols

While specific experimental protocols for determining the physical properties of this compound are not detailed in the provided search results, standard methodologies for liquids are applicable. The following are detailed descriptions of common experimental procedures for determining the boiling point and density of liquid amines.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For amines, several methods can be employed:

  • Distillation Method : A simple distillation apparatus can be used for the determination of the boiling point.[6]

    • Apparatus : A round-bottomed flask, a condenser, a thermometer, a receiving flask, and a heating mantle.

    • Procedure :

      • The this compound sample is placed in the round-bottomed flask along with boiling chips.

      • The apparatus is assembled for simple distillation.

      • The sample is heated gently.

      • The temperature is recorded when the liquid is boiling and the vapor temperature is stable. This stable temperature is the boiling point.

  • Reflux Method : This method involves heating the liquid to its boiling point in a flask with a condenser attached vertically.[6]

    • Apparatus : A round-bottomed flask, a condenser, a thermometer, and a heating mantle.

    • Procedure :

      • The this compound sample and boiling chips are placed in the flask.

      • The condenser is attached vertically to the flask.

      • The sample is heated to a gentle boil.

      • The thermometer bulb is positioned in the vapor phase above the liquid.

      • The temperature at which the vapor and liquid are in equilibrium is the boiling point.

  • Thiele Tube Method : This is a micro-method suitable for small sample volumes.[6]

    • Apparatus : A Thiele tube, a thermometer, a capillary tube, and a heat source.

    • Procedure :

      • A small amount of this compound is placed in a small test tube.

      • A capillary tube, sealed at one end, is placed open-end down into the test tube.

      • The test tube is attached to a thermometer and placed in a Thiele tube containing oil.

      • The Thiele tube is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

      • The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass per unit volume of a substance. For liquid amines, a common and accurate method is the use of a vibrating tube densimeter.[7][8]

  • Apparatus : A vibrating tube densimeter (e.g., Anton Paar DMA HPM).[7][8]

  • Procedure :

    • The densimeter is calibrated using substances of known density, such as dry air and distilled water.

    • The this compound sample is injected into the measuring cell of the densimeter.

    • The instrument measures the oscillation frequency of the U-shaped tube containing the sample.

    • The density is calculated from the oscillation frequency and the calibration data.

    • The measurement is typically performed at a constant, controlled temperature (e.g., 25 °C).

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the boiling point and density of a liquid amine like this compound.

G cluster_0 Sample Preparation cluster_1 Boiling Point Determination cluster_2 Density Determination Sample Obtain this compound Sample Purity Ensure Purity (e.g., via GC) Sample->Purity BP_Method Select Method Purity->BP_Method Proceed to BP Determination Density_Method Select Method Purity->Density_Method Proceed to Density Determination Distillation Distillation BP_Method->Distillation Reflux Reflux BP_Method->Reflux Thiele_Tube Thiele Tube BP_Method->Thiele_Tube BP_Measurement Measure Temperature at Boiling Distillation->BP_Measurement Reflux->BP_Measurement Thiele_Tube->BP_Measurement BP_Record Record Boiling Point BP_Measurement->BP_Record Vibrating_Tube Vibrating Tube Densitometer Density_Method->Vibrating_Tube Density_Measurement Measure Oscillation Frequency Vibrating_Tube->Density_Measurement Density_Calculation Calculate Density Density_Measurement->Density_Calculation Density_Record Record Density at 25°C Density_Calculation->Density_Record

Caption: Workflow for determining the boiling point and density of this compound.

References

Spectroscopic Profile of Triallylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for triallylamine, a key building block in organic synthesis. The document details its characteristic Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, offering insights for its identification and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different protons in its three allyl groups. The data presented here was obtained in deuterated chloroform (B151607) (CDCl₃).

ProtonsChemical Shift (δ) in ppmCoupling Constant (J) in Hz
D(A)5.236J(A,B) = 17.20
J(A,C) = 10.21
J(A,D) = 6.50
D(B)4.627J(B,C) = 2.02
J(B,D) = -1.38
D(C)4.595J(C,D) = -1.23
D(D)2.760
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃.[1]

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound. Due to the symmetry of the molecule, fewer signals than the total number of carbon atoms are observed.

Carbon AtomChemical Shift (δ) in ppm
-CH₂- (Allylic)56.4
=CH- (Vinylic)135.2
=CH₂ (Vinylic)116.5
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃.
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. As a tertiary amine, it lacks the N-H stretching bands typically seen in primary and secondary amines.

Wavenumber (cm⁻¹)Vibrational Mode
3080=C-H stretch (vinylic)
2980, 2850C-H stretch (aliphatic)
1645C=C stretch (alkene)
1420CH₂ scissoring
1250-1020C-N stretch (aliphatic amine)
995, 915=C-H bend (out-of-plane)
Table 3: Key IR Absorption Bands for this compound.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or 500 MHz instrument, is typically used.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans are generally sufficient.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans is used.

    • Spectral Width: A spectral width of approximately 12-15 ppm is set.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 2-5 seconds is employed.

    • Spectral Width: A spectral width of approximately 200-220 ppm is used.

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C) or the internal TMS standard.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the neat liquid is analyzed. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor or a PerkinElmer Spectrum, is used.

  • Measurement Mode: The analysis is typically performed in transmission mode.

  • Parameters:

    • Spectral Range: The spectrum is recorded in the mid-IR range, typically from 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

    • Number of Scans: An accumulation of 16 to 32 scans is performed to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean salt plates is recorded prior to the sample analysis and is automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram is converted to a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) via a Fourier transform.

Visualizations

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample Analyte (this compound) Preparation Dissolution / Thin Film Creation Sample->Preparation Solvent Deuterated Solvent (for NMR) or Neat (for IR) Solvent->Preparation Spectrometer NMR or IR Spectrometer Preparation->Spectrometer Sample Introduction RawData FID (NMR) or Interferogram (IR) Spectrometer->RawData Signal Detection FT Spectrum Generation RawData->FT Fourier Transform Processing Processing FT->Processing Phasing & Baseline Correction Analysis Structural Elucidation Processing->Analysis Peak Picking & Integration

A flowchart of the spectroscopic analysis process.

References

A Comprehensive Technical Guide to the Discovery and Synthesis of Triallylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triallylamine, a tertiary amine with the formula N(CH₂CH=CH₂)₃, is a versatile chemical intermediate with significant applications in organic synthesis, polymer chemistry, and the pharmaceutical industry. Its synthesis, primarily achieved through the reaction of allyl chloride with ammonia (B1221849), presents a classic example of competitive alkylation, yielding a mixture of mono-, di-, and this compound. This technical guide provides an in-depth exploration of the historical discovery, core synthesis methodologies, and purification processes for this compound. Detailed experimental protocols, quantitative data on reaction outcomes under various conditions, and diagrammatic representations of synthetic pathways are presented to offer a thorough resource for researchers and professionals in the field.

Historical Perspective: The Dawn of Amine Chemistry

The journey to understanding and synthesizing this compound is rooted in the foundational work on amines by pioneering chemists of the 19th century. August Wilhelm von Hofmann, a prominent German chemist, made substantial contributions to the field of organic chemistry, particularly in the study of amines and their derivatives.[1][2][3] His research on the reactions of alkyl halides with ammonia laid the groundwork for the synthesis of primary, secondary, and tertiary amines, a method that remains fundamental to this day.

Core Synthesis Methodology: The Ammonolysis of Allyl Chloride

The predominant industrial method for the synthesis of this compound is the reaction of allyl chloride with ammonia.[4][5] This nucleophilic substitution reaction, however, does not selectively produce this compound. Instead, it results in a mixture of monoallylamine, diallylamine (B93489), and this compound, as the initially formed primary and secondary amines can also react with the allyl chloride.[4] The overall reaction is typically carried out under elevated temperature and pressure to drive the reaction forward.[5][6]

The distribution of the final products is highly dependent on the reaction conditions, including the molar ratio of the reactants, temperature, pressure, and the presence of a catalyst. Generally, a higher molar ratio of ammonia to allyl chloride favors the formation of the primary amine, monoallylamine. Conversely, to increase the yield of this compound, a lower ratio of ammonia to allyl chloride is employed, although this often leads to a more complex mixture requiring careful separation.

Reaction Pathway

The synthesis proceeds through a stepwise alkylation of the ammonia molecule.

G cluster_reactants Reactants cluster_products Products Ammonia Ammonia (NH₃) Monoallylamine Monoallylamine Ammonia->Monoallylamine + C₃H₅Cl - HCl AllylChloride Allyl Chloride (C₃H₅Cl) Diallylamine Diallylamine This compound This compound Monoallylamine->Diallylamine + C₃H₅Cl - HCl Diallylamine->this compound + C₃H₅Cl - HCl

Figure 1: Stepwise synthesis of allylamines.
Experimental Protocols

2.2.1. Laboratory Scale Synthesis of Allylamine (B125299) Mixture

This protocol, adapted from a patented procedure, illustrates the synthesis of an allylamine mixture with a focus on the primary amine, but it is indicative of the general process.[6]

  • Materials:

    • Allyl chloride (98% by weight): 3.91 parts by weight

    • Paraformaldehyde (92% by weight): 4.89 parts by weight

    • Aqueous 12 wt% ammonia/methanol solution: 28.4 parts by weight

    • Aqueous 24 wt% hydroxylamine (B1172632) sulfate (B86663) solution

    • 35 wt% sulfuric acid

    • Aqueous 27 wt% sodium hydroxide (B78521) solution

  • Procedure:

    • A stainless-steel autoclave is charged with allyl chloride, paraformaldehyde, and the ammonia/methanol solution.

    • The mixture is stirred at 40°C for 3 hours, then at 50°C for 2 hours, and finally at 70°C for 1 hour.

    • After cooling, 51.3 parts by weight of the hydroxylamine sulfate solution and 22.7 parts by weight of sulfuric acid are added to adjust the pH to 0.8, followed by stirring at 40°C for 30 minutes.

    • Subsequently, 61.3 parts by weight of the sodium hydroxide solution is added to adjust the pH to 13.

  • Yields (based on allyl chloride):

    • Allylamine: 87.8%

    • Diallylamine: 3.5%

    • This compound: 1.2%

This particular protocol is optimized for monoallylamine production. To shift the equilibrium towards this compound, the molar ratio of allyl chloride to ammonia would need to be significantly increased.

Quantitative Data on Product Distribution

The distribution of mono-, di-, and this compound is critically influenced by the molar ratio of ammonia to allyl chloride. The following table summarizes the expected trend in product distribution based on this ratio.

Molar Ratio (Ammonia:Allyl Chloride)Predominant ProductNotes
High (>10:1)MonoallylamineA large excess of ammonia favors the formation of the primary amine.
Moderate (~5:1)Mixture of Mono- and DiallylamineA significant amount of both primary and secondary amines is expected.
Low (<3:1)Mixture with higher this compound contentA lower concentration of ammonia allows for more extensive alkylation of the amine nitrogen.

Purification: Fractional Distillation

Due to the similar chemical nature of mono-, di-, and this compound, their separation is typically achieved by fractional distillation, which exploits the differences in their boiling points.

Physical Properties for Separation
CompoundMolar Mass ( g/mol )Boiling Point (°C)
Monoallylamine57.0955-58
Diallylamine97.16111-112
This compound137.23155-156[4]
Fractional Distillation Workflow

A typical industrial process for the separation of the allylamine mixture would involve the following steps:

G CrudeMixture Crude Allylamine Mixture (Mono-, Di-, this compound) DistillationColumn1 Fractional Distillation Column 1 CrudeMixture->DistillationColumn1 Monoallylamine_Product Monoallylamine (Overhead Product) DistillationColumn1->Monoallylamine_Product bp ~55-58°C Bottoms1 Bottoms (Diallylamine, this compound) DistillationColumn1->Bottoms1 DistillationColumn2 Fractional Distillation Column 2 Bottoms1->DistillationColumn2 Diallylamine_Product Diallylamine (Overhead Product) DistillationColumn2->Diallylamine_Product bp ~111-112°C Triallylamine_Product This compound (Bottoms Product) DistillationColumn2->Triallylamine_Product bp ~155-156°C

Figure 2: Fractional distillation workflow for allylamine separation.

The process involves a series of distillation columns, each designed to separate the components based on their volatility. The first column removes the most volatile component, monoallylamine, as the overhead product. The bottoms from the first column, a mixture of diallylamine and this compound, are then fed to a second column where diallylamine is taken as the overhead product, leaving the higher-boiling this compound as the bottoms product. The efficiency of the separation is dependent on the number of theoretical plates in the distillation columns and the careful control of temperature and pressure.

Alternative Synthesis Routes

While the ammonolysis of allyl chloride is the dominant industrial method, other synthetic routes to this compound and its precursors have been explored.

Synthesis from Diallylamine

This compound can be synthesized by the allylation of diallylamine. This is a more direct route if diallylamine is readily available.

  • Reactants:

    • Diallylamine

    • Allyl halide (e.g., allyl chloride or allyl bromide)

    • Base (to neutralize the formed hydrohalic acid)

  • General Procedure:

    • Diallylamine is dissolved in a suitable solvent.

    • A base, such as sodium hydroxide or a tertiary amine like triethylamine, is added.

    • Allyl halide is added dropwise to the mixture, often with cooling to control the exothermic reaction.

    • The reaction is stirred until completion, monitored by techniques like TLC or GC.

    • The product is isolated by extraction and purified by distillation.

Pyrolysis of this compound Hydrochloride

A patented process describes the conversion of this compound to diallylamine via the pyrolysis of this compound hydrochloride.[7] While the primary goal of this process is to produce diallylamine, it highlights a potential equilibrium and an alternative reaction pathway involving this compound. The process involves heating this compound hydrochloride to approximately 180-280°C, which yields diallylamine and regenerates allyl chloride.[7]

Conclusion

The synthesis of this compound is a well-established industrial process, primarily relying on the reaction of allyl chloride and ammonia. The historical context provided by the pioneering work of chemists like August Wilhelm von Hofmann on amines remains relevant to the fundamental principles of this synthesis. The key challenge in the production of this compound lies not in the reaction itself, but in the control of the product distribution and the subsequent separation of the desired tertiary amine from its primary and secondary amine co-products. Fractional distillation is the cornerstone of the purification process, and a thorough understanding of the physical properties of the allylamines is essential for efficient separation. While alternative synthesis routes exist, the ammonolysis of allyl chloride continues to be the most economically viable method for large-scale production. This guide has provided a detailed overview of the discovery, synthesis, and purification of this compound, offering valuable insights for professionals in the chemical and pharmaceutical industries.

References

An In-depth Technical Guide to the Basicity of Triallylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Understanding Amine Basicity

The basicity of an amine, its ability to accept a proton (H⁺), is a fundamental property governed by the availability of the lone pair of electrons on the nitrogen atom.[1][2] This characteristic is quantified by the pKa of its conjugate acid (pKaH); a higher pKaH value signifies a stronger base.[3][4] Triallylamine (N(CH₂CH=CH₂)₃) is a tertiary amine whose basicity is a nuanced interplay of electronic, steric, and solvation effects. With a pKa of 8.31 , this compound is a moderately strong base, though significantly weaker than its saturated analog, triethylamine (B128534).[5][6][7][8] This guide provides a detailed analysis of the chemical principles governing the basicity of this compound, presents comparative quantitative data, and outlines experimental protocols for pKa determination.

Core Analysis: Factors Influencing this compound Basicity

The basicity of this compound is primarily determined by a balance between opposing electronic effects and significant steric and solvation factors.

Electronic Effects

The three allyl groups attached to the central nitrogen atom exert two competing electronic influences:

  • Inductive Effect (+I): The alkyl portion of the allyl groups donates electron density towards the nitrogen atom via the sigma bonds.[2][9] This positive inductive effect increases the electron density on the nitrogen, making the lone pair more available to accept a proton and thus increasing basicity.[10][11]

  • Field/Inductive Effect (-I) of sp² Carbons: The vinyl (C=C) component of each allyl group contains sp²-hybridized carbon atoms. Due to a higher s-character, sp² carbons are more electronegative than sp³ carbons.[10] This creates an electron-withdrawing effect that pulls electron density away from the nitrogen atom, making the lone pair less available for protonation and thereby decreasing basicity.[12]

This dual nature contrasts with simple alkylamines like triethylamine, where the ethyl groups are purely electron-donating, contributing to its higher basicity.

Steric Hindrance

Perhaps the most significant factor reducing this compound's basicity is steric hindrance.[1][13][14]

  • Hindrance to Protonation: The three bulky and conformationally flexible allyl groups create a crowded environment around the nitrogen's lone pair, physically impeding the approach of a proton.[12]

  • Poor Solvation of the Conjugate Acid: Upon protonation, the resulting triallylammonium cation is formed. The bulky allyl groups hinder the ability of polar solvent molecules (like water) to effectively surround and stabilize the positive charge through solvation (e.g., hydrogen bonding).[15][16] This poor solvation destabilizes the conjugate acid, shifting the acid-base equilibrium towards the unprotonated (and less basic) amine.[17]

This effect is well-documented in tertiary amines, where increased steric bulk can override the positive inductive effects of additional alkyl groups, leading to lower basicity in aqueous solutions compared to secondary amines.[12]

Quantitative Data Presentation: Comparative Basicity

To contextualize the basicity of this compound, its pKa value is compared with structurally related amines in the table below. The pKa value represents the pH at which the amine and its conjugate acid are present in equal concentrations.

AmineStructureTypepKa of Conjugate AcidReference(s)
Ammonia (B1221849)NH₃-9.25[18][19]
AllylamineCH₂=CHCH₂NH₂Primary9.49[4][20]
Diallylamine(CH₂=CHCH₂)₂NHSecondary9.29[21][22][23][24]
This compound (CH₂=CHCH₂)₃N Tertiary 8.31 [5][6][7][8]
Triethylamine(CH₃CH₂)₃NTertiary10.75[25][26][27]

The data clearly illustrates that while the addition of a single allyl group to ammonia (forming allylamine) increases basicity due to the inductive effect, the addition of the second and particularly the third allyl group leads to a marked decrease in basicity. This trend underscores the dominant role of steric hindrance and the electron-withdrawing nature of the vinyl groups in this compound. The comparison with triethylamine highlights the significant base-weakening effect of the allyl groups relative to ethyl groups.

Key Experiment: pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for the experimental determination of amine pKa values.[28][29] The technique involves monitoring pH changes in a solution of the amine as a standardized acid is incrementally added.[30]

Detailed Methodology
  • Preparation of Solutions:

    • Analyte Solution: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water. If solubility is an issue, a co-solvent like methanol (B129727) may be used, though this can slightly alter the apparent pKa.[31]

    • Titrant Solution: Prepare a standardized solution of a strong acid, typically hydrochloric acid (HCl), with a concentration approximately ten times that of the analyte (e.g., 0.1 M).

    • Ionic Strength Adjuster: To maintain a constant ionic strength throughout the titration, a neutral salt solution (e.g., 0.15 M KCl) can be used as the solvent for the analyte.[32]

  • Instrumentation and Calibration:

    • Calibrate a pH meter using at least two, and preferably three, standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa.[32]

    • Use a magnetic stirrer to ensure the solution is homogeneous throughout the titration.

  • Titration Procedure:

    • Place a known volume of the this compound solution into a beaker equipped with the calibrated pH electrode and a magnetic stir bar.[30]

    • Record the initial pH of the solution.

    • Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL) from a burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[32]

    • Continue the titration well past the equivalence point, where the pH changes most rapidly with each addition.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found by examining the first derivative of the titration curve (ΔpH/ΔV).

    • The volume of titrant at the half-equivalence point is exactly half the volume required to reach the equivalence point.

    • The pKa of the amine's conjugate acid is equal to the pH of the solution at this half-equivalence point, as described by the Henderson-Hasselbalch equation.[28]

Visualizations: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed.

G cluster_factors Factors Influencing this compound Basicity cluster_electronic Electronic Details cluster_steric Steric Details Basicity This compound Basicity (pKa = 8.31) Electronic Electronic Effects Electronic->Basicity Opposing Influences Steric Steric & Solvation Effects Steric->Basicity Decreasing Effect Inductive_plus +I Effect (Alkyl Part) Inductive_plus->Electronic Increases Basicity Inductive_minus -I Effect (sp² Carbons) Inductive_minus->Electronic Decreases Basicity Protonation Hindrance to Protonation Protonation->Steric Solvation Poor Solvation of Conjugate Acid Solvation->Steric

Caption: Logical relationship of factors affecting this compound basicity.

G A Prepare Amine Solution (& Known Concentration) C Titrate with Standard Acid (e.g., 0.1M HCl) A->C B Calibrate pH Meter (Standard Buffers) B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Half- Equivalence Point (V½) E->F G Determine pKa (pKa = pH at V½) F->G

Caption: Experimental workflow for pKa determination by potentiometric titration.

References

Potential Research Areas for Triallylamine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triallylamine and its derivatives represent a versatile class of compounds with a trifunctional backbone that offers a unique platform for chemical modification and the development of novel materials and therapeutics. The presence of three allyl groups allows for a multitude of chemical transformations, leading to a wide array of derivatives with tunable properties. This technical guide explores promising research avenues for this compound derivatives, focusing on their potential in medicinal chemistry, materials science, and catalysis.

Medicinal Chemistry and Drug Development

The inherent biocompatibility and chemical reactivity of poly(allylamine) (PAA) and its derivatives make them attractive candidates for various biomedical applications. Future research in this domain can be directed towards the following areas:

Targeted Drug Delivery Systems

The primary amine groups in PAA can be readily functionalized with targeting ligands, therapeutic agents, and imaging probes. This opens up possibilities for creating sophisticated drug delivery systems that can selectively target diseased cells, thereby enhancing therapeutic efficacy and minimizing off-target side effects.

Potential Research Focus:

  • Smart Nanoparticles for Cancer Therapy: Development of PAA-based nanoparticles that can respond to the tumor microenvironment (e.g., pH, redox potential) to trigger drug release.

  • Gene Delivery Vectors: Further optimization of PAA derivatives for efficient and safe delivery of genetic material (pDNA, siRNA) for gene therapy applications. Research could focus on modifying the polymer structure to enhance endosomal escape and reduce cytotoxicity.[1]

  • Brain-Targeting Nanocarriers: Functionalization of PAA nanoparticles with ligands that can facilitate crossing of the blood-brain barrier for the treatment of neurodegenerative diseases.

Quantitative Data on Biocompatibility:

The cytotoxicity of poly(allylamine) derivatives is a critical parameter for their use in biomedical applications. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity.

DerivativeCell LineIC50 (µg/mL)Reference
Polyallylamine (PAA)L929 mouse fibroblasts< 0.2[2]
Succinylated PAA (PAA-5SA)L929 mouse fibroblasts7.0 ± 2.2[2]
PAA-IAA-PEG NanoparticlesCOS-1 cells> 100 (high cell viability)[3]
PAA NanocapsulesPeripheral blood mononuclear cellsNon-toxic at 6.0 x 10^5 capsules/mL[4][5][6]
Antifungal and Antimicrobial Agents

Allylamine (B125299) derivatives have a known history as antifungal agents. Exploring novel derivatives could lead to compounds with broader spectrum activity or improved efficacy against resistant strains.

Potential Research Focus:

  • Structure-Activity Relationship (SAR) Studies: Synthesis of a library of this compound derivatives with systematic modifications to understand the structural requirements for potent antifungal and antibacterial activity.

  • Mechanism of Action Studies: Investigating the molecular targets of novel antimicrobial derivatives to elucidate their mechanism of action.

Materials Science and Engineering

The crosslinking capabilities and functionalizable nature of this compound derivatives make them valuable building blocks for advanced materials.

Smart Coatings and Films

This compound-based polymers can be used to create "smart" coatings that respond to external stimuli.

Potential Research Focus:

  • Self-Healing Coatings: Development of coatings containing microcapsules of this compound derivatives that can be released upon damage to initiate a self-healing process.

  • Anti-Corrosion Coatings: Incorporation of this compound derivatives with corrosion-inhibiting properties into coating formulations.[4]

  • Layer-by-Layer (LbL) Assembly: Fabrication of multilayered thin films with tailored properties for applications in sensors, controlled release systems, and biocompatible coatings.[7][8]

Experimental Workflow for Layer-by-Layer Assembly:

The following diagram illustrates a typical workflow for creating a multilayered film using the LbL assembly technique.

G cluster_workflow Layer-by-Layer Assembly Workflow start Substrate Preparation step1 Dip in Cationic Polymer Solution (e.g., Polyallylamine) start->step1 wash1 Rinse with DI Water step1->wash1 step2 Dip in Anionic Polymer Solution wash1->step2 wash2 Rinse with DI Water step2->wash2 dry Drying wash2->dry repeat Repeat n Cycles dry->repeat repeat->step1 Yes end Multilayer Film repeat->end No G cluster_cycle Catalytic Cycle for Quinoline Synthesis Ru_cat [Ru]-H Catalyst Intermediate1 Intermediate A (Amine Exchange) Ru_cat->Intermediate1 + Aniline + this compound Aniline Aniline This compound This compound Intermediate2 Intermediate B (Cyclization) Intermediate1->Intermediate2 Intermediate3 Intermediate C (Dehydrogenation) Intermediate2->Intermediate3 Intermediate3->Ru_cat - H₂ Quinoline Quinoline Product Intermediate3->Quinoline H2 H₂

References

An In-depth Technical Guide to the Reactivity of Triallylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triallylamine, a tertiary amine with the formula N(CH₂CH=CH₂)₃, is a versatile and reactive building block in organic synthesis. Its unique structure, featuring three allyl groups, provides multiple sites for functionalization, making it a valuable precursor for the synthesis of complex nitrogen-containing molecules, polymers, and functional materials. This technical guide provides a comprehensive investigation into the core reactivity of this compound, detailing key reactions, experimental protocols, and mechanistic insights relevant to researchers in academia and the pharmaceutical industry.

Core Reactivity Profile

This compound exhibits a rich and diverse reactivity profile, primarily centered around its tertiary amine functionality and the three terminal alkene groups. It is a strong reducing agent and reacts violently with oxidizing agents. It is also incompatible with acids, with which it forms salts in exothermic reactions.[1] The presence of the allyl groups allows for a wide range of transformations, including additions, cycloadditions, and transition metal-catalyzed functionalizations.

Key Reactions and Experimental Protocols

This section details several key reactions of this compound, providing structured data and methodologies to facilitate their application in a laboratory setting.

Ruthenium-Catalyzed Synthesis of 2,3-Disubstituted Quinolines

This compound serves as a key reactant in the ruthenium-catalyzed three-component deaminative coupling reaction with anilines and aldehydes to produce 2,3-disubstituted quinolines, a core scaffold in many pharmaceutical agents.[1][2]

Reaction Scheme:

G cluster_reactants Reactants Aniline (B41778) Aniline Product 2,3-Disubstituted Quinoline (B57606) Aniline->Product Aldehyde Aldehyde Aldehyde->Product This compound This compound This compound->Product Catalyst RuHCl(CO)(PCy₃)₂ Catalyst->Product Dioxane, 180°C

Caption: Ruthenium-catalyzed synthesis of quinolines.

Experimental Protocol:

A general procedure for the coupling reaction involves dissolving the ruthenium catalyst (e.g., (PCy₃)₂(CO)RuHCl, 5 mol%), an aniline (0.3 mmol), an aldehyde (0.3 mmol), and this compound (0.3 mmol) in a suitable solvent such as dioxane (1 mL) in a glove box. The reaction mixture is then heated at 180°C for a specified time. After cooling, the product is purified by column chromatography.[1][3]

Quantitative Data:

The yields of the quinoline products are generally moderate to good, depending on the electronic nature of the aniline and aldehyde substrates. Electron-rich anilines have been found to be particularly suitable for this reaction.[1]

Aniline DerivativeAldehyde DerivativeProductYield (%)Reference
3,5-Dimethoxyaniline4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-3-ethyl-5,7-dimethoxyquinoline78[1]
3,5-Dimethoxyaniline4-(Trifluoromethyl)benzaldehyde2-(4-(Trifluoromethyl)phenyl)-3-ethyl-5,7-dimethoxyquinoline56 (on 3.0 mmol scale)[1]
AnilineTriethylamine2-Ethyl-3-methylquinolineModerate to Good[3]

Mechanistic Pathway:

The reaction is proposed to proceed through the initial formation of an imine from the aniline and aldehyde. The ruthenium catalyst then facilitates a deaminative coupling and annulation reaction with this compound to form the quinoline product.[1][2]

G cluster_main Quinoline Synthesis Mechanism Reactants Aniline + Aldehyde Imine Imine Formation Reactants->Imine Dehydration Coupling Deaminative Coupling with this compound Imine->Coupling Ru-Catalyst Annulation Annulation Coupling->Annulation Product Quinoline Annulation->Product

Caption: Mechanistic pathway for quinoline synthesis.

Synthesis of 1-Aza-5-germa-5-chlorobicyclo[3.3.3]undecane

This compound undergoes hydrozirconation followed by transmetalation with germanium tetrachloride to form the bicyclic compound 1-aza-5-germa-5-chlorobicyclo[3.3.3]undecane. This compound is a useful intermediate that can be further functionalized.[4][5][6]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product This compound This compound Intermediate Intermediate This compound->Intermediate 1. Cp₂Zr(H)Cl Product 1-Aza-5-germa-5-chlorobicyclo[3.3.3]undecane Intermediate->Product 2. GeCl₄

Caption: Synthesis of a bicyclic germane (B1219785) from this compound.

Experimental Protocol:

A detailed experimental protocol involves the successive treatment of this compound with zirconocene (B1252598) chloride hydride (Cp₂Zr(H)Cl) and then with germanium tetrachloride. The resulting product can be isolated and purified using standard techniques.[4]

Quantitative Data:

ReactantReagentsProductYield (%)Reference
This compound1. Cp₂Zr(H)Cl, 2. GeCl₄1-Aza-5-germa-5-chlorobicyclo[3.3.3]undecane89[4]

Further Reactions:

The chlorine atom on the germanium can be substituted by reaction with Grignard or organolithium reagents to introduce various organic groups.[4]

Cycloaddition Reactions with Fluorinated 1,3,4-Oxadiazoles

This compound participates in cycloaddition reactions with fluorinated 1,3,4-oxadiazoles, leading to the formation of complex cage compounds of the octahydro-2,7-methanofuro[3,2-c]pyridine series through intramolecular cycloaddition.[7][8]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product This compound This compound Product Octahydro-2,7-methanofuro[3,2-c]pyridine derivative This compound->Product Heat Oxadiazole 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole Oxadiazole->Product

Caption: Cycloaddition of this compound with an oxadiazole.

Experimental Protocol:

The reaction is typically carried out by heating this compound with the fluorinated 1,3,4-oxadiazole (B1194373) in a suitable solvent. The resulting cage-like product can be isolated and characterized.

α-C-H Functionalization

The α-C-H bonds of this compound can be selectively functionalized through photoredox-mediated reactions. This allows for the introduction of various alkyl groups at the carbon adjacent to the nitrogen atom.[9][10][11]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product This compound This compound Product α-Alkylated this compound This compound->Product Olefin Electron-deficient Olefin Olefin->Product Catalyst Photocatalyst Catalyst->Product Light Visible Light Light->Product

Caption: α-C-H functionalization of this compound.

Experimental Protocol:

A general protocol involves irradiating a mixture of this compound, an electron-deficient olefin, and a photocatalyst (e.g., an iridium complex) with visible light in a suitable solvent. The reaction is typically carried out under an inert atmosphere.[9]

Note: While the general methodology is established, specific quantitative data and a detailed, reproducible protocol for the α-C-H functionalization of this compound itself require further sourcing from primary literature.

Polymerization

This compound can undergo free-radical polymerization, although it is known to be challenging due to degradative chain transfer. The polymerization is often carried out on the hydrochloride salt of this compound to suppress this side reaction.[12][13][14][15]

Experimental Protocol:

A typical procedure involves the polymerization of this compound hydrochloride in an aqueous solution using a water-soluble azo initiator, such as 2,2'-azobis(2-methylpropanediamine) dihydrochloride, under a nitrogen atmosphere at elevated temperatures (e.g., 50°C).[12][15] The resulting polymer, poly(allylamine hydrochloride), can be isolated and characterized.

Quantitative Data and Characterization:

The molecular weight of the resulting polymer can be determined by techniques such as gel permeation chromatography (GPC) and NMR spectroscopy.[13][16][17][18] For example, the polymerization of N,N-dimethylallylamine hydrochloride has been reported to yield polymers with weight average molecular weights in the range of 1,400 to 3,600.[13]

MonomerInitiatorSolventMolecular Weight (Mw)Reference
N,N-Dimethylallylamine HydrochlorideMAIBEthanol3,600[13]
Allylamine (B125299) Hydrochloride2,2′-azobis(2-methylpropanediamine)dihydrochlorideWater16,000 (by ¹H NMR), 12,000 (by viscosimetry)

Polymerization Workflow:

G cluster_main Free Radical Polymerization of this compound Hydrochloride Monomer This compound Hydrochloride Polymerization Polymerization in Water Monomer->Polymerization Initiator Azo Initiator Initiator->Polymerization Heat Polymer Poly(this compound hydrochloride) Polymerization->Polymer

Caption: Workflow for this compound polymerization.

Oxidation by Hexacyanoferrate(III)

Kinetic Profile (based on diallylamine):

The rate of oxidation of diallylamine (B93489) by hexacyanoferrate(III) is found to be first order with respect to the diallylamine concentration and independent of the hexacyanoferrate(III) concentration. The reaction rate increases with an increase in pH.[12]

Rate Law (for diallylamine): Rate = k[Diallylamine]

Proposed Mechanism (for diallylamine):

The proposed mechanism involves the formation of an aminium radical cation and a radical intermediate.[12]

G cluster_main Oxidation Mechanism of Diallylamine Reactants Diallylamine + [Fe(CN)₆]³⁻ Radical_Cation Aminium Radical Cation Formation Reactants->Radical_Cation Electron Transfer Radical_Intermediate Radical Intermediate Radical_Cation->Radical_Intermediate Products Oxidation Products Radical_Intermediate->Products

Caption: Proposed oxidation mechanism for diallylamine.

Hydroformylation

Hydroformylation of the allyl groups in this compound would introduce aldehyde functionalities, further expanding its synthetic utility. While specific examples for this compound are scarce in the reviewed literature, the hydroformylation of other allylic amines using rhodium-based catalysts is well-documented and serves as a valuable reference.[24][25][26][27][28][29][30]

General Reaction Scheme:

G cluster_reactants Reactants Allylic_Amine Allylic Amine Product Aldehyde Allylic_Amine->Product Syngas CO/H₂ Syngas->Product Catalyst Rh Catalyst Catalyst->Product

Caption: General hydroformylation of an allylic amine.

Expected Regioselectivity:

The hydroformylation of terminal olefins like the allyl groups in this compound can lead to both linear and branched aldehydes. The regioselectivity is highly dependent on the catalyst system, particularly the ligands on the rhodium center.[27]

Conclusion

This compound is a highly reactive and versatile molecule with significant potential in organic synthesis and materials science. This guide has provided an in-depth look at its core reactivity, covering key transformations such as quinoline synthesis, the formation of complex heterocyclic and organometallic structures, polymerization, oxidation, and potential for hydroformylation. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers seeking to exploit the rich chemistry of this trifunctional building block. Further exploration of its reactivity is likely to uncover new and exciting applications in drug discovery and materials development.

References

Methodological & Application

Application Notes and Protocols for Triallylamine Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triallylamine is a trifunctional monomer capable of undergoing polymerization to form highly cross-linked or cyclized polymers. The resulting polythis compound and its derivatives are of significant interest for various applications, including the development of ion-exchange resins, drug delivery vehicles, and functional coatings, owing to the presence of reactive amine groups. However, the polymerization of allyl monomers like this compound can be challenging due to degradative chain transfer, which can lead to low polymerization rates and the formation of low molecular weight polymers.[1] This document provides an overview of various polymerization techniques for this compound, including detailed protocols for selected methods, a summary of quantitative data, and visualizations of the underlying processes.

Polymerization Techniques Overview

This compound can be polymerized through several methods, each offering distinct advantages and challenges:

  • Free-Radical Polymerization: This is a common method for vinyl monomers. In the case of this compound, it often requires high initiator concentrations or specific conditions to overcome the challenges of allyl polymerization.[1] The polymerization of allylamine (B125299), a related monomer, is often carried out in acidic media to protonate the amine and facilitate polymerization.

  • Radiation-Induced Polymerization: High-energy radiation, such as gamma rays, can be used to initiate the polymerization of this compound salts, offering a method that can be performed at room temperature and without chemical initiators.[1]

  • Cationic Polymerization: While theoretically possible for alkenes, the lone pair of electrons on the nitrogen atom in this compound can interfere with the cationic propagating center, making this method challenging. Cationic polymerization typically employs strong protic acids or Lewis acids as initiators.[2]

  • Coordination Polymerization: Ziegler-Natta catalysts and other coordination complexes are powerful tools for polymer synthesis, particularly for achieving stereoregular polymers.[1][3] However, the amine functionality in this compound can act as a Lewis base and poison the catalyst, requiring specialized catalyst systems.[4]

Experimental Protocols

Protocol 1: Free-Radical Solution Polymerization of this compound Hydrochloride

This protocol is adapted from procedures for the polymerization of allylamine hydrochloride and is a suitable starting point for the free-radical polymerization of this compound in solution.[3][5]

Materials:

Procedure:

  • Monomer Salt Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated HCl to an aqueous solution of this compound until a pH of approximately 4-5 is reached. This forms the this compound hydrochloride monomer salt.

  • Reaction Setup: Transfer the this compound hydrochloride solution to a reaction vessel equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. A typical monomer concentration is 50-70% (w/v) in deionized water.

  • Inert Atmosphere: Deoxygenate the solution by bubbling nitrogen gas through it for at least 30 minutes. Maintain a nitrogen atmosphere throughout the polymerization.

  • Initiator Addition: Add the radical initiator, 2,2'-Azobis(2-amidinopropane) dihydrochloride (typically 1-5 mol% relative to the monomer).

  • Polymerization: Heat the reaction mixture to 50-60°C with continuous stirring. The polymerization time can range from 24 to 72 hours.

  • Purification: After polymerization, cool the viscous solution to room temperature and precipitate the polymer by slowly adding the solution to a large excess of methanol with vigorous stirring.

  • Washing and Drying: Filter the precipitated white polymer and wash it thoroughly with methanol to remove unreacted monomer and initiator. Dry the polymer in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol 2: Radiation-Induced Precipitation Polymerization of this compound Hydrochloride

This protocol is based on a patented method for producing quasi-spherical particles of polythis compound hydrochloride.[1]

Materials:

  • This compound hydrochloride

  • Deionized water

  • Acetone (B3395972)

  • Nitrogen gas

  • Gamma radiation source (e.g., Cobalt-60)

Procedure:

  • Monomer Solution Preparation: Prepare a 75% (w/v) aqueous solution of this compound hydrochloride.

  • Solvent/Non-solvent Mixture: In a suitable reaction vessel, mix the aqueous monomer solution with acetone. The ratio of water to acetone can be varied to control the particle size, with typical ratios ranging from 1:1 to 1:4.

  • Degassing: De-gas the solution by the freeze-pump-thaw method or by bubbling nitrogen through the mixture for an extended period.

  • Irradiation: Seal the reaction vessel and expose it to a gamma radiation source at room temperature. The total radiation dose will influence the polymer yield and may require optimization (e.g., in the range of 1-10 Mrad).

  • Product Recovery: After irradiation, the polymer will have precipitated as fine particles. Collect the polymer by filtration or centrifugation.

  • Washing and Drying: Wash the polymer particles with acetone to remove any unreacted monomer and then with water. Dry the polymer in a vacuum oven at 60°C.

Quantitative Data Summary

The following tables summarize typical experimental conditions and expected outcomes for this compound polymerization based on available literature for this compound and related allyl monomers. It is important to note that specific results can vary significantly with precise experimental conditions.

Table 1: Free-Radical Polymerization of this compound Hydrochloride - Illustrative Data

ParameterCondition 1Condition 2Condition 3
Monomer Concentration 50% (w/v) in H₂O70% (w/v) in H₂O70% (w/v) in H₂O
Initiator (V-50) Conc. 1 mol%3 mol%5 mol%
Temperature 50°C50°C60°C
Time 48 h48 h48 h
Expected Yield Low to ModerateModerate to HighHigh
Expected Molecular Weight LowLowerLowest
Expected Polydispersity (PDI) BroadBroaderBroadest

Note: Generally, for free-radical polymerization, increasing the initiator concentration leads to a higher polymerization rate and yield but a lower average molecular weight and broader polydispersity.[6]

Table 2: Radiation-Induced Polymerization of this compound Hydrochloride - Illustrative Data

ParameterCondition 1Condition 2Condition 3
Monomer Concentration 75% (w/v) in H₂O75% (w/v) in H₂O75% (w/v) in H₂O
Water:Acetone Ratio 1:11:21:4
Radiation Dose 5 Mrad5 Mrad5 Mrad
Expected Yield HighHighHigh
Expected Particle Size LargerIntermediateSmaller
Expected Molecular Weight HighHighHigh

Note: In precipitation polymerization, the solvent/non-solvent ratio is a key factor in controlling the particle size of the resulting polymer.[1]

Visualizations

Signaling Pathways and Experimental Workflows

Free_Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation Monomer This compound Hydrochloride Solution Reactor Reaction Vessel (N₂ Atmosphere, 50-60°C) Monomer->Reactor Initiator Radical Initiator (e.g., V-50) Initiator->Reactor Precipitation Precipitation in Methanol Reactor->Precipitation Polymer Solution Filtration Filtration Precipitation->Filtration Washing Washing with Methanol Filtration->Washing Drying Vacuum Drying Washing->Drying Product Polythis compound Hydrochloride Drying->Product

Caption: Workflow for free-radical solution polymerization of this compound.

Radiation_Polymerization_Mechanism Initiation Initiation (Gamma Radiation) Monomer This compound Monomer Initiation->Monomer Generates radicals Radical Monomer Radical Monomer->Radical Propagation Propagation Radical->Propagation Reacts with another monomer Propagation->Propagation Chain growth Termination Termination Propagation->Termination Polymer Polythis compound Termination->Polymer

Caption: Simplified mechanism of radiation-induced radical polymerization.

Characterization of Polythis compound

The synthesized polythis compound can be characterized using various analytical techniques to confirm its structure and properties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the monomer and polymer. The disappearance of the C=C stretching vibration peak (around 1640 cm⁻¹) and the =C-H bending peak (around 910-990 cm⁻¹) of the allyl groups after polymerization confirms the reaction. The presence of N-H and C-N stretching bands will be prominent in the polymer spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for detailed structural analysis. In the ¹H NMR spectrum of the polymer, the signals corresponding to the vinyl protons of the monomer (typically in the 5-6 ppm range) will disappear, and broad signals corresponding to the polymer backbone will appear. ¹³C NMR will similarly show the disappearance of the sp² carbon signals of the allyl groups and the appearance of sp³ carbon signals of the polymer chain.[7]

Challenges and Considerations

  • Cationic Polymerization: The nucleophilic nitrogen atom of this compound can react with the cationic initiator or the propagating chain end, leading to termination or side reactions. To potentially overcome this, the polymerization could be attempted at very low temperatures to minimize side reactions, or by using a very strong, non-nucleophilic counter-ion.

  • Coordination Polymerization: Standard Ziegler-Natta catalysts are typically deactivated by amines.[4] Successful coordination polymerization of this compound would likely require the use of late transition metal catalysts that are more tolerant to functional groups or the protection of the amine group prior to polymerization, followed by a deprotection step.

Conclusion

The polymerization of this compound offers a route to functional polymers with a wide range of potential applications. While free-radical and radiation-induced polymerization methods are the most established, they require careful control of reaction conditions to achieve desired polymer properties. Cationic and coordination polymerization routes remain challenging due to the reactivity of the amine group but could offer unique polymer architectures if suitable catalytic systems are developed. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of polythis compound.

References

Application Notes and Protocols: Synthesis of Triallylamine-Based Ion-Exchange Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of weak base anion-exchange resins using triallylamine. The protocols are based on established polymerization techniques and offer a foundation for developing high-capacity ion-exchange materials for various applications, including purification processes in drug development and industrial settings.

Introduction

This compound is a versatile monomer that can be polymerized to create cross-linked, insoluble resins with anion-exchange properties. The tertiary amine functionality of this compound provides the active sites for anion exchange. These resins are particularly useful as weak base anion exchangers, capable of adsorbing strong acids.[1] This document outlines a method for the synthesis of this compound-based ion-exchange resins via dispersion polymerization of this compound hydrochloride.

Key Applications

This compound-based ion-exchange resins can be utilized in a variety of applications, including:

  • Deacidification of industrial waste streams. [1]

  • Ion-exchange chromatography. [1]

  • Demineralization processes (when quaternized to form strong base resins). [1]

  • As intermediates for further functionalization.[2][3]

Quantitative Data Summary

The performance of an ion-exchange resin is primarily determined by its ion-exchange capacity. The following table summarizes the reported equilibrium capacity for this compound-based anion-exchange resins synthesized via the described protocol.

Resin TypeFunctional GroupCross-linkingIon-Exchange Capacity (meq/g of dry resin)Reference
Poly(this compound hydrochloride)Tertiary AmineSelf-crosslinked6.5 - 8.6[1]

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound-based ion-exchange resin beads using a dispersion polymerization technique.

Materials
  • This compound (TAA)

  • Hydrochloric acid (HCl)

  • Benzene

  • Ethyl cellulose (B213188)

  • Cobalt-60 gamma radiation source (or a suitable free-radical initiator)

  • Deionized water

Preparation of this compound Hydrochloride Monomer
  • Prepare an aqueous solution of this compound hydrochloride by reacting this compound with hydrochloric acid. The final concentration should be adjusted as needed for the polymerization step.[1]

  • Alternatively, crystalline this compound hydrochloride can be used.[1]

Synthesis of Ion-Exchange Resin Beads via Dispersion Polymerization

This method yields spherical resin beads, with the size being controllable by adjusting the concentration of the stabilizer (ethyl cellulose), the monomer solution, the stirring rate, and the geometry of the reaction vessel. Beads ranging from 10 to 200 mesh (BSS) can be produced.[1]

  • Prepare a dispersion of the aqueous this compound hydrochloride solution in benzene.

  • Add ethyl cellulose to the mixture as a stabilizer.

  • Stir the dispersion continuously to maintain a stable emulsion.

  • Initiate the polymerization by exposing the reaction mixture to Cobalt-60 gamma radiation at room temperature.[1] The radiation dose and dose rate should be optimized to achieve a high yield of the polymer.

  • After polymerization is complete, the resulting resin beads are insoluble.

  • Separate the beads from the reaction mixture by filtration.

  • Wash the beads thoroughly with deionized water to remove any unreacted monomer, stabilizer, and solvent.

  • Dry the resin beads.

Determination of Ion-Exchange Capacity

The equilibrium capacity of the synthesized weak base anion-exchange resin for a strong acid can be determined by standard titration methods.

  • Weigh a known amount of the dry resin in its free base form.

  • Equilibrate the resin with a known excess of a standard strong acid solution (e.g., 0.1 M HCl).

  • After equilibration, titrate the remaining acid in the solution with a standard base solution (e.g., 0.1 M NaOH) to determine the amount of acid adsorbed by the resin.

  • The ion-exchange capacity is then calculated in milliequivalents per gram (meq/g) of dry resin.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound-based ion-exchange resin beads.

SynthesisWorkflow cluster_MonomerPrep Monomer Preparation cluster_Polymerization Dispersion Polymerization cluster_Purification Purification TAA This compound (TAA) TAA_HCl This compound Hydrochloride Solution TAA->TAA_HCl HCl Hydrochloric Acid (HCl) HCl->TAA_HCl Dispersion Create Dispersion (TAA-HCl in Benzene + Ethyl Cellulose) TAA_HCl->Dispersion Irradiation Initiate Polymerization (Gamma Radiation) Dispersion->Irradiation Beads Formation of Insoluble Resin Beads Irradiation->Beads Filtration Filtration Beads->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying FinalResin Dry Ion-Exchange Resin Beads Drying->FinalResin

Caption: Workflow for the synthesis of this compound-based ion-exchange resin.

Ion-Exchange Mechanism

The diagram below illustrates the fundamental principle of anion exchange using the synthesized this compound-based resin.

IonExchangeMechanism cluster_resin Ion-Exchange Resin cluster_solution Aqueous Solution cluster_exchange Exchange Process Resin R-N(CH₂CH=CH₂)₂ Resin_Adsorbed R-N⁺H(CH₂CH=CH₂)₂ A⁻ Resin->Resin_Adsorbed Adsorption of Acid H_ion H⁺ H_ion->Resin_Adsorbed A_ion A⁻ A_ion->Resin_Adsorbed

Caption: Weak base anion exchange mechanism of this compound resin.

References

Application Notes and Protocols: Triallylamine in Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triallylamine is a trifunctional monomer that, due to its three reactive allyl groups, is a valuable building block in polymer chemistry. Its ability to form highly cross-linked, three-dimensional polymer networks through radical polymerization makes it suitable for a variety of applications, including the synthesis of ion exchange resins, superabsorbent materials, and as a cross-linking agent in hydrogels for biomedical applications.[1] This document provides detailed application notes and experimental protocols for the radical polymerization of this compound, with a focus on its use in research and drug development.

Application Notes

This compound can be polymerized via free-radical mechanisms, typically initiated by thermal or photochemical means. The polymerization of allyl monomers like this compound can be challenging due to degradative chain transfer, which can result in lower polymerization rates and the formation of oligomers. However, by carefully selecting initiators and reaction conditions, significant monomer conversion and control over the polymer network structure can be achieved.

The resulting poly(this compound) is a cationic polyelectrolyte characterized by a high density of primary amine groups. This feature makes it an attractive candidate for biomedical applications such as gene delivery, where the cationic polymer can complex with negatively charged nucleic acids, and in the formation of hydrogels for controlled drug release.[2]

Key Features of this compound in Radical Polymerization:
  • Trifunctionality: Leads to the formation of highly cross-linked polymers.

  • Cationic Nature of Polymer: The resulting poly(allylamine) is a weak polycation, making it suitable for interacting with anionic molecules and surfaces.

  • Versatility: Can be homopolymerized or copolymerized with other monomers to tailor the properties of the resulting polymer.

  • Hydrogel Formation: Acts as an effective cross-linking agent in the synthesis of hydrogels.

Experimental Protocols

The following protocols are based on established methods for the radical polymerization of allylamine (B125299) and its salts. Researchers should consider these as starting points and optimize the conditions for their specific applications.

Protocol 1: Aqueous Solution Polymerization of this compound Hydrochloride

This protocol describes the polymerization of the hydrochloride salt of this compound in an aqueous solution to yield poly(allylamine hydrochloride).

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (V-50) or other water-soluble radical initiator

  • Methanol (B129727)

  • Distilled water

  • Nitrogen gas

  • Reaction vessel (e.g., three-necked round-bottom flask) equipped with a stirrer, condenser, and nitrogen inlet.

Procedure:

  • Monomer Salt Preparation:

    • In a flask cooled in an ice bath, slowly add concentrated HCl to a solution of this compound in distilled water with stirring until a pH of approximately 5.2 is reached. This forms the this compound hydrochloride monomer solution.

    • The concentration of the monomer solution can be adjusted as needed (e.g., 75% w/v).[3]

  • Polymerization:

    • Transfer the this compound hydrochloride solution to the reaction vessel.

    • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

    • Heat the solution to the desired reaction temperature (e.g., 50-80 °C) under a nitrogen atmosphere.[3]

    • Dissolve the radical initiator (e.g., V-50, typically 1-5 mol% with respect to the monomer) in a small amount of distilled water and add it to the reaction vessel.[4]

    • Continue the reaction under stirring for several hours (e.g., 48-72 hours). The solution will become increasingly viscous.[4]

  • Purification:

    • After the desired reaction time, cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.[5]

    • Filter the precipitated white polymer and wash it several times with fresh methanol to remove unreacted monomer and initiator fragments.

    • Dry the purified poly(allylamine hydrochloride) in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Precipitation Polymerization of this compound Hydrochloride

This method is suitable for producing polymer particles of a controlled size.

Materials:

  • This compound hydrochloride

  • Water (solvent)

  • Acetone or Dioxane (non-solvent)

  • Radical initiator (e.g., AIBN, if using a solvent system where it is soluble, or a water-soluble initiator for aqueous systems)

  • Reaction vessel suitable for irradiation (if applicable) or heating.

Procedure:

  • Reaction Setup:

    • Prepare a solution of this compound hydrochloride in a binary liquid mixture consisting of a solvent (e.g., water) and a non-solvent for the polymer (e.g., acetone).[3] The ratio of solvent to non-solvent will influence the particle size.

    • Transfer the solution to the reaction vessel and deoxygenate by purging with nitrogen.

  • Initiation:

    • Irradiation: Polymerize the monomer under irradiation (e.g., using a Co-60 gamma source) at a controlled temperature (e.g., 20 °C).[3]

    • Thermal Initiation: Alternatively, add a suitable radical initiator and heat the mixture to the initiator's decomposition temperature.

  • Polymerization and Purification:

    • As the polymerization proceeds, the polymer will precipitate out of the solution as quasi-spherical particles.[3]

    • After the reaction is complete, collect the polymer particles by filtration.

    • Wash the particles with the non-solvent to remove unreacted monomer and initiator.

    • Dry the polymer particles in a vacuum oven.

Protocol 3: Bulk Polymerization of this compound

This protocol is used to produce a highly cross-linked, solid polymer network.

Materials:

  • This compound

  • Radical initiator (e.g., Benzoyl Peroxide - BPO, or Azobisisobutyronitrile - AIBN)

  • Sealed ampoule or reaction vessel.

Procedure:

  • Preparation:

    • Place a known amount of this compound into a glass ampoule.

    • Add the desired amount of radical initiator (typically 0.5-2 mol% relative to the monomer).

  • Degassing:

    • Connect the ampoule to a vacuum line and perform several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

    • Seal the ampoule under vacuum or backfill with nitrogen before sealing.

  • Polymerization:

    • Place the sealed ampoule in an oven or a polymerization bath pre-heated to the desired temperature (e.g., 60-80 °C for AIBN).

    • Heat for the required duration until a solid, transparent, cross-linked polymer is formed. The time will vary based on the temperature and initiator concentration.

  • Purification:

    • After the reaction is complete, cool the ampoule to room temperature.

    • Carefully break the ampoule to retrieve the solid polymer.

    • The polymer may need to be purified by Soxhlet extraction with a solvent like methanol to remove any unreacted monomer or initiator fragments.

    • Dry the purified polymer in a vacuum oven.

Quantitative Data

The following tables summarize quantitative data gathered from various sources on the radical polymerization of allylamine and its derivatives. It is important to note that data specifically for this compound is limited, and therefore, data for monoallylamine and diallylamine (B93489) are included as they follow similar polymerization principles.

Table 1: Reaction Conditions for Allylamine Salt Polymerization

Monomer SaltInitiatorInitiator Conc. (mol% to monomer)SolventMonomer Conc. (% w/w)Temperature (°C)Time (h)Yield (%)Reference
Monoallylamine HClMAIB3Methanol505048-[4]
Monoallylamine HClMAIB3.3Ethanol3050120-[4]
N,N-dimethylallylamine HClMAIB2.5Methanol7560--[4]
N,N-dimethylallylamine HClMAIB3.3Ethanol70602495[4]
Allylamine HCl2,2'-azobis(2-methylpropanediamine)dihydrochloride-Water70% aqueous solution5040-[6]

MAIB: 2,2'-Azobis(2,4-dimethylvaleronitrile)

Table 2: Molecular Weight of Poly(allylamine) Derivatives

PolymerSynthesis MethodMolecular Weight (Mw, Da)Polydispersity Index (PDI)Reference
Poly(monoallylamine HCl)Solution Polymerization (MAIB, Methanol)2,700-[4]
Poly(monoallylamine HCl)Solution Polymerization (MAIB, Ethanol)2,900-[4]
Poly(N,N-dimethylallylamine HCl)Solution Polymerization (MAIB, Ethanol)900-[4]
Poly(allylamine HCl)Solution Polymerization in water16,000 (by 1H NMR), 12,000 (by viscometry)-[6]
Poly(N,N-diallyl-N-methylammonium trifluoroacetate)Radical Polymerization(3-6) x 10^4-[7]

Visualizations

Diagram 1: General Workflow for Radical Polymerization

G Monomer Monomer (e.g., this compound Salt) Reaction_Setup Reaction Setup in Vessel Monomer->Reaction_Setup Solvent Solvent (e.g., Water) Solvent->Reaction_Setup Initiator Radical Initiator (e.g., V-50) Initiator_Addition Initiator Addition Initiator->Initiator_Addition Deoxygenation Deoxygenation (N2 Purge) Reaction_Setup->Deoxygenation Heating Heating to Polymerization Temp Deoxygenation->Heating Heating->Initiator_Addition Polymerization Polymerization Initiator_Addition->Polymerization Purification Purification Polymerization->Purification Precipitation Precipitation in Non-solvent Purification->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Final_Polymer Purified Polymer Drying->Final_Polymer

Caption: Generalized experimental workflow for radical polymerization.

Diagram 2: Workflow for Poly(allylamine)-based Nanoparticle Formation for Gene Delivery

G cluster_synthesis Polymer Synthesis cluster_modification Polymer Modification (Optional) cluster_nanoparticle Nanoparticle Formulation cluster_application Gene Delivery Application Polymerization Radical Polymerization of this compound Salt Purified_Polymer Purified Poly(allylamine salt) Polymerization->Purified_Polymer Modification Chemical Modification (e.g., with Imidazolyl groups) Purified_Polymer->Modification Modified_Polymer Modified Poly(allylamine) Modification->Modified_Polymer DNA_Complexation Complexation with Plasmid DNA Modified_Polymer->DNA_Complexation Nanoparticle_Formation Self-assembly into Nanoparticles DNA_Complexation->Nanoparticle_Formation Cell_Transfection Transfection of Cells Nanoparticle_Formation->Cell_Transfection Gene_Expression Gene Expression Cell_Transfection->Gene_Expression

References

Application of Triallylamine in Superabsorbent Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Superabsorbent polymers (SAPs) are crosslinked hydrophilic polymers capable of absorbing and retaining large amounts of aqueous fluids. The choice of crosslinking agent is critical in determining the swelling capacity, mechanical strength, and overall performance of the SAP. Triallylamine, a trifunctional monomer, serves as an effective covalent crosslinking agent, creating a robust three-dimensional network structure within the polymer matrix. Its three allyl groups can participate in the polymerization process, leading to a higher crosslinking density compared to difunctional crosslinkers. These application notes provide detailed protocols and data on the use of this compound and its derivatives in the synthesis of superabsorbent polymers, primarily based on poly(acrylic acid) and its copolymers.

Key Advantages of this compound-based Crosslinkers

  • High Crosslinking Efficiency: The trifunctional nature of this compound allows for the formation of a densely crosslinked network, which can enhance the gel strength and resistance to dissolution.

  • Homogeneous Network Formation: In certain polymer systems, allyl-based crosslinkers can lead to a more uniform and homogeneous gel structure compared to more reactive crosslinkers like N,N'-methylenebisacrylamide (BIS).[1]

  • High Swelling Capacities at Low Concentrations: Efficient crosslinking can enable the use of lower concentrations of the crosslinker to achieve high swelling capacities, which can be economically and functionally advantageous.[1]

Data Presentation

The following tables summarize quantitative data on the effect of an allyl-based crosslinker, tetraallylammonium bromide (TAAB), a quaternary ammonium (B1175870) salt derivative of this compound, on the swelling properties of a cationic hydrogel. This data is indicative of the performance that can be expected when using allylic crosslinkers.

Table 1: Effect of Tetraallylammonium Bromide (TAAB) Concentration on the Swelling Ratio of Cationic Poly(DADMAC) Gels [1]

Crosslinker Concentration (mol%)Swelling Ratio (g/g)
<0.4Dissolves in water
0.5~250
1.0~150
2.0~100
5.0~50
7.0~40

Note: The swelling ratio generally decreases with increasing crosslinker concentration due to the formation of a more tightly crosslinked network that restricts the expansion of the polymer chains.[1]

Table 2: Comparison of Swelling Capacities for Hydrogels with Different Allyl-Based Crosslinkers and a Standard Crosslinker (BIS) [1]

CrosslinkerMinimum Concentration for Coherent GelMaximum Swelling Capacity (g/g)
Tetraallylammonium bromide (TAAB)>0.4 mol%~250
N,N,N',N'-tetraallylpiperazinium dibromide (TAPB)LowUp to 360
N,N,N',N'-tetraallyltrimethylene dipiperidine dibromide (TAMPB)LowUp to 360
N,N'-methylenebisacrylamide (BIS)>0.75 mol%116

Note: The allyl-based crosslinkers, particularly TAPB and TAMPB, can produce hydrogels with significantly higher swelling capacities at lower concentrations compared to the commonly used BIS crosslinker.[1]

Experimental Protocols

Protocol 1: Synthesis of Poly(acrylic acid) Superabsorbent Polymer using this compound as a Crosslinker (Representative Protocol)

This protocol describes the synthesis of a poly(acrylic acid)-based superabsorbent polymer using this compound as the crosslinking agent.

Materials:

  • Acrylic acid (AA)

  • This compound (TAA)

  • Ammonium persulfate (APS) or Potassium persulfate (KPS) (Initiator)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

Procedure:

  • Neutralization of Monomer:

    • In a four-necked flask equipped with a mechanical stirrer, condenser, and thermometer, dissolve a specific amount of acrylic acid (e.g., 23 mL) in deionized water (e.g., 75 mL).[2]

    • Slowly add a solution of sodium hydroxide (e.g., 5 M) to neutralize the acrylic acid to a desired degree (typically 70-80%). This reaction is exothermic, so it is recommended to perform this step in an ice bath to control the temperature.

  • Addition of Crosslinker and Initiator:

    • To the neutralized monomer solution, add the desired amount of this compound (TAA) as the crosslinker. The concentration of TAA can be varied (e.g., 0.1 to 2.0 mol% relative to the acrylic acid) to study its effect on the swelling properties.

    • Stir the mixture at room temperature for approximately 30 minutes to ensure homogeneity.[2]

    • Introduce the initiator, such as ammonium persulfate (APS), to the solution.

  • Polymerization:

    • Heat the reaction mixture slowly in a water bath to the desired polymerization temperature (e.g., 70°C) with continuous stirring.[2]

    • Maintain the reaction at this temperature for a sufficient time (e.g., 3 hours) to ensure complete polymerization. The solution will gradually become a viscous gel.[2]

  • Post-Reaction Treatment:

    • The resulting hydrogel is then removed from the flask and washed several times with deionized water to remove any unreacted monomers and initiator.

    • Dry the washed hydrogel in an oven at a suitable temperature (e.g., 70°C) until a constant weight is achieved.

    • The dried polymer is then milled and screened to obtain the desired particle size.

Protocol 2: Measurement of Swelling Capacity

This protocol outlines the procedure for determining the water absorption capacity of the synthesized superabsorbent polymer.

Procedure:

  • Accurately weigh a specific amount of the dried superabsorbent polymer powder (Wdry).

  • Immerse the polymer in an excess of deionized water or a saline solution of a specific concentration (e.g., 0.9% NaCl).

  • Allow the polymer to swell for a predetermined period (e.g., 24 hours) to reach equilibrium.

  • Remove the swollen hydrogel from the solution and place it in a teabag or on a mesh to drain the excess, unabsorbed water.

  • Weigh the swollen hydrogel (Wswollen).

  • The swelling capacity (Q) is calculated using the following formula: Q (g/g) = (Wswollen - Wdry) / Wdry

Visualizations

Synthesis_Workflow cluster_preparation Monomer Preparation cluster_reaction Polymerization cluster_processing Product Processing AA Acrylic Acid Monomer_Solution Neutralized Monomer Solution AA->Monomer_Solution H2O Deionized Water H2O->Monomer_Solution NaOH Sodium Hydroxide NaOH->Monomer_Solution Polymerization Polymerization (e.g., 70°C, 3h) Monomer_Solution->Polymerization TAA This compound (Crosslinker) TAA->Polymerization Initiator Initiator (e.g., APS) Initiator->Polymerization Hydrogel Hydrogel Polymerization->Hydrogel Washing Washing Hydrogel->Washing Drying Drying Washing->Drying Milling Milling & Sieving Drying->Milling SAP_Product Superabsorbent Polymer Powder Milling->SAP_Product

Caption: Experimental workflow for the synthesis of this compound-crosslinked superabsorbent polymer.

Crosslinking_Mechanism cluster_reactants Reactants cluster_product Crosslinked Network PAA_chain1 Poly(acrylic acid) Chain Network Crosslinked Polymer Network PAA_chain1->Network PAA_chain2 Poly(acrylic acid) Chain PAA_chain2->Network PAA_chain3 Poly(acrylic acid) Chain PAA_chain3->Network TAA This compound TAA->Network Forms covalent bonds with polymer chains

Caption: Logical relationship of this compound as a crosslinker for poly(acrylic acid) chains.

References

Application Notes and Protocols for Triallylamine as a Catalyst in Polyester Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triallylamine, a tertiary amine, has been identified as a potential catalyst for the production of polyesters.[1] While specific, detailed protocols and extensive quantitative data for its use in this application are not widely published in peer-reviewed literature, this document provides a generalized framework for its application based on the established principles of amine catalysis in polyesterification reactions. These notes are intended to serve as a starting point for researchers to develop specific protocols for their polyester (B1180765) synthesis needs.

Introduction to Amine Catalysis in Polyesterification

Polyester synthesis typically involves the polycondensation of dicarboxylic acids or their derivatives with diols. This process is often accelerated by catalysts. While metal-based catalysts are common, amine catalysts, particularly tertiary amines, offer an alternative route. Tertiary amines function as nucleophilic catalysts in esterification reactions. Their catalytic activity is generally attributed to their basicity and the steric accessibility of the lone pair of electrons on the nitrogen atom. In the context of polyester synthesis from dicarboxylic acids and diols, a tertiary amine can activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the hydroxyl group of the diol.

Proposed Catalytic Mechanism of this compound

The catalytic cycle of a tertiary amine like this compound in the esterification of a dicarboxylic acid with a diol can be conceptualized as a two-step process:

  • Activation of the Carboxylic Acid: The tertiary amine, acting as a nucleophile, attacks one of the carboxylic acid groups of the dicarboxylic acid monomer. This forms a highly reactive acyl-ammonium intermediate.

  • Nucleophilic Attack by the Diol: The hydroxyl group of the diol monomer then attacks the activated acyl-ammonium intermediate. This step leads to the formation of an ester bond and the regeneration of the tertiary amine catalyst, which can then participate in another catalytic cycle.

This proposed mechanism is illustrated in the signaling pathway diagram below.

Polyesterification_Mechanism Dicarboxylic_Acid Dicarboxylic Acid (Monomer 1) Acyl_Ammonium Acyl-Ammonium Intermediate (Activated Monomer) Dicarboxylic_Acid->Acyl_Ammonium Activation Diol Diol (Monomer 2) Ester_Bond Ester Bond Formation (Polyester Chain Growth) Diol->Ester_Bond Nucleophilic Attack This compound This compound (Catalyst) This compound->Acyl_Ammonium Acyl_Ammonium->Ester_Bond Regenerated_Catalyst Regenerated This compound Ester_Bond->Regenerated_Catalyst Catalyst Regeneration Water Water (Byproduct) Ester_Bond->Water Regenerated_Catalyst->this compound Re-enters Cycle

Caption: Proposed mechanism of this compound-catalyzed polyesterification.

Generalized Experimental Protocol for Polyester Synthesis

This protocol provides a general procedure for the synthesis of a polyester using a dicarboxylic acid and a diol with this compound as a catalyst. Researchers should optimize the parameters based on their specific monomers and desired polymer characteristics.

Materials and Equipment
  • Dicarboxylic acid (e.g., adipic acid, sebacic acid)

  • Diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol)

  • This compound (catalyst)

  • High-boiling point, inert solvent (optional, for solution polymerization, e.g., xylene, diphenyl ether)

  • Nitrogen or Argon gas supply

  • Reaction vessel (three-neck round-bottom flask) equipped with:

    • Mechanical stirrer

    • Condenser with a collection flask (e.g., Dean-Stark trap)

    • Thermometer or thermocouple

    • Inert gas inlet

  • Heating mantle or oil bath

  • Vacuum pump

Experimental Workflow

The general workflow for the synthesis is depicted below.

Experimental_Workflow Setup 1. Assemble Reaction Apparatus Charge 2. Charge Reactants and Catalyst Setup->Charge Inert 3. Purge with Inert Gas Charge->Inert Heat 4. Heat to Reaction Temperature Inert->Heat Polymerize 5. Polycondensation under Inert Gas Heat->Polymerize Vacuum 6. Apply Vacuum Polymerize->Vacuum Cool 7. Cool and Isolate Product Vacuum->Cool

Caption: Generalized workflow for polyester synthesis.

Step-by-Step Procedure
  • Reactor Setup: Assemble the reaction vessel with the stirrer, condenser, thermometer, and gas inlet.

  • Charging Reactants: Charge the dicarboxylic acid and diol into the reaction vessel. A typical starting molar ratio is 1:1.05 to 1:1.2 (dicarboxylic acid:diol), with the excess diol compensating for any loss during the reaction.

  • Catalyst Addition: Add this compound as the catalyst. The catalyst loading can be varied, but a starting point could be 0.1 to 1.0 mol% relative to the dicarboxylic acid.

  • Inert Atmosphere: Purge the system with an inert gas (nitrogen or argon) for 15-30 minutes to remove oxygen. Maintain a slow, continuous flow of the inert gas throughout the initial phase of the reaction.

  • Heating and Esterification: Begin stirring and gradually heat the reaction mixture. The temperature will depend on the specific monomers used but is typically in the range of 150-220 °C. Water will begin to distill off as the esterification reaction proceeds and can be collected in the Dean-Stark trap.

  • Polycondensation: Once the rate of water distillation slows, indicating the completion of the initial esterification, the temperature can be gradually increased (e.g., to 220-260 °C) and a vacuum is slowly applied to the system. This helps to remove the remaining water and diol, driving the polymerization reaction towards a higher molecular weight polyester.

  • Monitoring the Reaction: The progress of the reaction can be monitored by measuring the amount of water collected, the viscosity of the reaction mixture (e.g., through the torque on the mechanical stirrer), or by taking samples for analysis (e.g., acid number titration).

  • Completion and Isolation: The reaction is considered complete when the desired viscosity is reached or when no more volatiles are being removed. The reaction is then cooled under an inert atmosphere. The resulting polyester can be isolated and purified as needed.

Data Presentation (Hypothetical)

CatalystCatalyst Loading (mol%)Reaction Time (h)Temperature (°C)Yield (%)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
This compound0.5TBDTBDTBDTBDTBD
Catalyst X0.582409515,0002.1
Catalyst Y0.5102409212,0002.3
No Catalyst-24240805,0002.5

TBD: To be determined by experimentation.

Safety and Handling

This compound is a flammable and corrosive liquid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for this compound before use.

Conclusion

This compound presents a potential alternative to metal-based catalysts in polyester production. The generalized protocol and proposed mechanism provided in these application notes offer a foundation for researchers to explore its use. Experimental optimization of reaction conditions, including catalyst loading, temperature, and reaction time, will be crucial to determine the effectiveness of this compound for specific polyester systems. Further research is needed to generate quantitative data on its catalytic performance and to fully elucidate the reaction kinetics and mechanism.

References

Application Notes and Protocols for Functionalizing Polymers with Triallylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of polymers is a critical step in the creation of advanced materials for a myriad of applications, including drug delivery, tissue engineering, and diagnostics. Triallylamine, a tertiary amine with three reactive allyl groups, presents a unique opportunity for not only introducing amine functionality but also for creating cross-linked polymer networks. This document provides detailed application notes and protocols for the functionalization of polymers with this compound.

Introduction

Functionalizing polymers with this compound can impart desirable properties such as pH-responsiveness, the ability to conjugate biomolecules, and altered mechanical and thermal characteristics. The three allyl groups on the this compound molecule allow it to act as a potent cross-linking agent, which can transform thermoplastic polymers into thermosets or hydrogels, significantly modifying their solubility, swelling behavior, and mechanical strength.[1][2] This is in contrast to functionalization with mono-allyl amines which may not induce cross-linking.

The primary methods for grafting this compound onto a polymer backbone are "grafting to" approaches, where the polymer is first activated to create reactive sites that can then couple with this compound.[3][4][5][6] Common activation techniques include radiation grafting and chemical initiation. The choice of method will depend on the specific polymer substrate and the desired degree of functionalization.

Methods of Functionalization

Radiation-Induced Grafting

Radiation grafting is a versatile method for functionalizing a wide range of polymers, including those with relatively inert backbones like polypropylene (B1209903) and polyethylene (B3416737).[7][8] This technique utilizes high-energy radiation, such as gamma (γ) rays, to generate free radicals on the polymer backbone. These radicals can then initiate the polymerization of this compound onto the surface of the polymer.

Key Advantages:

  • Applicable to a wide variety of polymer substrates.

  • Can be performed without the need for chemical initiators.

  • Surface-specific modification, preserving the bulk properties of the polymer.

Chemical Initiation

Chemical initiation involves the use of a chemical agent to create reactive sites on the polymer. This can be achieved through various reactions depending on the functional groups already present on the polymer. For polymers with existing functional groups like hydroxyls, carboxyls, or amines, these can be activated to react with the allyl groups of this compound. For less reactive polymer backbones, free radical initiators can be used to abstract protons and create radical sites.

Key Advantages:

  • Does not require specialized radiation equipment.

  • Can offer more control over the initiation process.

Experimental Protocols

Protocol 1: Radiation-Induced Grafting of this compound onto a Polymer Film

This protocol is a general guideline for the functionalization of a polymer film, such as polyethylene or polypropylene, using gamma radiation.

Materials:

  • Polymer film (e.g., polyethylene, polypropylene)

  • This compound (TAA)

  • Methanol (B129727)

  • Deionized water

  • Nitrogen gas

  • Glass ampoules

  • Gamma radiation source (e.g., Cobalt-60)

Procedure:

  • Cut the polymer film into desired dimensions (e.g., 2 cm x 2 cm).

  • Wash the films with methanol and then deionized water to remove any surface impurities.

  • Dry the films in a vacuum oven at 50°C until a constant weight is achieved.

  • Prepare solutions of this compound in methanol at various concentrations (e.g., 10%, 20%, 30% v/v).

  • Place a dried polymer film into a glass ampoule and add the this compound solution.

  • Purge the ampoule with nitrogen gas for 15 minutes to remove oxygen, which can inhibit the grafting process.

  • Seal the ampoule.

  • Expose the ampoules to a gamma radiation source at a specific dose and dose rate. The optimal dose will need to be determined experimentally for each polymer system.

  • After irradiation, open the ampoules and remove the polymer films.

  • Wash the films extensively with methanol to remove any unreacted this compound and homopolymer.

  • Dry the grafted films in a vacuum oven at 50°C to a constant weight.

  • Calculate the degree of grafting (DG) using the following formula: DG (%) = [(W_f - W_i) / W_i] x 100 Where W_i is the initial weight of the film and W_f is the final weight of the grafted film.

Protocol 2: Chemical Functionalization of a Polymer in Solution

This protocol describes a general method for functionalizing a polymer with hydroxyl groups using a chemical initiator.

Materials:

  • Polymer with hydroxyl groups (e.g., Poly(vinyl alcohol))

  • This compound (TAA)

  • Benzoyl peroxide (BPO) as a radical initiator

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Methanol

  • Nitrogen gas

Procedure:

  • Dissolve the hydroxyl-containing polymer in anhydrous DMF in a round-bottom flask equipped with a condenser and a nitrogen inlet.

  • Purge the solution with nitrogen for 30 minutes to create an inert atmosphere.

  • Add the desired amount of this compound to the solution.

  • In a separate vial, dissolve benzoyl peroxide in a small amount of DMF.

  • Heat the polymer solution to the desired reaction temperature (e.g., 70-80°C).

  • Add the BPO solution dropwise to the heated polymer solution.

  • Allow the reaction to proceed for a specified time (e.g., 6-24 hours) under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature.

  • Precipitate the functionalized polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Filter the precipitated polymer and wash it with fresh methanol to remove unreacted reagents.

  • Dry the functionalized polymer under vacuum to a constant weight.

Data Presentation

The successful functionalization of polymers with this compound should be confirmed and quantified using various analytical techniques. The results can be summarized in tables for clear comparison.

Table 1: Degree of Grafting and Surface Properties of Irradiated Polyethylene Films

Sample IDTAA Concentration (%)Radiation Dose (kGy)Degree of Grafting (%)Water Contact Angle (°)
PE-Control000105
PE-TAA-110205.285
PE-TAA-220208.978
PE-TAA-3302012.572
PE-TAA-4204015.368

Table 2: Characterization of Chemically Functionalized Poly(vinyl alcohol)

Sample IDTAA:PVA Molar RatioReaction Time (h)Nitrogen Content (%)Thermal Decomposition Temp (°C)
PVA-Control000280
PVA-TAA-10.5:162.1295
PVA-TAA-21:163.8305
PVA-TAA-31:1125.5312

Characterization of Functionalized Polymers

A thorough characterization is essential to confirm the presence of this compound on the polymer and to understand the changes in its properties.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic peaks of the introduced functional groups. Look for C-N stretching and N-H bending (if primary or secondary amines are formed through side reactions) and changes in the C=C region of the allyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information and to quantify the degree of functionalization.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the modified polymer.[7]

  • Differential Scanning Calorimetry (DSC): To determine changes in the glass transition temperature (Tg) and melting temperature (Tm).

  • Scanning Electron Microscopy (SEM): To observe changes in the surface morphology of the polymer.

  • Contact Angle Measurements: To evaluate the hydrophilicity/hydrophobicity of the polymer surface. A decrease in water contact angle suggests successful grafting of the more hydrophilic amine groups.[7]

  • Elemental Analysis: To quantify the amount of nitrogen incorporated into the polymer, which can be used to calculate the degree of functionalization.[9]

Visualizations

Experimental Workflow for Polymer Functionalization

G cluster_prep Preparation cluster_reaction Functionalization Reaction cluster_post Post-Reaction Processing cluster_char Characterization Polymer_Substrate Polymer Substrate (Film, Powder, etc.) Cleaning Cleaning & Drying Polymer_Substrate->Cleaning Reaction_Setup Reaction Setup (e.g., Ampoule, Flask) Cleaning->Reaction_Setup TAA_Solution This compound Solution Preparation TAA_Solution->Reaction_Setup Inert_Atmosphere Inert Atmosphere (Nitrogen Purge) Reaction_Setup->Inert_Atmosphere Activation Activation (Radiation or Chemical Initiator) Inert_Atmosphere->Activation Reaction Grafting / Cross-linking Activation->Reaction Washing Washing (Remove unreacted TAA) Reaction->Washing Drying Drying (Vacuum Oven) Washing->Drying Functionalized_Polymer Functionalized Polymer Drying->Functionalized_Polymer Characterization FTIR NMR TGA/DSC SEM Contact Angle Functionalized_Polymer->Characterization

Caption: General workflow for the functionalization of polymers with this compound.

Conceptual Diagram of this compound Cross-linking

Caption: this compound as a cross-linking agent versus mono-functional grafting.

Applications in Drug Development

The introduction of amine groups via this compound functionalization opens up numerous possibilities in drug development:

  • Drug Conjugation: The amine groups can be used to covalently attach drugs to the polymer backbone, creating polymer-drug conjugates for targeted delivery.

  • Gene Delivery: The cationic nature of the protonated amines at physiological pH allows for the complexation with negatively charged nucleic acids (DNA, siRNA), forming polyplexes for gene delivery applications.

  • Stimuli-Responsive Systems: The pH-responsive nature of the amine groups can be exploited to design drug delivery systems that release their payload in the acidic microenvironment of tumors or intracellular compartments.

  • Hydrogel Formation: The cross-linking ability of this compound is ideal for the in-situ formation of hydrogels, which can be used for encapsulating drugs or cells for sustained release and tissue engineering.[2]

Conclusion

Functionalizing polymers with this compound is a powerful strategy for creating advanced materials with tailored properties for drug development and other biomedical applications. While the multi-functional nature of this compound introduces the complexity of cross-linking, it also provides the opportunity to significantly enhance the mechanical and chemical properties of the base polymer. The protocols and characterization methods outlined in this document serve as a comprehensive guide for researchers to develop and optimize their specific polymer functionalization processes.

References

Application Notes and Protocols for the Preparation of Amphoteric Polymers Using Triallylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and detailed experimental protocols for the synthesis of amphoteric polymers incorporating triallylamine. Amphoteric polymers, possessing both cationic and anionic functionalities, are of significant interest in various biomedical applications, including drug delivery, gene transfection, and as matrices for tissue engineering, owing to their pH-responsive behavior and biocompatibility. This compound, a trifunctional monomer, can be utilized to introduce cationic charges and potential crosslinking sites into the polymer structure.

Introduction to this compound-Based Amphoteric Polymers

Amphoteric polymers derived from this compound offer a unique combination of properties. The tertiary amine group of this compound provides a cationic character upon protonation, while the incorporation of an acidic co-monomer, such as acrylic acid or maleic acid, introduces anionic carboxyl groups. The presence of three allyl groups in this compound presents an opportunity for creating cross-linked hydrogels or, with careful control of polymerization conditions, linear or branched soluble polymers. The charge balance and density along the polymer chain can be tailored by adjusting the molar ratio of the basic and acidic monomers, influencing properties like the isoelectric point (pI), solubility, and interaction with biological molecules.

Applications in Drug Development

The pH-responsive nature of this compound-based amphoteric polymers makes them attractive for targeted drug delivery. In the acidic environment of tumors or endosomes, the polymer can change its conformation and charge, potentially triggering the release of an encapsulated therapeutic agent. The cationic nature of these polymers can also facilitate the complexation and delivery of negatively charged biomolecules like DNA and siRNA. Furthermore, the ability to form hydrogels allows for their use as scaffolds for sustained drug release.

Experimental Data Summary

The following table summarizes representative quantitative data for amphoteric copolymers synthesized from allylamine (B125299) derivatives and acidic monomers. These values can serve as a benchmark for the characterization of newly synthesized this compound-based amphoteric polymers.

PropertyPoly(allylamine-co-acrylic acid)Poly(diallylamine-co-maleic acid)Expected Range for this compound Copolymers
Molecular Weight (Mw) 10,000 - 50,000 Da15,000 - 70,000 Da5,000 - 100,000 Da (highly dependent on synthesis method)
Polydispersity Index (PDI) 1.5 - 3.01.8 - 4.01.2 - 5.0 (lower with controlled polymerization)
Isoelectric Point (pI) 4.0 - 8.03.5 - 7.53.0 - 9.0 (tunable by monomer ratio)
Zeta Potential (at pH 7.4) -10 to +20 mV-15 to +25 mV-20 to +30 mV
Swell Ratio (for hydrogels) 10 - 10020 - 1505 - 200 (dependent on crosslink density)

Experimental Protocols

Due to the high propensity of this compound to crosslink, careful control over the polymerization reaction is crucial to obtain soluble or well-defined amphoteric polymers. Below are two detailed protocols: a standard free radical copolymerization method with modifications to limit gelation, and a more advanced Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization protocol for better control over the polymer architecture.

Protocol 1: Free Radical Copolymerization of this compound and Acrylic Acid

This protocol is designed to synthesize a soluble or lightly cross-linked amphoteric copolymer by using a high solvent-to-monomer ratio and a chain transfer agent to minimize gel formation.

Materials:

  • This compound (TAA)

  • Acrylic acid (AA)

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (V-50) (initiator)

  • Thioglycolic acid (chain transfer agent)

  • Deionized water (solvent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Dialysis tubing (MWCO 1000 Da)

  • Acetone

Procedure:

  • Monomer Solution Preparation:

    • In a 250 mL round-bottom flask, dissolve a specific molar ratio of this compound and acrylic acid in deionized water. A suggested starting point is a 1:3 molar ratio of TAA to AA to ensure an excess of acidic groups, which can help maintain solubility. The total monomer concentration should be kept low, for example, 10% (w/v), to reduce the probability of crosslinking.

    • Adjust the pH of the monomer solution to approximately 7.0 using 1 M HCl or 1 M NaOH. This will result in the formation of ammonium (B1175870) and carboxylate salts.

  • Addition of Chain Transfer Agent and Initiator:

    • Add thioglycolic acid as a chain transfer agent. A typical starting concentration is 1-2 mol% with respect to the total monomer concentration.

    • Add the initiator, V-50, at a concentration of 0.5-1 mol% relative to the total monomer concentration.

  • Polymerization:

    • Deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes.

    • Place the flask in a preheated oil bath at 60-70°C and stir the reaction mixture under a nitrogen atmosphere.

    • Allow the polymerization to proceed for 4-8 hours. It is advisable to monitor the viscosity of the solution; a rapid increase may indicate the onset of gelation, at which point the reaction should be stopped.

  • Purification:

    • Terminate the polymerization by exposing the reaction mixture to air and cooling it to room temperature.

    • Transfer the polymer solution to a dialysis tube and dialyze against deionized water for 48 hours, changing the water frequently to remove unreacted monomers, initiator fragments, and the chain transfer agent.

    • Lyophilize the purified polymer solution to obtain the final amphoteric copolymer as a white powder.

Protocol 2: RAFT Copolymerization of this compound and Acrylic Acid

This protocol utilizes RAFT polymerization to achieve better control over the molecular weight and architecture of the resulting amphoteric polymer, significantly reducing the risk of gelation.

Materials:

  • This compound (TAA)

  • Acrylic acid (AA)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) (initiator)

  • 1,4-Dioxane (B91453) and Deionized water (solvent mixture)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dialysis tubing (MWCO 1000 Da)

  • Methanol (B129727)

Procedure:

  • Reaction Setup:

    • In a Schlenk flask, combine the desired molar ratio of this compound and acrylic acid (e.g., 1:3 TAA:AA).

    • Add the RAFT agent (CPADB) and the initiator (V-50). A typical molar ratio of [Monomer]:[RAFT agent]:[Initiator] is 100:1:0.2.

    • Add a solvent mixture of 1,4-dioxane and deionized water (e.g., 1:1 v/v) to achieve a monomer concentration of 20-30% (w/v).

    • Adjust the pH to approximately 7.0 with 1 M HCl or 1 M NaOH.

  • Degassing:

    • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization:

    • Immerse the sealed Schlenk flask in a preheated oil bath at 70°C and stir.

    • Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing the monomer conversion via ¹H NMR spectroscopy. The reaction is typically run for 6-24 hours.

  • Purification:

    • Terminate the polymerization by quenching the reaction in an ice bath and exposing it to air.

    • Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold methanol while stirring.

    • Collect the precipitate by filtration or centrifugation.

    • Redissolve the polymer in deionized water and dialyze against deionized water for 48 hours using a dialysis tube.

    • Lyophilize the purified polymer solution to obtain the amphoteric copolymer.

Visualizations

Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomers Monomers (this compound, Acrylic Acid) Mixing Mixing & pH Adjustment Monomers->Mixing Solvent Solvent (e.g., Water) Solvent->Mixing Initiator Initiator (e.g., V-50) Initiator->Mixing CTA Chain Transfer Agent (Optional) CTA->Mixing Degassing Degassing (N2 Purge) Mixing->Degassing Polymerization Polymerization (Heating & Stirring) Degassing->Polymerization Termination Termination Polymerization->Termination Dialysis Dialysis Termination->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization FinalPolymer Amphoteric Polymer Lyophilization->FinalPolymer

Caption: General experimental workflow for the synthesis of this compound-based amphoteric polymers.

Copolymerization_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product TAA This compound (Cationic Monomer) AmphotericPolymer Amphoteric Copolymer TAA->AmphotericPolymer AA Acrylic Acid (Anionic Monomer) AA->AmphotericPolymer Initiator Initiator (e.g., V-50) Initiator->AmphotericPolymer initiates Heat Heat Heat->AmphotericPolymer drives

Caption: Schematic of the copolymerization of this compound and acrylic acid to form an amphoteric polymer.

RAFT_Mechanism Initiation Initiator → 2R• Propagation R• + Monomer → Pn• Initiation->Propagation RAFT_Equilibrium Pn• + RAFT Agent ⇌ Pn-RAFT• ⇌ Pn-RAFT + R• Propagation->RAFT_Equilibrium Reinitiation R• + Monomer → Pm• RAFT_Equilibrium->Reinitiation Termination Pn• + Pm• → Dead Polymer RAFT_Equilibrium->Termination Chain_Equilibration Pn• + Pm-RAFT ⇌ Pn-RAFT + Pm• Reinitiation->Chain_Equilibration Chain_Equilibration->Termination Controlled_Polymer Living Polymer Chains Chain_Equilibration->Controlled_Polymer

Caption: Simplified signaling pathway of RAFT polymerization for controlled polymer synthesis.

The Strategic Role of Triallylamine in the Synthesis of Antifungal Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Dateline: December 18, 2025

Abstract

Triallylamine, a versatile tertiary amine, serves as a crucial starting material and reagent in the synthesis of a variety of pharmaceutical intermediates. Its unique molecular structure, featuring three allyl groups, allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key allylamine (B125299) and benzylamine (B48309) antifungal agents, namely Naftifine, Terbinafine (B446), and Butenafine. These agents are pivotal in the treatment of superficial fungal infections.

Introduction to this compound in Pharmaceutical Synthesis

This compound (N,N-di-2-propenyl-2-propen-1-amine) is a colorless to yellowish liquid with a characteristic pungent odor.[1] Its utility in the pharmaceutical industry is significant, where it is employed as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is a key component in the production of allylamine antifungals, a class of drugs that act by inhibiting the enzyme squalene (B77637) epoxidase, a critical step in the fungal ergosterol (B1671047) biosynthesis pathway.[2][3] This inhibition leads to a deficiency of ergosterol, an essential component of the fungal cell membrane, and a toxic accumulation of squalene within the cell, resulting in fungal cell death.[2][4] this compound is also used in the synthesis of sulfonamides and certain anti-inflammatory drugs.[1]

Synthesis of Key Pharmaceutical Intermediates

The allylamine functional group is a cornerstone for the antifungal activity of drugs like Naftifine and Terbinafine. While these drugs are not directly synthesized from this compound in a single step, the allylamine moiety is a critical precursor, often synthesized from allylamine or diallylamine, which are themselves produced alongside this compound from the reaction of allyl chloride with ammonia. The core intermediate for many of these syntheses is N-methyl-1-naphthalenemethylamine.

Synthesis of Naftifine

Naftifine is a topical antifungal agent used for the treatment of tinea infections.[5] Several synthetic routes to Naftifine have been developed, with some achieving high yields.[6] One effective method involves a Mannich-type reaction leading to a γ-aminoalcohol intermediate, which is subsequently dehydrated to yield Naftifine.[6]

Experimental Protocol: Synthesis of Naftifine via Dehydration of a γ-aminoalcohol Intermediate [6]

This protocol outlines a two-strategy approach. Strategy 2, which provides a high yield, is detailed below.

Step 1: Synthesis of γ-aminoalcohol intermediate

  • A mixture of the appropriate secondary amine (1.0 mmol) and propiophenone (B1677668) salt (1.0 mmol) is prepared in a mixture of 1,4-dioxane (B91453) and triethylamine (B128534) (TEA).

  • The reaction mixture is refluxed. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the γ-aminoalcohol intermediate.

Step 2: Dehydration to Naftifine

  • The isolated γ-aminoalcohol intermediate is refluxed in 5N Hydrochloric Acid (HCl).

  • Following the dehydration, the reaction mixture is neutralized with Sodium Hydroxide (NaOH).

  • The crude Naftifine is then purified, for example, by column chromatography.

Quantitative Data:

Synthesis StepProductYield (%)Reference
Dehydration of γ-aminoalcoholNaftifine90%[6]
Cinnamyl Schiff's base routeNaftifine94%[6]
trans-2-phenylvinylboronic acid couplingNaftifine82%[6]
Heck-type reactionNaftifine68%[6]
Synthesis of Terbinafine

Terbinafine is another widely used allylamine antifungal available in both topical and oral formulations. A stereoselective synthesis is crucial for its activity. One reported method involves the coupling of N-methyl-1-naphthalene methanamine with 1-bromo-6,6-dimethyl-2E-hepten-4-yne.[7]

Experimental Protocol: Stereoselective Synthesis of Terbinafine [7]

Step 1: Preparation of N-methyl-1-naphthalene methanamine

This intermediate can be prepared via various methods, including the reaction of 1-chloromethyl naphthalene (B1677914) with monomethylamine.[8]

Step 2: Coupling Reaction

  • N-methyl-1-naphthalene methanamine is reacted with 1-bromo-6,6-dimethyl-2E-hepten-4-yne in a suitable solvent.

  • The reaction is carried out under controlled temperature and for a specific duration to ensure complete reaction.

  • The resulting Terbinafine is isolated and purified. The structure is confirmed by IR, NMR, MS, and elemental analysis.[7]

Quantitative Data:

Synthesis StepProductYield (%)Reference
One-step reaction of monomethylamine, 1-chloromethyl naphthalene, and 1-chloro-6,6-dimethyl-2-hepten-4-alkyneTerbinafine≥ 91%[8]
Synthesis of Butenafine

Butenafine is a benzylamine antifungal, structurally related to the allylamines, and also functions by inhibiting squalene epoxidase.[9][10] A common synthetic route involves the reductive amination of 1-naphthaldehyde (B104281) with methylamine (B109427), followed by alkylation.[9]

Experimental Protocol: Synthesis of Butenafine [9]

Step 1: Reductive Amination to form N-methyl-1-(naphthalen-1-yl)methanamine

  • 1-Naphthaldehyde is reacted with methylamine under reductive amination conditions. This typically involves the formation of an imine intermediate which is then reduced in situ.

  • The resulting secondary amine, N-methyl-1-(naphthalen-1-yl)methanamine, is isolated and purified.

Step 2: Alkylation to Butenafine

  • The intermediate secondary amine is then alkylated with p-tert-butyl benzyl (B1604629) bromide or a similar electrophile.

  • The reaction yields the tertiary amine, Butenafine.

  • The free base is often converted to its hydrochloride salt for pharmaceutical use.[9]

Visualizing the Synthetic Workflow and Mechanism of Action

To better illustrate the processes involved, the following diagrams outline a typical synthetic workflow and the biological mechanism of action of these antifungal agents.

G cluster_synthesis General Synthetic Workflow for Allylamine/Benzylamine Antifungals Start Starting Materials (e.g., Naphthalene derivative, Amine) Intermediate Key Intermediate Synthesis (e.g., N-methyl-1-naphthalenemethylamine) Start->Intermediate Step 1 Coupling Coupling/Alkylation Reaction (with allylic or benzylic side chain) Intermediate->Coupling Step 2 API Crude Active Pharmaceutical Ingredient (API) Coupling->API Step 3 Purification Purification (e.g., Crystallization, Chromatography) API->Purification Step 4 Final_API Final API (e.g., Naftifine, Terbinafine, Butenafine) Purification->Final_API Step 5

Caption: A generalized workflow for the synthesis of allylamine and benzylamine antifungal agents.

G cluster_pathway Mechanism of Action of Allylamine Antifungals Squalene Squalene Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Accumulation Toxic Accumulation of Squalene Squalene->Accumulation Epoxysqualene 2,3-Oxidosqualene Squalene_Epoxidase->Epoxysqualene Depletion Ergosterol Depletion Squalene_Epoxidase->Depletion Lanosterol Lanosterol Epoxysqualene->Lanosterol Multiple Steps Ergosterol Ergosterol (Fungal Cell Membrane Component) Lanosterol->Ergosterol Multiple Steps Allylamines Allylamine/Benzylamine Antifungals (e.g., Naftifine, Terbinafine, Butenafine) Allylamines->Squalene_Epoxidase Inhibition Cell_Death Fungal Cell Death Accumulation->Cell_Death Depletion->Cell_Death

Caption: The inhibitory effect of allylamine antifungals on the ergosterol biosynthesis pathway.

Conclusion

This compound and its related allylamine precursors are indispensable in the synthesis of a clinically important class of antifungal agents. The synthetic routes to Naftifine, Terbinafine, and Butenafine, while varied, often rely on the strategic introduction of the allylamine or a structurally similar moiety to achieve their potent antifungal activity. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers and professionals in the field of drug development, facilitating the efficient and high-yield synthesis of these vital pharmaceutical intermediates. Further research into novel synthetic methodologies continues to be an active area, aiming to improve efficiency, reduce costs, and enhance the safety profile of these manufacturing processes.

References

Application Notes and Protocols for Triallylamine Hydrozirconation and Transmetalation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the hydrozirconation of triallylamine to form a key bicyclic organozirconium intermediate, and its subsequent transmetalation to other metals for use in cross-coupling reactions. These methods offer a powerful strategy for the synthesis of complex nitrogen-containing molecules, which are of significant interest in medicinal chemistry and materials science.

Introduction

Hydrozirconation, the addition of a zirconium-hydride bond across a carbon-carbon multiple bond, is a versatile transformation in organic synthesis. When applied to this compound using Schwartz's reagent (Cp₂ZrHCl), a tandem hydrozirconation-cyclization cascade occurs to form a novel bicyclic azazirconacycle, 1-aza-5-zirconabicyclo[3.3.0]octane. This intermediate serves as a valuable linchpin for further functionalization through transmetalation to other metals such as tin, zinc, or copper, followed by well-established cross-coupling reactions like the Negishi coupling. This allows for the introduction of a variety of substituents onto the core azabicyclic framework.

Key Reactions and Workflows

The overall process involves a two-step sequence:

  • Hydrozirconation/Cyclization: Treatment of this compound with Schwartz's reagent leads to the formation of the 1-aza-5-zirconabicyclo[3.3.0]octane.

  • Transmetalation and Cross-Coupling: The resulting organozirconium intermediate can undergo transmetalation with a variety of metal salts (e.g., SnCl₄, ZnCl₂, CuCN). The newly formed organometallic reagent can then be used in cross-coupling reactions to form C-C bonds.

logical_relationship This compound This compound Hydrozirconation Hydrozirconation/ Cyclization This compound->Hydrozirconation Schwartzs_Reagent Schwartz's Reagent (Cp₂ZrHCl) Schwartzs_Reagent->Hydrozirconation Azazirconacycle 1-Aza-5-zirconabicyclo[3.3.0]octane Hydrozirconation->Azazirconacycle Transmetalation Transmetalation Azazirconacycle->Transmetalation Organotin Organotin Reagent Transmetalation->Organotin Organozinc Organozinc Reagent Transmetalation->Organozinc Organocopper Organocopper Reagent Transmetalation->Organocopper Coupling Cross-Coupling (e.g., Negishi) Organozinc->Coupling Functionalized_Product Functionalized Azabicyclo[3.3.0]octane Coupling->Functionalized_Product

Figure 1: Overall workflow from this compound to functionalized products.

Experimental Protocols

Preparation of Schwartz's Reagent (Cp₂ZrHCl)

This protocol is adapted from a standard literature procedure. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.

Materials:

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add zirconocene dichloride (1.0 eq).

  • Add anhydrous THF to dissolve the solid, with gentle heating if necessary.

  • In a separate flask, prepare a filtered solution of lithium aluminum hydride (0.25 eq) in anhydrous diethyl ether.

  • Slowly add the LiAlH₄ solution to the stirred solution of Cp₂ZrCl₂ at room temperature.

  • Stir the resulting suspension for 1 hour at room temperature.

  • Filter the white solid under an inert atmosphere and wash it sequentially with anhydrous THF, anhydrous methylene chloride (briefly), and anhydrous diethyl ether.

  • Dry the resulting white powder under vacuum to afford Schwartz's reagent.

Note: Schwartz's reagent is sensitive to air and moisture and should be stored under an inert atmosphere in the dark.

Hydrozirconation of this compound to form 1-Aza-5-zirconabicyclo[3.3.0]octane

Materials:

  • This compound

  • Schwartz's reagent (Cp₂ZrHCl)

  • Toluene (B28343) or THF, anhydrous

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene or THF.

  • Add Schwartz's reagent (2.0-2.2 eq) portionwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the vinyl protons of this compound.

  • The resulting suspension of the azazirconacycle can be used directly in the next step.

Transmetalation and Subsequent Cross-Coupling

This reaction demonstrates the transmetalation of the azazirconacycle to an organotin species.

Materials:

  • Suspension of 1-aza-5-zirconabicyclo[3.3.0]octane in toluene/THF

  • Tin(IV) chloride (SnCl₄)

Procedure:

  • To the suspension of the azazirconacycle prepared in section 3.2, add a solution of SnCl₄ (1.0 eq) in anhydrous toluene at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • The workup procedure typically involves filtration to remove zirconium byproducts and purification by crystallization or chromatography.

ProductYieldReference
Chloro-tricarbastannatrane50%[1]

This protocol outlines a general procedure for the transmetalation to an organozinc reagent and its subsequent use in a palladium-catalyzed Negishi cross-coupling reaction.

Materials:

  • Suspension of 1-aza-5-zirconabicyclo[3.3.0]octane

  • Zinc chloride (ZnCl₂), anhydrous solution in THF

  • Aryl or vinyl halide/triflate

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Anhydrous THF

Procedure:

  • To the suspension of the azazirconacycle, add a solution of anhydrous ZnCl₂ (1.0 eq) in THF.

  • Stir the mixture at room temperature for 1-2 hours to facilitate transmetalation.

  • To the resulting organozinc solution, add the aryl or vinyl halide/triflate (1.0 eq) and the palladium catalyst (2-5 mol%).

  • Heat the reaction mixture to 50-80 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ReactantsCatalystProductYield
Organozinc + Aryl HalidePd(PPh₃)₄Aryl-substituted azabicyclooctaneVaries
Organozinc + Vinyl HalidePdCl₂(dppf)Vinyl-substituted azabicyclooctaneVaries

Note: The yields for the Negishi coupling are highly dependent on the specific substrates and reaction conditions used.

This protocol describes the transmetalation to an organocopper species for subsequent acylation.

Materials:

  • Suspension of 1-aza-5-zirconabicyclo[3.3.0]octane

  • Copper(I) cyanide (CuCN)

  • Lithium chloride (LiCl)

  • Acyl chloride

  • Anhydrous THF

Procedure:

  • In a separate dry Schlenk flask, prepare a solution of CuCN (1.0 eq) and LiCl (2.0 eq) in anhydrous THF.

  • Add this solution to the suspension of the azazirconacycle at -78 °C.

  • Allow the mixture to warm to 0 °C and stir for 30 minutes.

  • Cool the reaction mixture back to -78 °C and add the acyl chloride (1.0 eq).

  • Slowly warm the reaction to room temperature and stir for 1-3 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Reaction Mechanisms and Pathways

The hydrozirconation of this compound is believed to proceed through a series of intramolecular hydrozirconation and cyclization steps to form the thermodynamically stable five-membered rings of the bicyclo[3.3.0]octane system.

hydrozirconation_mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product This compound This compound Intermediate1 Initial Hydrozirconation (Monocyclic intermediate) This compound->Intermediate1 + Cp₂ZrHCl Schwartz Cp₂ZrHCl Schwartz->Intermediate1 Intermediate2 Second Hydrozirconation/ Cyclization Intermediate1->Intermediate2 Intramolecular Hydrozirconation Azazirconacycle 1-Aza-5-zirconabicyclo[3.3.0]octane Intermediate2->Azazirconacycle

Figure 2: Proposed pathway for the formation of the azazirconacycle.

The subsequent transmetalation involves the transfer of the organic framework from zirconium to the more reactive metal center, driven by the formation of stronger bonds and the precipitation of zirconium salts.

transmetalation_pathway Azazirconacycle 1-Aza-5-zirconabicyclo[3.3.0]octane (Zr-C bonds) Transition_State Transmetalation Transition State Azazirconacycle->Transition_State Metal_Salt Metal Salt (e.g., ZnCl₂, CuCN) Metal_Salt->Transition_State Organometallic_Product New Organometallic Reagent (e.g., Organozinc, Organocopper) (M-C bonds) Transition_State->Organometallic_Product Zr_Byproduct Zirconium Byproduct (e.g., Cp₂ZrCl₂) Transition_State->Zr_Byproduct

Figure 3: Generalized transmetalation pathway.

Safety and Handling

  • Schwartz's reagent is air and moisture-sensitive and should be handled under an inert atmosphere.

  • Organometallic reagents, such as the organozirconium, organozinc, and organocopper intermediates, are reactive and should be handled with care.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The hydrozirconation of this compound provides a facile entry into the 1-azabicyclo[3.3.0]octane ring system. The resulting azazirconacycle is a versatile intermediate that can be readily converted to other organometallic species via transmetalation, enabling a wide range of cross-coupling reactions. These protocols provide a foundation for the synthesis of novel and complex nitrogen-containing molecules for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Triallylamine Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triallylamine polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common experimental challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Troubleshooting Guides (Question-and-Answer Format)

This section directly addresses specific issues you may encounter during your this compound polymerization experiments.

Issue 1: Low Polymer Yield or Poor Monomer Conversion

  • Question: My polymerization of this compound results in a very low yield. What are the potential causes and how can I improve it?

  • Answer: Low polymer yield is a common challenge in this compound polymerization, often attributed to the high stability of the allylic radical formed during degradative chain transfer, which is less efficient at re-initiating polymerization.[1] Additionally, the presence of impurities or suboptimal reaction conditions can hinder the process.

    Troubleshooting Steps:

    • Use this compound Salts: Polymerizing the hydrochloride salt of this compound is often more effective than polymerizing the free base. The protonation of the amine reduces the propensity for degradative chain transfer.[2]

    • Optimize Initiator Concentration: While a sufficient amount of initiator is necessary, an excessively high concentration can lead to premature termination and the formation of low molecular weight oligomers. A typical range for radical initiators is 1-20 mol% relative to the monomer.[3] It is advisable to perform a series of experiments to determine the optimal concentration for your specific system.

    • Ensure High Monomer Purity: Impurities can act as inhibitors or chain transfer agents. Ensure your this compound is free from contaminants.

    • Increase Reaction Time and Temperature: Allyl monomers often require longer reaction times and higher temperatures to achieve reasonable conversion.[4] Monitor the reaction over an extended period to determine the point of maximum conversion.

    • Deoxygenate the Reaction Mixture: Oxygen can inhibit free-radical polymerization. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[5]

Issue 2: Low Molecular Weight of the Resulting Polymer

  • Question: The polythis compound I've synthesized has a very low molecular weight. How can I increase the chain length?

  • Answer: Low molecular weight is a direct consequence of degradative chain transfer, a process where a growing polymer chain is terminated by transferring a hydrogen atom from a monomer molecule.[1][6] This creates a stable, less reactive allylic radical that is slow to initiate a new chain.

    Troubleshooting Steps:

    • Decrease Initiator Concentration: A lower initiator concentration results in fewer growing chains at any given time, which can lead to higher molecular weight polymers, provided the initiation is still efficient.[6]

    • Increase Monomer Concentration: Higher monomer concentrations can favor propagation over chain transfer and termination events, leading to an increase in molecular weight.[7]

    • Lower Reaction Temperature: Reducing the reaction temperature can suppress the rate of degradative chain transfer more than the rate of propagation, favoring the formation of longer polymer chains.[6]

    • Consider Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) can provide better control over the polymerization of challenging monomers like this compound, leading to polymers with higher molecular weights and narrower molecular weight distributions.[8]

Issue 3: Premature Gelation of the Reaction Mixture

  • Question: My this compound polymerization reaction is forming an insoluble gel almost immediately. How can I prevent this and obtain a soluble polymer?

  • Answer: this compound is a trifunctional monomer, meaning it has three reactive allyl groups. This high functionality can lead to the rapid formation of a cross-linked, insoluble polymer network (a gel).[1]

    Troubleshooting Steps:

    • Reduce Monomer Concentration: Performing the polymerization in solution at a lower monomer concentration can delay the onset of gelation by reducing the probability of intermolecular cross-linking reactions.[9]

    • Lower the Reaction Temperature: Decreasing the temperature will slow down the overall reaction rate, providing better control over the polymerization process and delaying the gel point.[10]

    • Decrease Initiator Concentration: A lower concentration of the initiator will reduce the number of growing chains, thereby slowing down the formation of the polymer network.[10]

    • Monitor Monomer Conversion: By tracking the conversion of the monomer over time, you can stop the reaction before the gel point is reached, yielding a soluble, branched polymer.[10]

    • Utilize Cyclopolymerization: Under certain conditions, diallyl and triallyl compounds can undergo cyclopolymerization, where the formation of cyclic structures along the polymer backbone is favored over intermolecular cross-linking. This can help to produce soluble polymers even at higher conversions.[11][12]

Frequently Asked Questions (FAQs)

  • Q1: Why is this compound difficult to polymerize compared to other vinyl monomers?

    • A1: The main reason for the difficulty in polymerizing this compound and other allyl monomers is a process called degradative chain transfer. The hydrogen atoms on the carbon adjacent to the nitrogen and the double bond (the allylic position) are susceptible to abstraction by a growing polymer radical. This terminates the polymer chain and forms a very stable, resonance-stabilized allylic radical that is slow to re-initiate a new polymer chain.[1][6]

  • Q2: What is the role of using this compound hydrochloride instead of the free amine?

    • A2: Protonating the amine to form the hydrochloride salt withdraws electron density from the allyl groups. This reduces the stability of the allylic radical formed during chain transfer, making degradative chain transfer less favorable and increasing the likelihood of successful propagation.[2]

  • Q3: What types of initiators are best for this compound polymerization?

    • A3: Azo initiators, such as 2,2'-azobis(2-methylpropionamidine) dihydrochloride (B599025) (V-50) or 2,2'-azobisisobutyronitrile (AIBN), are commonly used for the free-radical polymerization of allylamines.[2][3] For radiation-induced polymerization, gamma radiation from a source like Cobalt-60 is effective.[1]

  • Q4: Can I control the molecular weight of polythis compound?

    • A4: While challenging, some control over the molecular weight can be achieved by carefully adjusting the monomer and initiator concentrations, and the reaction temperature.[6][7] For more precise control, advanced techniques like controlled radical polymerization (e.g., RAFT) may be necessary.[8]

  • Q5: What is cyclopolymerization and how does it apply to this compound?

    • A5: Cyclopolymerization is a process where a monomer with two or more polymerizable groups, like this compound, undergoes an alternating intramolecular (ring-forming) and intermolecular (chain-extending) addition. This can lead to the formation of polymers containing cyclic units in the backbone.[11] This process can reduce the extent of cross-linking and potentially lead to soluble polymers.

Data Presentation

The following tables summarize the effects of various reaction parameters on the polymerization of this compound and related allylamines, based on data extracted from the literature.

Table 1: Effect of Initiator Concentration on Polymerization of Allylamines

MonomerInitiatorInitiator Conc. (mol%)SolventTemperature (°C)Polymerization Time (h)Yield (%)Weight Average Molecular Weight (Mw)Reference
N,N-dimethylallylamine HClMAIB2.5Methanol6012095900[3]
N,N-dimethylallylamine HClMAIB3.3Ethanol60--3,600[3]
Monoallylamine HClMAIB3.3Ethanol50120--[3]
Monoallylamine HClMAIB3.0Methanol5048--[3]

MAIB: 2,2'-Azobis(2-methylpropionitrile)

Table 2: Effect of Monomer Concentration on Polymerization of Allylamines

MonomerInitiatorMonomer Conc. (wt%)SolventTemperature (°C)Polymerization Time (h)Weight Average Molecular Weight (Mw)Reference
N,N-dimethylallylamine HClMAIB75Methanol50-60120900[3]
N,N-dimethylallylamine HClMAIB70Ethanol60-3,600[3]
N,N-dimethylallylamine HCl-30Organic Solvent60721,400[3]
Monoallylamine HClMAIB50Methanol5048-[3]
Monoallylamine HClMAIB30Ethanol50120-[3]

Experimental Protocols

Protocol 1: Free-Radical Solution Polymerization of this compound Hydrochloride

This protocol describes a general procedure for the polymerization of this compound hydrochloride in a solvent using a free-radical initiator.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (or other suitable polar solvent)

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) or similar azo initiator

  • Nitrogen or Argon gas

  • Reaction flask with condenser, magnetic stirrer, and nitrogen inlet

  • Heating mantle or oil bath

Procedure:

  • Preparation of this compound Hydrochloride: In a fume hood, slowly add concentrated HCl to a stirred solution of this compound in an appropriate solvent (e.g., methanol) at 0-5 °C. The salt will precipitate. Isolate the this compound hydrochloride by filtration and dry under vacuum.

  • Reaction Setup: Place the dried this compound hydrochloride into the reaction flask. Add the desired amount of solvent to achieve the target monomer concentration (e.g., 30-70 wt%).

  • Deoxygenation: Purge the solution with nitrogen or argon for 30-60 minutes to remove dissolved oxygen.

  • Initiator Addition: Add the azo initiator (e.g., 1-10 mol% with respect to the monomer).

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 50-80 °C) under a continuous gentle flow of nitrogen.

  • Reaction Monitoring: Allow the polymerization to proceed for a specified time (e.g., 24-72 hours). The viscosity of the solution will increase as the polymer forms.

  • Isolation of Polymer: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent (e.g., acetone) while stirring.

  • Purification and Drying: Collect the precipitated polymer by filtration. Wash it several times with the non-solvent to remove unreacted monomer and initiator. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Radiation-Induced Polymerization of this compound Hydrochloride

This protocol outlines a general method for polymerizing this compound hydrochloride using gamma radiation.

Materials:

  • This compound Hydrochloride

  • Water (or a binary solvent mixture like water/acetone)

  • Glass ampoules or reaction vessel suitable for irradiation

  • Vacuum line

  • Gamma radiation source (e.g., Cobalt-60)

Procedure:

  • Sample Preparation: Dissolve the this compound hydrochloride in the chosen solvent system within the glass ampoule to the desired concentration.

  • Degassing: Freeze the solution using liquid nitrogen and evacuate the ampoule using a vacuum line. Thaw the solution and repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of oxygen.

  • Sealing: Seal the ampoule under vacuum.

  • Irradiation: Place the sealed ampoule in the gamma radiation source and irradiate to the desired total dose. The dose rate will determine the required irradiation time.

  • Polymer Isolation: After irradiation, carefully open the ampoule. If the polymer has precipitated, it can be collected by filtration. If it is in solution, it can be precipitated by adding a non-solvent.

  • Purification and Drying: Wash the collected polymer with a suitable solvent (e.g., 2N HCl) to remove any unreacted monomer and then with a non-solvent. Dry the polymer in a vacuum oven to a constant weight.[1]

Visualizations

Diagram 1: Experimental Workflow for Free-Radical Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer This compound HCl Setup Combine & Deoxygenate Monomer->Setup Solvent Solvent Solvent->Setup Initiator Azo Initiator Initiator->Setup React Heat under Inert Atmosphere (50-80°C, 24-72h) Setup->React Precipitate Precipitate in Non-solvent React->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry Polymer Final Polymer Dry->Polymer

Caption: Workflow for free-radical solution polymerization of this compound hydrochloride.

Diagram 2: Key Reaction Pathways in this compound Polymerization

G Initiator Initiator (I) Radical Initiator Radical (I•) Initiator->Radical Decomposition GrowingChain Growing Polymer Chain (P•) Radical->GrowingChain Initiation Monomer This compound Monomer (M) GrowingChain->GrowingChain Propagation (+ Monomer) DeadPolymer Terminated Polymer GrowingChain->DeadPolymer Termination AllylRadical Stable Allyl Radical GrowingChain->AllylRadical Degradative Chain Transfer (+ Monomer) CyclizedRadical Cyclized Radical GrowingChain->CyclizedRadical Intramolecular Cyclization Cyclopolymer Polymer with Cyclic Units CyclizedRadical->Cyclopolymer Propagation

Caption: Competing reaction pathways in the free-radical polymerization of this compound.

References

Technical Support Center: Purification of Crude Triallylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude triallylamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound is typically synthesized by the reaction of allyl chloride with ammonia.[1][2][3] This process often results in a mixture of allylamines. The most common impurities are therefore monoallylamine and diallylamine (B93489), which have lower boiling points than this compound.[2][4] Unreacted starting materials and small amounts of water may also be present.

Q2: What is the primary method for purifying crude this compound?

A2: The primary and most common method for purifying crude this compound is fractional distillation .[3] This technique is effective due to the significant differences in the boiling points of monoallylamine, diallylamine, and this compound.

Q3: Can I use other purification methods besides fractional distillation?

A3: Yes, other methods can be used, often in conjunction with distillation:

  • Extractive Distillation: This method can be employed to separate components with close boiling points or to break azeotropes.[5][6] A solvent is added to alter the relative volatility of the components. For amines, water can sometimes be used as an extractive solvent.[7]

  • Azeotropic Distillation: This technique is useful for removing water from the crude mixture. This compound is only slightly soluble in water, and water can be removed by forming a low-boiling azeotrope with a suitable entrainer.[8]

  • Chemical Treatment: Treating the crude mixture with an acid will form amine salts. Since the basicity of the allylamines differs, this can sometimes be used to facilitate separation. The free amines are then regenerated by adding a base, followed by distillation.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be effectively determined using Gas Chromatography (GC), typically with a Flame Ionization Detector (GC-FID).[1][9][10] This method allows for the quantification of the main component and the detection of volatile impurities. For method development, a specific column for amines, such as an Agilent CP-Volamine column, can provide good peak shape and resolution.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of crude this compound.

Fractional Distillation Issues

Problem 1: Poor separation of this compound from mono- and diallylamine.

  • Possible Cause 1: Insufficient Column Efficiency.

    • Solution: Increase the number of theoretical plates in your distillation column. This can be achieved by using a longer column or a more efficient packing material (e.g., structured packing or Raschig rings). Ensure the column is well-insulated to maintain a proper temperature gradient.

  • Possible Cause 2: Distillation rate is too high.

    • Solution: Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases within the column. A slow and steady distillation rate is crucial for good separation.[11]

  • Possible Cause 3: Fluctuating pressure.

    • Solution: Ensure the distillation is performed under stable pressure conditions. For vacuum distillation, use a reliable vacuum pump and controller. Pressure fluctuations will alter boiling points and disrupt the separation.

Problem 2: The product is discolored (yellow or brown).

  • Possible Cause: Thermal degradation.

    • Solution: Amines can be susceptible to thermal degradation at high temperatures. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of this compound.[11] Additionally, conducting the distillation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Problem 3: Foaming in the distillation flask.

  • Possible Cause: Presence of impurities or high boiling residues.

    • Solution: Foaming can often be mitigated by adding anti-foaming agents to the distillation flask. However, ensure the agent is inert and will not contaminate the final product. If foaming is severe, it may indicate the presence of significant polymeric material, in which case a pre-purification step might be necessary.

Data Presentation

Table 1: Physical Properties of Allylamines

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgDensity (g/mL) at 25°C
Monoallylamine57.09530.761
Diallylamine97.16111-1120.789
This compound137.22155-1560.809

Data sourced from[2][12][13]

Table 2: Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantages
Fractional Distillation Separation based on differences in boiling points.Effective for separating allylamines, scalable.Can be energy-intensive, potential for thermal degradation.
Extractive Distillation Alters relative volatility by adding a solvent.Can separate close-boiling components and azeotropes.Requires an additional step to separate the product from the solvent.
Chemical Treatment (Acid/Base) Forms salts with differing properties, followed by regeneration and distillation.Can remove certain types of impurities effectively.Introduces additional reagents and steps, potentially lowering overall yield.

Experimental Protocols

Protocol 1: Purification of Crude this compound by Fractional Distillation

Objective: To separate this compound from lower-boiling monoallylamine and diallylamine.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Vacuum pump and pressure gauge (for vacuum distillation)

  • Stir bar

Procedure:

  • Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed. If performing vacuum distillation, connect the apparatus to a vacuum trap and pump.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound mixture and a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • Heating: Begin heating the flask gently with the heating mantle while stirring.

  • Collecting Fractions:

    • Observe the temperature at the distillation head. The first fraction to distill will be the lowest boiling component, monoallylamine (b.p. ~53 °C at atmospheric pressure).[12] Collect this fraction in a separate receiving flask.

    • After the monoallylamine has been removed, the temperature will rise. The next fraction will be diallylamine (b.p. ~111-112 °C at atmospheric pressure).[13] Change the receiving flask and collect this fraction.

    • Once the diallylamine has distilled, the temperature will rise again. The main fraction of pure this compound will then distill at a constant temperature (b.p. ~155-156 °C at atmospheric pressure).[2] Collect this in a clean, pre-weighed receiving flask.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the purity of the collected this compound fraction using Gas Chromatography (GC).

Note: For vacuum distillation, the boiling points will be significantly lower. Consult a pressure-temperature nomograph to estimate the boiling points at the desired pressure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_distillation Fractional Distillation cluster_analysis Analysis crude_taa Crude this compound dist_flask Charge Distillation Flask crude_taa->dist_flask heat Apply Heat dist_flask->heat collect_maa Collect Monoallylamine Fraction heat->collect_maa ~53°C collect_daa Collect Diallylamine Fraction collect_maa->collect_daa Temp Rise collect_taa Collect this compound Fraction collect_daa->collect_taa ~111-112°C Temp Rise gc_analysis GC Purity Analysis collect_taa->gc_analysis ~155-156°C pure_taa Pure this compound gc_analysis->pure_taa

Caption: Fractional Distillation Workflow for this compound Purification.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions poor_separation Poor Separation? discoloration Product Discolored? poor_separation->discoloration No increase_efficiency Increase Column Efficiency poor_separation->increase_efficiency Yes reduce_rate Reduce Distillation Rate poor_separation->reduce_rate Yes stabilize_pressure Stabilize Pressure poor_separation->stabilize_pressure Yes vacuum_distill Use Vacuum Distillation discoloration->vacuum_distill Yes inert_atm Use Inert Atmosphere discoloration->inert_atm Yes

Caption: Troubleshooting Logic for this compound Purification Issues.

References

Technical Support Center: Managing Side Reactions in Triallylamine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage common side reactions encountered in triallylamine chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in this compound chemistry?

A1: The most prevalent side reactions when working with this compound are:

  • Polymerization: Due to the presence of three reactive allyl groups, this compound can undergo free-radical polymerization, leading to the formation of oligomers or insoluble cross-linked polymers. This is often initiated by heat, light, or trace impurities.

  • Oxidation: The tertiary amine functionality is susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products. This is often indicated by a discoloration of the material.

  • N-Dealkylation: The removal of one or more allyl groups from the nitrogen atom can occur under certain conditions, leading to the formation of diallylamine (B93489) or monoallylamine as impurities.[1][2]

  • Hofmann Elimination: When this compound is converted into a quaternary ammonium (B1175870) salt, it can undergo Hofmann elimination upon treatment with a base, yielding a less substituted alkene and a tertiary amine.[2][3][4]

Q2: How can I prevent premature polymerization of this compound?

A2: To prevent premature polymerization, consider the following strategies:

  • Storage: Store this compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to light and oxygen, which can initiate polymerization.

  • Inhibitors: For long-term storage or high-temperature reactions, the use of polymerization inhibitors is recommended. Phenolic inhibitors like hydroquinone (B1673460) (HQ) or 4-methoxyphenol (B1676288) (MEHQ) are effective free-radical scavengers.

  • Purification: Before use, it is advisable to purify this compound to remove any pre-formed oligomers or impurities that could act as polymerization initiators.

Q3: What are the signs of this compound oxidation and how can I avoid it?

A3: Oxidation of this compound is often indicated by a change in color from colorless to yellow or brown. To avoid oxidation:

  • Inert Atmosphere: Handle this compound under an inert atmosphere (nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassing Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Avoid Oxidizing Agents: this compound is a strong reducing agent and can react violently with oxidizing agents.[5][6] Ensure all reagents and equipment are free from peroxides and other oxidizing species.

Q4: Under what conditions does N-dealkylation of this compound occur?

A4: N-dealkylation, specifically the removal of allyl groups, can be an unwanted side reaction. It can be promoted by certain reagents and conditions, including:

  • Chloroformates: Reagents like vinyl chloroformate can react with tertiary amines to form a carbamate, which can then be cleaved to yield the secondary amine.[7]

  • Photoredox Catalysis: Some photoredox-catalyzed reactions can promote the N-dealkylation of tertiary amines under mild conditions.[1]

  • Transition Metal Catalysis: Palladium catalysts have been shown to facilitate the deallylation of allylic amines.

To avoid this side reaction, it is crucial to carefully select reagents and reaction conditions, avoiding those known to promote N-dealkylation if the tertiary amine structure is to be retained.

Q5: When should I be concerned about Hofmann elimination?

A5: Hofmann elimination is a potential side reaction when this compound is first converted to a quaternary ammonium salt (e.g., by reaction with an alkyl halide) and then treated with a strong base (like silver oxide) and heat.[3][4] This reaction pathway leads to the formation of an alkene and a tertiary amine. If your experimental design involves the formation of a tetraalkylammonium salt from this compound followed by exposure to basic conditions, you should be aware of the potential for this elimination reaction to occur.

Q6: How do impurities in this compound affect downstream applications, especially in drug development?

A6: The purity of starting materials like this compound is critical in drug development.[8] Impurities can:

  • Cause Side Reactions: Impurities can initiate or catalyze unwanted side reactions, reducing the yield and purity of the active pharmaceutical ingredient (API).

  • Introduce Toxicity: Some impurities may be toxic or mutagenic, requiring their levels to be strictly controlled and monitored.

  • Affect Product Stability: Impurities can impact the stability of the final drug product, leading to degradation over time.

  • Complicate Purification: The presence of impurities complicates the purification process, potentially increasing costs and development timelines.

Regulatory agencies have strict guidelines on the identification, qualification, and control of impurities in drug substances and products.

Troubleshooting Guides

Issue 1: The reaction mixture becomes viscous or solidifies unexpectedly.

  • Possible Cause: Premature polymerization of this compound.

  • Troubleshooting Steps:

    • Verify Monomer Purity: Ensure the this compound used is free from oligomers and peroxides. Consider purifying the monomer before use (see Experimental Protocols).

    • Control Reaction Temperature: High temperatures can accelerate polymerization. Conduct the reaction at the lowest feasible temperature.

    • Use an Inert Atmosphere: Exclude oxygen from the reaction by working under a nitrogen or argon atmosphere.

    • Add a Polymerization Inhibitor: If the reaction conditions are harsh, consider adding a suitable inhibitor. The choice of inhibitor should be compatible with the desired reaction chemistry.

Issue 2: The this compound or reaction mixture develops a yellow or brown color.

  • Possible Cause: Oxidation of the tertiary amine.

  • Troubleshooting Steps:

    • Improve Inert Atmosphere Technique: Ensure the reaction setup is properly sealed and purged with an inert gas.

    • Degas Solvents and Reagents: Remove dissolved oxygen from all liquids to be used in the reaction.

    • Check for Oxidizing Impurities: Ensure all reagents and glassware are free from oxidizing contaminants.

Issue 3: Formation of secondary amine byproducts (diallylamine) is observed.

  • Possible Cause: N-dealkylation of this compound.

  • Troubleshooting Steps:

    • Review Reagent Compatibility: Avoid reagents known to promote N-dealkylation, such as certain chloroformates or photoredox catalysts, if the tertiary amine is to be preserved.

    • Modify Reaction Conditions: Adjusting temperature and reaction time may help to minimize this side reaction.

    • Purification of Starting Material: Ensure the starting this compound is not contaminated with diallylamine.[9]

Issue 4: Unexpected alkene byproducts are detected.

  • Possible Cause: Hofmann elimination.

  • Troubleshooting Steps:

    • Assess Reaction Pathway: This is likely to occur if a quaternary ammonium salt of this compound has been formed and subsequently exposed to a strong base and heat.

    • Control Basicity and Temperature: If the formation of the quaternary salt is intentional, avoid excessive heat and strong bases in subsequent steps to minimize elimination.

Data Presentation

Table 1: Common Polymerization Inhibitors for Allyl Monomers

InhibitorTypeTypical Concentration (ppm)Mechanism of ActionRemoval Method
Hydroquinone (HQ)Phenolic100 - 1000Free radical scavenger (requires oxygen to be most effective)Alkaline washing, column chromatography
4-Methoxyphenol (MEHQ)Phenolic10 - 200Free radical scavenger (requires oxygen)Vacuum distillation, alkaline washing
Phenothiazine (PTZ)Amine100 - 500Free radical scavengerColumn chromatography
TEMPONitroxide50 - 200Radical trappingColumn chromatography

Note: The optimal inhibitor and concentration depend on the specific reaction conditions and should be determined experimentally.

Table 2: Analytical Methods for Impurity Detection in Allylamines

TechniqueImpurity DetectedPrincipleDetection LimitReference
Gas Chromatography (GC)Allylamine, DiallylamineSeparation based on volatility and interaction with a stationary phase.~2 µg/g (for allylamine)[10]
High-Performance Liquid Chromatography (HPLC)Allylamine and other aminesSeparation based on polarity after derivatization.-[5]
Ion Chromatography (IC)AllylamineSeparation of ions and polar molecules.2.7 µg/mL (for allylamine)
Gas Chromatography-Mass Spectrometry (GC-MS)Degradation productsSeparation by GC followed by mass analysis for identification.-[11][12]

Experimental Protocols

Protocol 1: Purification of this compound to Remove Inhibitors and Oligomers

Objective: To obtain high-purity this compound suitable for sensitive reactions by removing storage inhibitors and any pre-formed oligomers.

Materials:

Procedure:

  • Alkaline Wash: Dissolve the this compound in a 3:1 mixture of hexane and ethyl acetate in a separatory funnel. Wash the organic solution with a 5% aqueous NaOH solution to remove phenolic inhibitors. Repeat the wash two more times.

  • Water Wash: Wash the organic layer with deionized water until the aqueous layer is neutral (check with pH paper).

  • Drying: Transfer the organic layer to a clean flask and dry over anhydrous MgSO₄.

  • Column Chromatography: Filter the solution to remove the drying agent. Pass the filtrate through a short column of activated alumina to remove any remaining polar impurities and oligomers.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Storage: Use the purified this compound immediately or store it under an inert atmosphere in a refrigerator for a short period.

Protocol 2: General Procedure for a Reaction Using this compound Under Inert Atmosphere

Objective: To perform a reaction with this compound while minimizing the risk of oxidation and polymerization.

Materials:

  • Purified this compound

  • Degassed reaction solvent

  • Other reagents (as required by the specific synthesis)

  • Schlenk flask or a three-necked round-bottom flask

  • Condenser

  • Nitrogen or Argon gas supply with a bubbler

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Apparatus Setup: Assemble the reaction flask with a condenser and a gas inlet/outlet connected to a bubbler. Ensure all glassware is dry.

  • Inerting the System: Flame-dry the apparatus under vacuum and then backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Under a positive pressure of inert gas, add the degassed solvent and other solid reagents to the flask.

  • Addition of this compound: Add the purified this compound to the reaction mixture via a syringe through a septum.

  • Reaction: Heat the reaction mixture to the desired temperature and stir for the required time. Maintain a gentle flow of inert gas throughout the reaction.

  • Monitoring: Monitor the reaction progress by TLC or another appropriate analytical technique.

  • Work-up: Upon completion, cool the reaction to room temperature before proceeding with the work-up.

Mandatory Visualization

Troubleshooting_Polymerization Troubleshooting Workflow for Premature Polymerization start Reaction mixture becomes viscous or solidifies check_purity Is the starting This compound pure? start->check_purity purify Purify this compound (wash, column chromatography) check_purity->purify No check_temp Is the reaction temperature too high? check_purity->check_temp Yes purify->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp Yes check_atmosphere Is the reaction under an inert atmosphere? check_temp->check_atmosphere No lower_temp->check_atmosphere use_inert Use nitrogen or argon and degassed solvents check_atmosphere->use_inert No add_inhibitor Consider adding a polymerization inhibitor check_atmosphere->add_inhibitor Yes use_inert->add_inhibitor end Problem Resolved add_inhibitor->end

Caption: Troubleshooting workflow for premature polymerization.

Side_Reaction_Pathways Factors Influencing this compound Side Reactions conditions Reaction Conditions heat_light Heat / Light conditions->heat_light oxygen Oxygen / Oxidants conditions->oxygen reagents Specific Reagents (e.g., Chloroformates) conditions->reagents quaternization_base Quaternization + Strong Base + Heat conditions->quaternization_base polymerization Polymerization heat_light->polymerization oxidation Oxidation (N-oxide, etc.) oxygen->oxidation ndealkylation N-Dealkylation reagents->ndealkylation hofmann Hofmann Elimination quaternization_base->hofmann

References

Technical Support Center: Optimizing Reaction Conditions for Triallylamine Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing triallylamine crosslinking reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the crosslinking of this compound.

Issue 1: Low or No Polymer Yield

  • Question: I am not getting any polymer, or the yield is very low. What are the possible causes and how can I fix this?

  • Answer: Low or no polymer yield in this compound crosslinking can stem from several factors related to the initiator, reaction environment, or temperature.[1]

    • Inactive Initiator: The free radical initiator may have degraded during storage. It is recommended to use a fresh batch of the initiator.[1]

    • Presence of Inhibitors: Oxygen is a potent inhibitor of free-radical polymerization. Ensure the reaction is conducted under an inert atmosphere, such as nitrogen or argon.[1] Impurities in the this compound monomer can also inhibit polymerization, so purification of the monomer before use may be necessary.[1]

    • Low Reaction Temperature: The reaction temperature might be too low for the initiator to decompose and generate radicals at an effective rate.[1] It is important to consider the half-life of the chosen initiator and adjust the temperature accordingly.[1] For example, a common initiator for allyl compounds is 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025), which is often used at temperatures between 50-55°C.[2]

Issue 2: Low Gel Content / High Sol Fraction

  • Question: My polymer has a high soluble fraction and low gel content, indicating poor crosslinking. How can I improve the crosslinking efficiency?

  • Answer: A high sol fraction suggests that while some polymerization has occurred, the formation of a crosslinked network is inefficient. To improve this, consider the following adjustments:

    • Insufficient Initiator Concentration: A higher concentration of the initiator will generate more free radicals, leading to a higher density of polymer chains and a more densely crosslinked network.[1] It is advisable to increase the initiator concentration incrementally, for example, in 0.5 wt% steps.[1]

    • Short Reaction Time: The polymerization time may be too short for the reaction to proceed to completion. Extending the reaction time can lead to a higher degree of crosslinking.[1]

    • Low Monomer Concentration: At low monomer concentrations, the growing polymer chains are further apart, making intermolecular crosslinking less likely. Increasing the monomer-to-solvent ratio can facilitate the formation of a denser network.[1]

Issue 3: The Resulting Polymer is Too Brittle

  • Question: The crosslinked this compound I've synthesized is very brittle. How can I modify my procedure to obtain a less brittle material?

  • Answer: A brittle polymer is often an indication of excessively high crosslinking density.[1] To reduce brittleness, you need to decrease the crosslink density. This can be achieved by:

    • Decreasing Initiator Concentration: Lowering the amount of initiator will result in fewer polymer chains being initiated, leading to a less densely crosslinked network.[1]

    • Lowering the Reaction Temperature: Reducing the reaction temperature can slow down the polymerization rate and the decomposition of the initiator, which can lead to a lower crosslinking density.[1]

    • Introducing a Comonomer: Copolymerizing this compound with a monofunctional vinyl monomer can create more space between the crosslinks, reducing the overall network density and brittleness.[1]

Issue 4: Inconsistent Results Between Batches

  • Question: I am observing significant variations in the properties of my crosslinked polymer from one batch to another. What could be causing this inconsistency?

  • Answer: Inconsistent results are often due to a lack of precise control over the reaction parameters. To ensure reproducibility, focus on the following:

    • Monomer Purity: Use this compound monomer from the same lot for a series of experiments, or re-purify each new batch to ensure consistent purity.[1]

    • Accurate Measurements: Precisely measure the amounts of monomer, initiator, and any other reagents.[1]

    • Strict Temperature Control: Maintain a constant and uniform temperature throughout the reaction, as temperature fluctuations can significantly affect the polymerization rate and crosslinking density.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this compound crosslinking?

A1: this compound is typically polymerized via free-radical polymerization. The process is initiated by a free-radical initiator, such as a peroxide or an azo compound, which decomposes to form free radicals. These radicals then react with the allyl double bonds of the this compound monomer to initiate polymerization. The presence of three allyl groups on each monomer allows for the formation of a three-dimensional crosslinked network.[1] However, it is known that allylic compounds, including this compound, polymerize with some difficulty due to degradative chain transfer reactions, which can lead to low molecular weight products.[3]

Q2: What are the key parameters that control the crosslinking density of poly(this compound)?

A2: The crosslinking density is primarily influenced by four key parameters:

  • Initiator Concentration: Higher initiator concentrations generally lead to a higher density of polymer chains, resulting in a more densely crosslinked network.[1]

  • Reaction Temperature: Increased temperature accelerates the rate of polymerization and the decomposition of the initiator, which can lead to higher crosslinking density.[1][4] However, excessively high temperatures might promote side reactions.[1]

  • Monomer Concentration: Higher monomer concentrations facilitate intermolecular crosslinking reactions by increasing the proximity of growing polymer chains, thus increasing the network density.[1]

  • Addition of Comonomers: The introduction of monofunctional or difunctional vinyl comonomers can be used to strategically reduce the crosslinking density by creating space between the trifunctional this compound crosslinking points.[1]

Q3: How can I measure the extent of crosslinking in my polymer?

A3: A common and straightforward method to assess the degree of crosslinking is through gel content determination .[1] This involves extracting the soluble, uncrosslinked portion of the polymer (the "sol fraction") using a suitable solvent. The remaining insoluble, crosslinked polymer (the "gel fraction") is then dried and weighed. The gel content is expressed as a weight percentage of the initial polymer mass.[1] A higher gel content indicates a higher degree of crosslinking.[1]

Q4: What type of initiators are suitable for this compound crosslinking?

A4: Free-radical initiators are used for the polymerization of this compound. Azo compounds, such as 2,2'-azobis(2-amidinopropane) dihydrochloride, have been shown to be effective for the polymerization of allylamine.[2] Peroxide initiators can also be used.[3] The choice of initiator will depend on the desired reaction temperature and the solvent system.

Q5: Can this compound be used as a crosslinking agent for other polymers?

A5: Yes, this compound can be used as a crosslinking agent for other polymers. Its trifunctional nature allows it to create a three-dimensional network within a polymer matrix, which can enhance properties such as thermal stability and mechanical strength.[5]

Data Presentation: Influence of Reaction Parameters

The following tables summarize the general effects of key reaction parameters on the properties of the crosslinked polymer. Note that specific quantitative data for this compound is limited in the literature; therefore, these trends are based on general principles of free-radical polymerization and data from analogous crosslinking systems.

Table 1: Effect of Initiator Concentration on Polymer Properties

Initiator ConcentrationCrosslink DensityGel ContentPolymer Brittleness
LowLowLowLow
HighHighHighHigh

Table 2: Effect of Reaction Temperature on Polymer Properties

Reaction TemperatureRate of PolymerizationCrosslink DensityRisk of Side Reactions
LowSlowLowLow
HighFastHighHigh

Table 3: Effect of Monomer Concentration on Polymer Properties

Monomer ConcentrationCrosslink DensityGel ContentReaction Viscosity
LowLowLowLow
HighHighHighHigh

Experimental Protocols

Protocol 1: General Procedure for this compound Crosslinking

This protocol provides a general starting point for the free-radical crosslinking of this compound. The specific amounts and conditions should be optimized for your particular application.

Materials:

  • This compound (purified if necessary)

  • Free-radical initiator (e.g., 2,2'-azobis(2-amidinopropane) dihydrochloride or benzoyl peroxide)

  • Solvent (e.g., water, methanol, ethanol, dimethylformamide)[3]

  • Reaction vessel (e.g., three-neck round-bottom flask)

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle with temperature controller and magnetic stirrer

  • Quenching agent (e.g., hydroquinone)

  • Precipitation solvent (e.g., acetone, methanol)[3]

Procedure:

  • Setup: Assemble the reaction vessel with a condenser, inert gas inlet, and a stopper.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas for at least 30 minutes to remove oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add the solvent and this compound monomer to the reaction flask.

  • Dissolution: Stir the mixture until the monomer is completely dissolved.

  • Initiator Addition: Dissolve the initiator in a small amount of the reaction solvent and add it to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature and maintain it for the specified reaction time with continuous stirring. The reaction temperature will depend on the chosen initiator. For example, with 2,2-azobis-(2-amidinopropane) dihydrochloride, a temperature of 50-55°C is often used.[2]

  • Quenching: After the reaction is complete, cool the mixture to room temperature and add a small amount of a quenching agent to stop the polymerization.

  • Isolation: Pour the reaction mixture into a larger volume of a non-solvent (e.g., acetone) to precipitate the crosslinked polymer.[3]

  • Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator.

  • Drying: Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Protocol 2: Determination of Gel Content

This protocol describes how to measure the gel content of a crosslinked polymer sample.

Materials:

  • Crosslinked polymer sample

  • Solvent capable of dissolving the uncrosslinked polymer (e.g., xylene)[5]

  • Soxhlet extraction apparatus[5]

  • Stainless steel mesh bag or filter paper[5]

  • Vacuum oven

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the dried crosslinked polymer (W₁).

  • Encapsulation: Place the weighed sample into a stainless steel mesh bag or wrap it in filter paper of a known weight.[5]

  • Extraction: Place the encapsulated sample into the Soxhlet extraction apparatus and perform the extraction with a suitable solvent for 24 hours to dissolve the uncrosslinked (sol) fraction.[5]

  • Drying: After extraction, carefully remove the bag containing the swollen gel and dry it in a vacuum oven at 80°C until a constant weight is achieved (W₂).[5]

  • Calculation: The gel content is calculated using the following formula: Gel Content (%) = (W₂ / W₁) x 100

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_isolation 3. Isolation cluster_characterization 4. Characterization prep Preparation reaction Crosslinking Reaction prep->reaction Proceed to reaction isolation Isolation & Purification reaction->isolation After completion characterization Characterization isolation->characterization Obtain final product p1 Purify this compound p2 Select Initiator & Solvent p3 Assemble Reaction Setup r1 Purge with Inert Gas r2 Add Reagents r3 Heat to Reaction Temp r4 Maintain for Set Time i1 Cool & Quench Reaction i2 Precipitate Polymer i3 Filter & Wash i4 Dry in Vacuum Oven c1 Determine Gel Content c2 Analyze Properties

Caption: Experimental workflow for this compound crosslinking.

troubleshooting_guide start Problem Encountered low_yield Low or No Yield start->low_yield low_gel Low Gel Content start->low_gel brittle Polymer is Brittle start->brittle sol_yield1 Use Fresh Initiator low_yield->sol_yield1 Possible Cause: Inactive Initiator sol_yield2 Purge with Inert Gas low_yield->sol_yield2 Possible Cause: Inhibitors (O2) sol_yield3 Increase Temperature low_yield->sol_yield3 Possible Cause: Temp Too Low sol_gel1 Increase Initiator Conc. low_gel->sol_gel1 Possible Cause: Low Initiator sol_gel2 Extend Reaction Time low_gel->sol_gel2 Possible Cause: Short Reaction Time sol_gel3 Increase Monomer Conc. low_gel->sol_gel3 Possible Cause: Low Monomer Conc. sol_brittle1 Decrease Initiator Conc. brittle->sol_brittle1 Possible Cause: High Crosslink Density sol_brittle2 Lower Temperature brittle->sol_brittle2 Possible Cause: High Crosslink Density sol_brittle3 Add Comonomer brittle->sol_brittle3 Possible Cause: High Crosslink Density

Caption: Troubleshooting decision tree for common issues.

parameter_relationships cluster_params Reaction Parameters cluster_props Polymer Properties p1 Initiator Concentration prop1 Crosslink Density p1->prop1 Increases p2 Reaction Temperature p2->prop1 Increases p3 Monomer Concentration p3->prop1 Increases prop1->p1 Decreased by Lowering prop1->p2 Decreased by Lowering prop2 Gel Content prop1->prop2 Directly Correlated prop3 Brittleness prop1->prop3 Directly Correlated

Caption: Relationship between parameters and properties.

References

Technical Support Center: Triallylamine Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the safe storage and handling of triallylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor that can be ignited by heat, sparks, or flames.[1][2][3] It is also corrosive and can cause severe skin burns and eye damage.[4][5] Inhalation or ingestion can be harmful or toxic, and it may cause respiratory irritation.[1][4][5] Vapors are heavier than air and can travel to an ignition source, and containers may explode when heated.[1][3][6]

Q2: What are the immediate first aid measures in case of exposure?

A2:

  • Eyes: Immediately flush with water for 20-30 minutes, removing contact lenses if present. Seek immediate medical attention.[7]

  • Skin: Immediately remove contaminated clothing and flood the affected skin with water. Wash the affected area thoroughly with soap and water.[7] Seek medical attention if irritation develops.[7]

  • Inhalation: Move the individual to fresh air immediately.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Q3: How should I properly store this compound in the laboratory?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][8] The recommended storage temperature is between 2-8°C.[1][3] It should be kept away from sources of ignition, heat, direct sunlight, and incompatible substances.[1][5][8] The storage area should be a designated corrosives area.[5]

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents, acids, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[2][9] It is also corrosive to aluminum and zinc.[2] Contact with strong reducing agents, such as hydrides, can generate flammable hydrogen gas.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Visible Fumes or Strong Odor in Storage Area Improperly sealed container or a spill.1. Evacuate the area immediately. 2. If safe to do so, and you are properly trained and equipped, improve ventilation. 3. Wear appropriate PPE, including respiratory protection, and address the source of the leak or spill. 4. Refer to the spill cleanup protocol.
Discoloration of this compound Contamination or degradation.1. Do not use the material. 2. Quarantine the container and label it clearly. 3. Consult your institution's chemical safety officer for disposal procedures.
Pressure Buildup in Container Exposure to heat or sunlight, causing vaporization.1. Carefully move the container to a cooler, well-ventilated area. 2. Do not attempt to open the container if it is bulging. 3. Alert your safety officer.

Quantitative Data Summary

PropertyValue
Storage Temperature 2-8°C[1][3]
Flash Point 38°C (closed cup) / 103°F[6][8]
Boiling Point 150-151°C[3][9][10]
Melting Point -70°C[8][9]
Density ~0.800 g/cm³[6]
Vapor Density 4.73 (vs air)[9]

Experimental Protocols

Spill Cleanup Protocol
  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated.[6]

  • Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames from the immediate area.[1][2][6]

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and respiratory protection. For large spills, fully encapsulating, vapor-protective clothing may be necessary.[1][7]

  • Containment: Stop the leak if it can be done without risk. Use a vapor-suppressing foam to reduce vapors.[1][2]

  • Absorption: Absorb the spill with inert, non-combustible material such as earth, sand, or vermiculite.[2][7]

  • Collection: Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.[2][7]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste according to local, state, and federal regulations.

Fire Fighting Protocol
  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray can be used to cool containers.[2][5]

  • Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.

  • Specific Hazards: this compound is a flammable liquid.[1][3][9][10] Vapors are heavier than air and may travel to a distant ignition source and flash back.[1][3][6] Containers may explode when heated.[2][3][5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

Visualizations

troubleshooting_workflow This compound Handling Troubleshooting start Issue Detected odor Strong Odor / Fumes? start->odor spill Potential Spill / Leak odor->spill Yes discoloration Discoloration? odor->discoloration No evacuate Evacuate Area spill->evacuate ventilate Ventilate (If Safe) evacuate->ventilate ppe Wear Appropriate PPE ventilate->ppe cleanup Follow Spill Protocol ppe->cleanup end Issue Resolved cleanup->end quarantine Quarantine Material discoloration->quarantine Yes pressure Pressure Buildup? discoloration->pressure No dispose Dispose per Regulations quarantine->dispose dispose->end cool Move to Cool Area pressure->cool Yes pressure->end No notify Notify Safety Officer cool->notify notify->end

Caption: Troubleshooting workflow for this compound handling issues.

References

troubleshooting inconsistent triallylamine polymerization results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triallylamine polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions encountered during the synthesis and characterization of poly(this compound).

Troubleshooting Guide

This guide addresses specific problems that you may encounter during your this compound polymerization experiments.

Issue 1: Low or No Polymer Yield

Question: I am not getting any polymer, or the yield is consistently very low. What are the possible causes and how can I fix this?

Answer:

Low or no polymer yield in this compound polymerization is a common issue, often related to the inherent challenges of polymerizing allylic monomers. Here are several potential causes and troubleshooting steps:

  • Monomer Form: this compound, as a free base, polymerizes with great difficulty.[1][2] For successful polymerization, especially in aqueous or polar solvents, it is crucial to use a salt form of the monomer, such as this compound hydrochloride (TAA·HCl).[1] The protonation of the amine group increases the reactivity of the allyl groups.

  • Oxygen Inhibition: Free radical polymerization is highly sensitive to inhibition by oxygen. Ensure your reaction mixture is thoroughly deoxygenated before and during polymerization by purging with an inert gas like nitrogen or argon.

  • Inhibitor Presence: Commercial this compound may contain inhibitors to prevent spontaneous polymerization during storage. These must be removed before use. Please refer to the Experimental Protocols section for a monomer purification procedure.

  • Inadequate Initiator Concentration or Type: Allyl monomers often require higher initiator concentrations compared to more reactive monomers due to degradative chain transfer.[1] If you are using a standard free-radical initiator like AIBN or a persulfate, consider increasing its concentration. Alternatively, redox initiators (e.g., Fe²⁺/H₂O₂ or Ti³⁺/H₂O₂) have been shown to be effective.[2] For polymerization of the hydrochloride salt in water, a water-soluble azo initiator such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) is a suitable choice.[3][4][5]

  • Reaction Temperature: The polymerization temperature must be appropriate for the chosen initiator to ensure a sufficient rate of radical generation. For most azo initiators, temperatures between 50-70°C are typical.

  • Solvent Choice: The polymerization of this compound hydrochloride is commonly performed in water.[1][2] The use of organic solvents may be suitable for the polymer salts, but the monomer salt must be soluble in the chosen solvent system.[1]

Issue 2: Low Molecular Weight of the Resulting Polymer

Question: My polymerization is working, but the molecular weight of my poly(this compound) is consistently low. How can I increase it?

Answer:

Achieving high molecular weight with allylic monomers like this compound is challenging due to a process called degradative chain transfer .[1] In this process, a growing polymer radical abstracts a hydrogen atom from an allyl group of another monomer molecule. This terminates the growing chain and creates a new, less reactive radical, which is slow to initiate a new chain. Here are some strategies to mitigate this and increase the molecular weight:

  • Decrease Initiator Concentration: While seemingly counterintuitive given the advice for low yield, at a certain point, a very high initiator concentration will lead to a larger number of chains being initiated simultaneously, resulting in shorter chains overall for a given amount of monomer. A systematic reduction of the initiator concentration may lead to higher molecular weight polymers, provided the initiation is still efficient enough to achieve a reasonable yield.

  • Lower the Reaction Temperature: Reducing the polymerization temperature can decrease the rate of chain transfer reactions relative to the rate of propagation, which can favor the formation of longer polymer chains.

  • Monomer Concentration: Polymerizing at a higher monomer concentration can increase the rate of propagation relative to chain transfer, potentially leading to higher molecular weights.

  • Purify the Monomer: Impurities in the monomer can act as chain transfer agents, leading to premature termination of growing polymer chains. Ensure your this compound is pure.

  • Consider Radiation-Induced Polymerization: High-energy radiation, such as gamma rays, has been used to polymerize this compound salts and can be an effective method for achieving polymerization where conventional initiators are problematic.[1]

Illustrative Effect of Initiator Concentration on Molecular Weight

Initiator ConcentrationExpected Polymerization RateExpected Molecular Weight
LowSlowerHigher
MediumModerateModerate
HighFasterLower
This table illustrates a general trend in free-radical polymerization. Actual results will depend on specific experimental conditions.
Issue 3: Premature Gelation of the Reaction Mixture

Question: My reaction mixture is turning into an insoluble gel before I can achieve high monomer conversion. How can I control this?

Answer:

This compound is a trifunctional monomer, meaning each monomer unit has three reactive allyl groups. This makes it prone to crosslinking and the formation of a three-dimensional polymer network, or gel. Premature gelation can be a significant issue if a soluble, linear, or branched polymer is desired. Here are strategies to control gelation:

  • Stop the Reaction Before the Gel Point: The most straightforward approach is to terminate the polymerization before the gel point is reached. This can be achieved by monitoring the viscosity of the reaction mixture and stopping the reaction (e.g., by rapid cooling and exposure to air) when a significant increase in viscosity is observed.

  • Reduce Monomer Concentration: Conducting the polymerization in solution at a lower monomer concentration will reduce the probability of intermolecular crosslinking reactions that lead to gelation.

  • Controlled Radical Polymerization (CRP) Techniques: Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) can provide better control over the polymer chain growth and delay the onset of gelation, allowing for the synthesis of more well-defined polymers.

  • Use of Chain Transfer Agents: The addition of a chain transfer agent can help to control the molecular weight of the growing polymer chains, which can in turn delay the formation of a crosslinked network.

Troubleshooting Workflow for Gelation

start Premature Gelation Occurs check_concentration Is Monomer Concentration High? start->check_concentration reduce_concentration Reduce Monomer Concentration check_concentration->reduce_concentration Yes check_initiator Is Initiator Concentration High? check_concentration->check_initiator No monitor_viscosity Monitor Viscosity and Stop Before Gel Point reduce_concentration->monitor_viscosity reduce_initiator Reduce Initiator Concentration check_initiator->reduce_initiator Yes check_temp Is Reaction Temperature High? check_initiator->check_temp No reduce_initiator->monitor_viscosity lower_temp Lower Reaction Temperature check_temp->lower_temp Yes consider_crp Consider Controlled Radical Polymerization (e.g., RAFT, ATRP) check_temp->consider_crp No lower_temp->monitor_viscosity cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Purification prep1 Prepare aqueous solution of TAA·HCl prep2 Add initiator (e.g., AAPH) prep1->prep2 react1 Deoxygenate with inert gas (N2 or Ar) prep2->react1 react2 Heat to desired temperature (e.g., 50-70°C) react1->react2 react3 Polymerize for a set time (e.g., 24-48h) react2->react3 workup1 Cool reaction mixture react3->workup1 workup2 Precipitate polymer in methanol workup1->workup2 workup3 Filter and wash polymer workup2->workup3 workup4 Dry under vacuum workup3->workup4 end end workup4->end Characterize Polymer

References

preventing premature polymerization of triallylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the premature polymerization of triallylamine during storage and experimentation.

Troubleshooting Guide: Unintended Polymerization

Issue: this compound has increased in viscosity or solidified in the container.

Possible Causes:

  • Exposure to Heat and Light: Elevated temperatures and UV radiation can generate free radicals, initiating the polymerization process.

  • Contamination: The presence of impurities such as peroxides (from exposure to air), metal ions, or other radical initiators can catalyze polymerization.

  • Absence of Inhibitor: Commercial this compound is typically supplied with a polymerization inhibitor. If this inhibitor is removed and the monomer is stored without proper stabilization, polymerization can occur.

Troubleshooting Steps:

  • Assess the Extent of Polymerization:

    • If the this compound is only slightly viscous, it may be possible to salvage the unpolymerized monomer.

    • If the material has solidified, it is generally not recommended for use and should be disposed of according to safety guidelines.

  • Review Storage and Handling Procedures:

    • Confirm that the this compound was stored in a cool, dark place as recommended.

    • Ensure the container was tightly sealed and consider if the headspace was purged with an inert gas like nitrogen or argon to prevent air exposure.

  • Purification of Partially Polymerized this compound:

    • For viscous this compound, purification by vacuum distillation is the most effective method to separate the monomer from oligomers and polymers. It is crucial to add a non-volatile inhibitor to the distillation flask to prevent polymerization at elevated temperatures.

Issue: Polymerization occurs during an experimental reaction.

Possible Causes:

  • High Reaction Temperature: Elevated reaction temperatures can accelerate the rate of polymerization.

  • Presence of Radical Initiators: Reagents or conditions that generate free radicals can initiate the unwanted polymerization of this compound.

  • Incompatible Solvents or Reagents: Certain solvents or reagents may promote polymerization.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • If possible, lower the reaction temperature.

    • Ensure that all reagents and solvents are free from peroxide contamination.

    • Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxygen from forming peroxides.

  • Use of Inhibitors:

    • If compatible with the desired reaction, a small amount of a suitable inhibitor can be added to the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature polymerization of this compound?

A1: The premature polymerization of this compound is primarily a free-radical chain reaction. The allyl groups in the this compound molecule are susceptible to attack by free radicals, which can be generated by heat, light (UV radiation), or contaminants like peroxides.[1]

Q2: How can I prevent this compound from polymerizing during storage?

A2: Proper storage is critical. Store this compound in a cool, dark, and well-ventilated area, away from heat sources and direct sunlight.[1] Recommended storage temperatures are often between 2-8°C. The container should be tightly sealed, and for long-term storage or high-purity applications, the headspace should be purged with an inert gas such as nitrogen or argon to minimize contact with oxygen.

Q3: What are effective inhibitors for preventing the premature polymerization of this compound?

A3: Phenolic compounds are commonly used as inhibitors for monomers susceptible to free-radical polymerization. For allylic monomers, inhibitors like monomethyl ether hydroquinone (B1673460) (MEHQ) and hydroquinone (HQ) are effective free-radical scavengers.[2][3] These inhibitors work by reacting with and neutralizing free radicals, thus terminating the polymerization chain reaction.[] The presence of oxygen is often necessary for these inhibitors to function most effectively.[2][3]

Q4: What are the recommended concentrations for these inhibitors?

Data Presentation

Table 1: Common Inhibitors for Allyl Monomers

InhibitorChemical ClassTypical Concentration (ppm)Mechanism of ActionNotes
Monomethyl Ether Hydroquinone (MEHQ) Phenolic100 - 1000Free-radical scavenger (requires oxygen for highest efficiency)[2][5]Generally preferred due to lower toxicity and better solubility in organic monomers compared to hydroquinone.[2]
Hydroquinone (HQ) Phenolic100 - 1000Free-radical scavenger (requires oxygen for highest efficiency)[2]A common and effective general-purpose inhibitor.

Experimental Protocols

Protocol 1: Removal of Inhibitor from this compound Prior to Polymerization

Objective: To remove phenolic inhibitors (e.g., MEHQ, HQ) from this compound for applications where their presence would interfere with a controlled polymerization.

Method 1: Alkaline Wash

  • Dissolve the this compound in a nonpolar organic solvent in which it is soluble (e.g., diethyl ether, toluene).

  • Place the solution in a separatory funnel.

  • Wash the organic solution with a 5% aqueous sodium hydroxide (B78521) solution. The phenolic inhibitor will be deprotonated and extracted into the aqueous phase. Repeat the washing 2-3 times.

  • Wash the organic layer with distilled water until the aqueous layer is neutral to pH paper.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The purified this compound should be used immediately or stored under an inert atmosphere at a low temperature for a very short period.

Method 2: Column Chromatography

  • Prepare a column packed with activated basic alumina (B75360) or silica (B1680970) gel.

  • Dissolve the this compound in a minimal amount of a nonpolar solvent (e.g., hexane).

  • Load the solution onto the column.

  • Elute the this compound with the same or a slightly more polar solvent. The polar inhibitor will be retained on the stationary phase.

  • Collect the fractions containing the purified this compound.

  • Remove the solvent under reduced pressure.

Protocol 2: Purification of this compound by Vacuum Distillation

Objective: To purify this compound from oligomers, polymers, and non-volatile impurities.

Materials:

  • Distillation flask

  • Vigreux column or short path distillation head

  • Condenser

  • Receiving flask

  • Vacuum source and gauge

  • Heating mantle with a stirrer

  • Non-volatile polymerization inhibitor (e.g., hydroquinone)

Procedure:

  • Caution: Perform the distillation in a well-ventilated fume hood. This compound is flammable.

  • Add the this compound to be purified to the distillation flask.

  • Add a small amount of a non-volatile polymerization inhibitor (e.g., a few crystals of hydroquinone) and boiling chips or a magnetic stir bar to the flask to ensure smooth boiling and prevent polymerization.

  • Assemble the distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Begin stirring (if using a stir bar) and gradually apply vacuum.

  • Once the desired pressure is reached, slowly heat the distillation flask.

  • Collect the this compound distillate in the receiving flask, which should be cooled in an ice bath to minimize vapor loss.

  • Monitor the boiling point at the recorded pressure.

  • Once the distillation is complete, turn off the heat and allow the system to cool before slowly releasing the vacuum.

Protocol 3: Detection of Oligomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To qualitatively detect the presence of this compound oligomers.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890A or similar

  • Mass Spectrometer: Agilent 5975C or similar

  • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 10 minutes

  • MSD Transfer Line: 280°C

  • Ion Source: Electron Impact (EI) at 70 eV, 230°C

  • Quadrupole: 150°C

  • Scan Range: m/z 35-550

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) into the GC-MS.

  • Analyze the resulting chromatogram. The this compound monomer will elute as a sharp peak. Higher molecular weight oligomers will have longer retention times.

  • Examine the mass spectra of any later-eluting peaks to confirm their identity as oligomers based on their fragmentation patterns and molecular ions.

Mandatory Visualizations

Premature_Polymerization_Pathway cluster_initiation Initiation cluster_propagation Propagation & Termination Heat Heat Free_Radical Free Radical (R•) Heat->Free_Radical Light Light (UV) Light->Free_Radical Contaminants Contaminants (e.g., Peroxides) Contaminants->Free_Radical This compound This compound Monomer Free_Radical->this compound attacks Growing_Polymer Growing Polymer Chain This compound->Growing_Polymer forms Growing_Polymer->this compound reacts with more Polymer Polymer (Increased Viscosity/ Solidification) Growing_Polymer->Polymer terminates to form

Caption: Free-radical polymerization pathway of this compound.

Experimental_Workflow_Prevention cluster_outcome Outcome Store_Cool Store in Cool, Dark Place (2-8°C) Stable_Monomer Stable this compound Monomer Store_Cool->Stable_Monomer Inert_Atmosphere Use Inert Atmosphere (N₂ or Ar) Inert_Atmosphere->Stable_Monomer Tightly_Seal Tightly Seal Container Tightly_Seal->Stable_Monomer Avoid_Contamination Avoid Contamination Avoid_Contamination->Stable_Monomer Use_Inhibitor Ensure Inhibitor is Present Use_Inhibitor->Stable_Monomer Premature_Polymerization Premature Polymerization Improper_Storage->Premature_Polymerization Contamination->Premature_Polymerization Inhibitor_Absence->Premature_Polymerization

Caption: Workflow for preventing premature polymerization.

Troubleshooting_Logic Start This compound Shows Signs of Polymerization Q1 Is the monomer still liquid? Start->Q1 Action1 Consider purification by vacuum distillation. (See Protocol 2) Q1->Action1 Yes Action2 Dispose of according to safety protocols. Q1->Action2 No (Solidified) Q2 Was the monomer stored correctly? Action1->Q2 End Use purified monomer or new batch. Action2->End Action3 Review and correct storage procedures. (Cool, dark, inert gas) Q2->Action3 No Q2->End Yes Action3->End

Caption: Troubleshooting logic for polymerized this compound.

References

Technical Support Center: Polyallylamine Molecular Weight Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyallylamine (PAA). The following information is designed to help you control the molecular weight of PAA during synthesis and troubleshoot common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in controlling the molecular weight of polyallylamine?

A1: The main challenge in the radical polymerization of allylamine (B125299) is a process called "allylic degradative chain transfer". In this reaction, a growing polymer radical abstracts a hydrogen atom from an allylamine monomer. This terminates the growing chain and creates a stable allylic radical that is slow to initiate a new chain, resulting in the formation of low molecular weight polymers or oligomers.[1]

Q2: How can I synthesize polyallylamine of a higher molecular weight?

A2: To achieve a higher molecular weight, it is crucial to minimize allylic degradative chain transfer. One effective strategy is to polymerize the salt of allylamine, such as allylamine hydrochloride or phosphate. The protonation of the amine group reduces the propensity for abstraction of the allylic hydrogen, facilitating chain propagation over chain transfer.[1][2] Additionally, using a lower concentration of the radical initiator will result in fewer polymer chains being initiated, allowing each chain to grow longer, thus increasing the average molecular weight.[3]

Q3: What methods can be used to intentionally synthesize low molecular weight polyallylamine?

A3: To produce lower molecular weight polyallylamine, you can increase the concentration of the radical initiator. A higher initiator concentration generates more initial radicals, leading to a larger number of shorter polymer chains.[3] Alternatively, a chain transfer agent (CTA), such as a thiol (e.g., isopropanol (B130326) or n-butyl mercaptan), can be added to the polymerization mixture. CTAs effectively terminate growing polymer chains while initiating new ones, thereby reducing the overall molecular weight.[4][5]

Q4: Can controlled/"living" radical polymerization techniques be used for polyallylamine synthesis?

A4: Yes, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) can theoretically be employed to synthesize polyallylamine with a well-defined molecular weight and a narrow molecular weight distribution (low polydispersity).[6] These methods maintain a low concentration of active propagating radicals, which suppresses termination reactions, including degradative chain transfer. However, specific protocols for the RAFT or ATRP of allylamine require careful optimization of the chain transfer agent or catalyst/ligand system, respectively.

Q5: How is the molecular weight of polyallylamine typically measured?

A5: The molecular weight and molecular weight distribution of polyallylamine are commonly determined by Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).[7] Due to the cationic nature of polyallylamine, it is important to use an appropriate eluent containing salt (e.g., sodium nitrate) to suppress ionic interactions between the polymer and the GPC column material, which could otherwise lead to inaccurate measurements.[7][8]

Troubleshooting Guides

Issue 1: Consistently obtaining low molecular weight polyallylamine (<10,000 g/mol ).
Possible Cause Suggested Solution
Dominant Allylic Degradative Chain Transfer Ensure the polymerization is carried out on the allylamine salt (e.g., allylamine hydrochloride). The protonated amine group destabilizes the formation of the allylic radical, favoring propagation.[1][2]
High Initiator Concentration Decrease the concentration of the radical initiator. A lower initiator concentration will generate fewer polymer chains, allowing for a higher degree of polymerization for each chain.
High Polymerization Temperature While temperature effects can be complex, excessively high temperatures can increase the rate of chain transfer reactions. Try lowering the polymerization temperature.
Presence of Impurities Impurities in the monomer or solvent can act as unintended chain transfer agents. Ensure all reagents and solvents are purified before use.
Issue 2: Broad or bimodal molecular weight distribution (High Polydispersity Index - PDI).
Possible Cause Suggested Solution
Uncontrolled Polymerization The polymerization conditions are not providing sufficient control over chain initiation, propagation, and termination. Consider employing a controlled radical polymerization technique like RAFT or ATRP for better control over the molecular weight distribution.[6]
Inconsistent Temperature Fluctuations in the reaction temperature can lead to variations in the rates of initiation and propagation, resulting in a broader PDI. Ensure uniform and stable heating of the reaction mixture.
Poor Initiator Solubility If the initiator is not fully dissolved at the start of the reaction, initiation will be non-uniform, leading to a broad PDI. Ensure the initiator is completely dissolved in the reaction medium before starting the polymerization.
Issue 3: Target molecular weight is not achieved.

| Possible Cause | Suggested Solution | | Incorrect Initiator Concentration | The molecular weight is inversely proportional to the square root of the initiator concentration. To increase the molecular weight, decrease the initiator concentration, and vice-versa.[2] | | Incorrect Monomer Concentration | The rate of polymerization is typically proportional to the monomer concentration. While its effect on molecular weight can be complex, adjusting the monomer concentration can influence the final polymer size. | | Inefficient Chain Transfer Agent (if used) | If a CTA is used to lower the molecular weight and the effect is less than expected, the chosen CTA may have a low chain transfer constant for allylamine. Consider a different CTA or increase its concentration. |

Data Presentation

Table 1: Illustrative Effect of Initiator Concentration on Polymer Molecular Weight

Initiator (AIBN) Concentration (mol/L)Monomer Conversion (%)Number-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)
0.027420.171,1001.8
0.054828.553,4001.7
0.109640.539,8001.6
0.219256.929,5001.6

Data adapted from Balke and Hamielec[3].

Table 2: Commercially Available Poly(allylamine hydrochloride) Molecular Weights

SupplierAverage Molecular Weight (Mw) ( g/mol )
Sigma-Aldrich~17,500[9]
Sigma-Aldrich50,000[6]
Polysciences, Inc.~15,000[10]
Various Research Materials120,000 and 900,000 have been reported in literature for modified PAA[11][12]

Experimental Protocols

Protocol 1: Synthesis of Poly(allylamine hydrochloride) with a Molecular Weight of ~12,000-16,000 g/mol

This protocol is adapted from the work of Sepehrianazar and Güven (2015).[2]

Materials:

Procedure:

  • Preparation of Allylamine Hydrochloride Monomer:

    • In a 250 mL three-necked flask equipped with an overhead stirrer, thermometer, and reflux condenser, chill the hydrochloric acid solution.

    • Slowly add pre-cooled allylamine (-10 to 0 °C) dropwise to the stirred acid solution while maintaining the temperature between 5-10 °C using an external cooling bath.

    • The resulting clear solution of allylamine hydrochloride is then concentrated under reduced pressure to a final concentration of approximately 70% (w/w).

  • Polymerization:

    • Charge a 250 mL four-necked flask equipped with an overhead stirrer, thermometer, reflux condenser, and nitrogen inlet with the 70% aqueous solution of allylamine hydrochloride.

    • Add the initiator, 2,2'-azobis(2-methylpropanediamine) dihydrochloride.

    • Purge the system with nitrogen for 30 minutes to remove oxygen.

    • Heat the reaction mixture to 50 °C and maintain this temperature with stirring for 10 hours.

    • Stop the stirring and continue the polymerization at 50 °C for an additional 40 hours.

  • Purification:

    • After the reaction is complete, pour the viscous solution into a large volume of methanol to precipitate the poly(allylamine hydrochloride).

    • Filter the white precipitate and wash it with methanol to remove any unreacted monomer.

    • Dry the polymer in a vacuum oven at 50 °C until a constant weight is achieved.

Characterization:

  • The molecular weight of the resulting poly(allylamine hydrochloride) can be determined by viscometry or GPC/SEC. The reported molecular weight for this method is approximately 12,000 g/mol by viscosimetry and 16,000 g/mol by 1H NMR.[2]

Mandatory Visualizations

G cluster_0 Conventional Radical Polymerization cluster_1 Degradative Chain Transfer in PAA Synthesis Initiator Initiator Radical (R.) Radical (R.) Initiator->Radical (R.) Decomposition Growing Chain (P.) Growing Chain (P.) Radical (R.)->Growing Chain (P.) Initiation + Monomer Longer Chain (P'.) Longer Chain (P'.) Growing Chain (P.)->Longer Chain (P'.) Propagation + Monomer Dead Polymer Dead Polymer Growing Chain (P.)->Dead Polymer Termination Dead Polymer (low MW) Dead Polymer (low MW) Growing Chain (P.)->Dead Polymer (low MW) H-abstraction Allylic Radical (stable) Allylic Radical (stable) Growing Chain (P.)->Allylic Radical (stable) Chain Transfer + Allylamine Longer Chain (P'.)->Dead Polymer Termination Slow Re-initiation Slow Re-initiation Allylic Radical (stable)->Slow Re-initiation

Caption: Mechanism of allylic degradative chain transfer in polyallylamine synthesis.

G cluster_0 Inputs cluster_1 Process cluster_2 Outputs Initiator_Conc [Initiator] Polymerization Radical Polymerization Initiator_Conc->Polymerization MW Molecular Weight Initiator_Conc->MW Inverse Relationship Monomer_Conc [Monomer] Monomer_Conc->Polymerization CTA_Conc [CTA] CTA_Conc->Polymerization CTA_Conc->MW Inverse Relationship Temperature Temperature Temperature->Polymerization Polymerization->MW PDI Polydispersity Polymerization->PDI

Caption: Factors influencing the molecular weight and polydispersity of polyallylamine.

G Start Start Low_MW Low Molecular Weight? Start->Low_MW High_PDI High PDI? Low_MW->High_PDI No Decrease_Initiator Decrease [Initiator] Low_MW->Decrease_Initiator Yes Consider_RAFT_ATRP Consider RAFT/ATRP High_PDI->Consider_RAFT_ATRP Yes End End High_PDI->End No Use_Monomer_Salt Use Allylamine Salt Decrease_Initiator->Use_Monomer_Salt Purify_Reagents Purify Reagents Use_Monomer_Salt->Purify_Reagents Check_Temp_Control Check Temperature Control Consider_RAFT_ATRP->Check_Temp_Control Check_Temp_Control->End Purify_Reagents->End

Caption: Troubleshooting workflow for polyallylamine molecular weight control.

References

addressing solubility issues of triallylamine polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triallylamine polymers. The information is presented in a question-and-answer format to directly address common solubility challenges encountered during experiments.

Troubleshooting Guides

Issue: My this compound polymer won't dissolve in water.

Possible Causes and Solutions:

  • Incorrect Polymer Form: The polymer may be in its free base form, which has lower water solubility compared to its salt form. Poly(allylamine) is most soluble in water when it is in its protonated, salt form (e.g., poly(allylamine) hydrochloride, PAH).[1][2]

    • Solution: Convert the polymer to its hydrochloride salt.

      • Disperse the polymer in water.

      • Slowly add hydrochloric acid (HCl) while stirring until the polymer dissolves. The pH of the final solution should be acidic.

      • Alternatively, for polymers synthesized in the presence of sulfuric or phosphoric acid that are insoluble due to physical crosslinking, treatment with a concentrated HCl solution can convert them to the water-soluble hydrochloride salt.[2]

  • Cross-linking: The polymer may be intentionally or unintentionally cross-linked, forming a hydrogel. Cross-linked polymers will swell in a good solvent but will not dissolve.[3][4]

    • Solution: Swelling is the expected behavior for a cross-linked hydrogel. The degree of swelling can be influenced by the cross-linker concentration.[4] If a soluble polymer was intended, review the synthesis protocol to identify any potential sources of cross-linking.

  • High Molecular Weight: Very high molecular weight polymers can be more difficult to dissolve.[5][6]

    • Solution: Increase the dissolution time and consider gentle heating. Be patient, as dissolution can be slow. For some high molecular weight polymers, solubility in certain solvents like methanol (B129727) may be limited compared to lower molecular weight oligomers.[7]

Issue: My this compound polymer precipitated out of solution.

Possible Causes and Solutions:

  • Change in pH: An increase in pH can deprotonate the amine groups on the polymer chain, reducing its charge and causing it to become less soluble in water, leading to precipitation.[8][9]

    • Solution: Monitor and control the pH of your solution. To redissolve the polymer, slowly add a small amount of acid (e.g., HCl) to lower the pH.

  • Addition of a Non-Solvent: Adding a solvent in which the polymer is not soluble (a non-solvent or anti-solvent) will cause it to precipitate. This is a common technique for polymer purification.[1][10][11] Common non-solvents for poly(allylamine) hydrochloride include acetone, ethanol (B145695), and methanol.[1][2]

    • Solution: If precipitation was unintentional, ensure all solvents and reagents added to your polymer solution are compatible. If it was for purification, this is the expected outcome. The precipitate can be collected by filtration or centrifugation.

  • High Salt Concentration: While moderate salt concentrations can affect polymer conformation, very high concentrations can lead to a "salting-out" effect, causing the polymer to precipitate.[12][13]

    • Solution: If high salt concentration is the suspected cause, you may need to reduce the ionic strength of the solution, for example, through dialysis.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving this compound polymers?

A1: Poly(allylamine) and its salts, like poly(allylamine) hydrochloride (PAH), are generally soluble in polar solvents.[14][15] Water is the most common and effective solvent.[1][16] Methanol is also frequently used.[14][15] Solubility in other organic solvents is generally poor. The this compound monomer, in contrast, is only slightly soluble in water but soluble in many organic solvents like ethanol, diethyl ether, acetone, and benzene.[17]

Q2: How does pH affect the solubility of my this compound polymer?

A2: The solubility of this compound polymers is highly pH-dependent due to the primary amine groups on the polymer backbone.[8]

  • Low pH (Acidic): The amine groups are protonated (-NH3+), making the polymer a cationic polyelectrolyte. This charge leads to strong electrostatic repulsion between polymer chains and favorable interactions with water, resulting in high solubility.[9]

  • High pH (Basic): The amine groups are deprotonated (-NH2), making the polymer neutral and more hydrophobic. This reduces its solubility in water and can cause precipitation.[9]

Q3: My cross-linked this compound hydrogel is not swelling as expected. What could be the issue?

A3: The swelling behavior of hydrogels is influenced by several factors:

  • Cross-linker Concentration: A higher concentration of cross-linker leads to a more tightly cross-linked network, which restricts swelling and results in a lower swelling ratio.[4]

  • pH and Ionic Strength: For polyelectrolyte hydrogels like those made from this compound, the swelling is sensitive to the pH and salt concentration of the surrounding solution. Swelling is generally higher at low pH (due to electrostatic repulsion of the protonated amine groups) and decreases at high pH. The presence of salts can shield the electrostatic repulsions, leading to a decrease in swelling.[12][18]

  • Temperature: Temperature can also affect the swelling equilibrium.[18]

Q4: Can I dissolve my this compound polymer by heating?

A4: Gentle heating can increase the rate of dissolution for polymers.[5][19] However, be cautious, as excessive heat can potentially cause degradation or other undesirable reactions. For most poly(allylamine) salts, dissolution in water should be achievable at room temperature with sufficient stirring and time.

Data Presentation

Table 1: Solubility of this compound and its Polymers in Common Solvents

CompoundWaterMethanolEthanolAcetoneOther Organic Solvents
This compound MonomerSlightly Soluble[17][20]SolubleSoluble[17]Soluble[17]Soluble (e.g., diethyl ether, benzene)[17]
Poly(allylamine)Soluble (as salt)[1][14]Soluble (as salt)[14][15]Precipitates polymer[2]Precipitates polymer[1]Generally Insoluble[14]
Poly(allylamine) HClSoluble[1][16]Soluble[14]Precipitates polymerPrecipitates polymerGenerally Insoluble

Experimental Protocols

Protocol 1: Dissolving Poly(allylamine) Hydrochloride (PAH) in Water
  • Weigh the Polymer: Accurately weigh the desired amount of PAH powder.

  • Add Solvent: Add the calculated volume of deionized water to a clean beaker or flask equipped with a magnetic stir bar.

  • Dispersion: While stirring the water, slowly add the PAH powder to the vortex to prevent clumping.

  • Dissolution: Continue stirring at room temperature. Dissolution may take some time, from minutes to hours, depending on the molecular weight and concentration.

  • Complete Dissolution: The solution is ready when it is clear and no solid particles are visible.

Protocol 2: Converting Insoluble Poly(allylamine) to Soluble Poly(allylamine) Hydrochloride

This protocol is for poly(allylamine) that is in its free base form or is insoluble due to synthesis in the presence of polyprotic acids.[2]

  • Suspension: Suspend the insoluble poly(allylamine) in deionized water with vigorous stirring.

  • Acidification: Slowly add 1 M hydrochloric acid (HCl) dropwise to the suspension.

  • Monitoring: Continue adding HCl and stirring until the polymer completely dissolves. Monitor the pH to ensure it is in the acidic range.

  • Purification (Optional): The resulting PAH solution can be purified by precipitation in a non-solvent like ethanol or methanol, followed by filtration and drying.[2][16]

Visualizations

Troubleshooting_Solubility start Start: Polymer does not dissolve q1 Is the polymer cross-linked? start->q1 a1_yes Yes: Swelling is expected. Polymer will not dissolve. q1->a1_yes Yes q2 Is the polymer in its salt form (e.g., hydrochloride)? q1->q2 No a1_no No a2_no No: Convert to salt form (add HCl). q2->a2_no No q3 What is the solvent? q2->q3 Yes end_issue Issue likely resolved. Contact technical support for further assistance. a2_no->end_issue a2_yes Yes a3_other Other organic solvent: Polymer has low solubility. Switch to water or methanol. q3->a3_other Other q4 Is the molecular weight very high? q3->q4 Water or Methanol a3_water Water/Methanol a3_other->end_issue a4_yes Yes: Increase dissolution time, consider gentle heating. q4->a4_yes Yes q4->end_issue No a4_yes->end_issue a4_no No

Caption: Troubleshooting workflow for this compound polymer solubility issues.

pH_Effect_on_Solubility cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) low_ph Amine groups protonated (-NH3+) high_charge High Positive Charge low_ph->high_charge soluble Soluble in Water high_charge->soluble insoluble Insoluble / Precipitates soluble->insoluble Increase pH high_ph Amine groups deprotonated (-NH2) low_charge Neutral / Low Charge high_ph->low_charge low_charge->insoluble insoluble->soluble Decrease pH

Caption: Effect of pH on the protonation state and solubility of this compound polymers.

References

Technical Support Center: Catalyst Selection for Efficient Triallylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing triallylamine synthesis and troubleshooting common issues encountered during catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the main challenges?

A1: The most prevalent industrial method for synthesizing this compound is the reaction of allyl chloride with ammonia (B1221849) under heat and pressure.[1][2][3] The primary challenges with this method are controlling the selectivity of the reaction to maximize the yield of this compound while minimizing the formation of monoallylamine and diallylamine (B93489) byproducts.[4][5] The purity of the final product is crucial as impurities can lead to unwanted side reactions in subsequent applications.[6]

Q2: What types of catalysts are typically used for this compound synthesis and related allylic aminations?

A2: A range of catalysts can be employed, varying in their efficiency and selectivity. For the direct reaction of allyl chloride and ammonia, catalysts like aluminum oxide or cuprous chloride have been used.[3][7] More broadly, for allylic amination reactions, which are central to forming allylic amines, transition metal catalysts are common. Palladium-based catalysts, particularly in combination with phosphine (B1218219) ligands, are widely used and highly versatile.[8][9] Other metals like rhodium, iridium, molybdenum, and copper have also been successfully used in allylic amination reactions.[10][11][12] For reductive amination routes to produce aromatic tertiary amines, heterogeneous zirconium-based catalysts can be effective.

Q3: How critical is ligand selection in palladium-catalyzed allylic amination?

A3: Ligand selection is of paramount importance in palladium-catalyzed allylic amination. The ligand directly influences the catalyst's stability, activity, and selectivity.[8][13] The steric and electronic properties of the ligand can dictate the regioselectivity (linear vs. branched product) and enantioselectivity of the reaction.[14][15] For instance, electron-rich and sterically demanding phosphine ligands can enhance the rate of reductive elimination, a key step in the catalytic cycle.[13] The choice of ligand can be the deciding factor between a low-yield reaction and a highly efficient and selective transformation.[9]

Q4: What are the common causes of catalyst deactivation in amine synthesis?

A4: Catalyst deactivation leads to a loss of catalytic activity and/or selectivity over time.[16] The primary causes include:

  • Poisoning: Strong chemisorption of impurities from the feedstock (like sulfur, nitrogen, or phosphorus compounds) onto the active sites of the catalyst.[16][17][18]

  • Fouling or Coking: Physical deposition of carbonaceous materials or byproducts on the catalyst surface, blocking pores and active sites.[16]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the metal particles of the catalyst to agglomerate, which reduces the active surface area.[16]

  • Leaching: Dissolution of the active metal from the catalyst support into the reaction medium.

Troubleshooting Guides

Issue 1: Low Yield of this compound and Poor Selectivity

Symptoms: The reaction produces a mixture of monoallylamine, diallylamine, and this compound, with the desired this compound being a minor component. The overall conversion of the starting material may also be low.

Possible Causes & Solutions:

Possible CauseRecommended Action
Incorrect Stoichiometry The molar ratio of ammonia to allyl chloride is a critical parameter. Increasing the molar ratio of ammonia can favor the formation of the primary amine (monoallylamine).[19] To promote the formation of this compound, a controlled, possibly stepwise, addition of allyl chloride might be necessary.
Suboptimal Reaction Temperature and Pressure Industrial synthesis of this compound is typically carried out under elevated temperature and pressure.[1][2] These conditions need to be carefully optimized. Lower temperatures may lead to incomplete reactions, while excessively high temperatures can cause byproduct formation and catalyst degradation.[20]
Inefficient Catalyst If using a palladium-catalyzed system, the choice of ligand is crucial for selectivity. Screen a variety of phosphine ligands with different steric and electronic properties to find the optimal one for your specific substrate.[9][13] For heterogeneous catalysts, ensure proper activation and surface area.
Poor Solvent Choice The solvent can significantly impact reaction rates and selectivity.[21] For allylic aminations, polar aprotic solvents like THF, dioxane, or toluene (B28343) are commonly used.[8] For specific iridium-catalyzed reactions, polar protic solvents like ethanol (B145695) have been shown to be essential for high yields.[11]
Issue 2: Catalyst Deactivation and Loss of Activity

Symptoms: A noticeable decrease in reaction rate or a complete halt of the reaction over time or with repeated use of the catalyst.

Possible Causes & Solutions:

Possible CauseRecommended Action
Catalyst Poisoning Ensure the purity of all reactants, solvents, and gases. Pre-treatment of the feedstock to remove potential poisons like sulfur or basic nitrogen compounds can be beneficial.[16][18] If poisoning is reversible, regeneration by treating the catalyst at high temperatures with an inert gas might be possible.
Fouling/Coking Deposition of carbonaceous materials can often be reversed by calcination (controlled burning) of the coke in the presence of air or oxygen. This process must be carefully controlled to avoid thermal damage to the catalyst.
Thermal Degradation/Sintering Operate the reaction at the lowest possible temperature that still provides a reasonable reaction rate. Avoid temperature spikes in the reactor. Once sintered, a catalyst is often difficult to regenerate.
Leaching of Active Metal This is a common issue with supported catalysts in liquid-phase reactions. Ensure that the interaction between the metal and the support is strong. In some cases, changing the solvent or reaction pH can minimize leaching.

Data Presentation

Table 1: Comparison of Catalytic Systems for Allylic Amination
Catalyst SystemSubstrateAmine SourceSolventTemp (°C)Yield (%)SelectivityReference
Pd₂(dba)₃ / XantphosAryl BromideDiarylamineToluene110>95Triarylamine[8]
[Ir(COD)Cl]₂ / LigandAllylic CarbonatePrimary AmineEtOHRTHighMonoallylation[11]
Cu₂Cl₂Allyl ChlorideAmmoniaWater40-70VariesMixture of allylamines[7]
MoO₃/TiO₂Allyl AlcoholVarious Amines--GoodReusable catalyst[11]
Rhodium ComplexAllylic CarbonateAromatic Amine--GoodHigh regioselectivity[11]
Cobalt / L12Allylic Carbonatep-Anisidine--ModerateHigh enantioselectivity[22]

Note: This table is a compilation of data from different studies on related allylic amination reactions and is intended for comparative purposes. Direct comparison for this compound synthesis may require specific experimental investigation.

Experimental Protocols

General Protocol for Palladium-Catalyzed Allylic Amination

This protocol provides a general procedure for a small-scale, palladium-catalyzed allylic amination reaction. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Allylic substrate (e.g., allyl chloride or allyl acetate)

  • Amine (e.g., ammonia solution or a primary/secondary amine)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Addition of Reagents: Add the allylic substrate (1.0 equivalent) and the base (1.2-1.5 equivalents).

  • Solvent and Amine Addition: Add the anhydrous solvent via syringe, followed by the amine (typically in excess).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting_Low_Yield start Low Yield or Poor Selectivity check_stoichiometry Check Reactant Ratios (Amine/Allyl Halide) start->check_stoichiometry Is stoichiometry optimal? check_conditions Review Reaction Conditions (Temp, Pressure) start->check_conditions Are conditions validated? check_catalyst Evaluate Catalyst/Ligand Performance start->check_catalyst Is catalyst active & selective? check_solvent Assess Solvent Choice start->check_solvent Is solvent appropriate? adjust_stoichiometry Optimize Molar Ratios check_stoichiometry->adjust_stoichiometry No solution Improved Yield & Selectivity check_stoichiometry->solution Yes optimize_conditions Systematic Optimization of Temp/Pressure check_conditions->optimize_conditions No check_conditions->solution Yes screen_catalysts Screen Different Catalysts/Ligands check_catalyst->screen_catalysts No check_catalyst->solution Yes test_solvents Test Alternative Solvents check_solvent->test_solvents No check_solvent->solution Yes adjust_stoichiometry->solution optimize_conditions->solution screen_catalysts->solution test_solvents->solution

Caption: Troubleshooting workflow for low yield and poor selectivity in this compound synthesis.

Catalyst_Deactivation_Troubleshooting start Decreased Catalyst Activity cause_poisoning Poisoning start->cause_poisoning cause_fouling Fouling/Coking start->cause_fouling cause_thermal Thermal Degradation start->cause_thermal cause_leaching Leaching start->cause_leaching solution_poisoning Purify Feedstock Regenerate if Reversible cause_poisoning->solution_poisoning solution_fouling Regenerate by Calcination cause_fouling->solution_fouling solution_thermal Optimize Temperature Avoid Hotspots cause_thermal->solution_thermal solution_leaching Modify Support/ Change Solvent cause_leaching->solution_leaching end Restored Catalyst Performance solution_poisoning->end solution_fouling->end solution_thermal->end solution_leaching->end

Caption: Decision guide for addressing catalyst deactivation.

Pd_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + Allyl-X allyl_pd_complex (eta^3-allyl)Pd(II)L_n(X) oxidative_addition->allyl_pd_complex amine_coordination Amine Coordination & Deprotonation allyl_pd_complex->amine_coordination + HNR_2, -HX pd_amido_complex (eta^3-allyl)Pd(II)L_n(NR_2) amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Allylic Amine Product reductive_elimination->product

Caption: Simplified catalytic cycle for palladium-catalyzed allylic amination.

References

Technical Support Center: Purification of Triallylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the techniques for removing impurities from triallylamine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound is typically synthesized by treating allyl chloride with ammonia.[1] This process can lead to the formation of several impurities, with the most common being:

  • Monoallylamine and Diallylamine (B93489): These are formed as byproducts during the synthesis of this compound. Due to their similar structures and boiling points, they can be challenging to separate.

  • Water: this compound can absorb moisture from the atmosphere, especially if not stored under anhydrous conditions.[2]

  • Oxidation Products: Like many amines, this compound is susceptible to air oxidation, which can lead to the formation of N-oxides and other degradation products, often resulting in discoloration (yellowing or browning) of the liquid.[3]

  • Residual Solvents: Solvents used in the manufacturing process may be present in trace amounts.

Q2: What is the best general-purpose method for purifying this compound?

A2: For general laboratory-scale purification of this compound to a high purity (>99%), fractional distillation under reduced pressure is often the most effective and practical method. It is particularly good at removing less volatile impurities and can separate this compound from mono- and diallylamine if a column with sufficient theoretical plates is used.[4] For achieving the highest possible purity, especially for analytical standards, preparative High-Performance Liquid Chromatography (HPLC) is the preferred method.[5][6]

Q3: How can I remove water from this compound?

A3: Water can be effectively removed from this compound by drying with a suitable desiccant followed by distillation. A common procedure involves:

  • Pre-drying: Stirring the this compound over a solid desiccant such as potassium hydroxide (B78521) (KOH) or sodium sulfate (B86663) (Na₂SO₄).

  • Distillation: Distilling the pre-dried this compound. For trace amounts of water, distillation from a small amount of sodium metal can be effective, as the sodium reacts with water to form non-volatile sodium hydroxide.[7]

Q4: My this compound has turned yellow. What causes this and can it be purified?

A4: A yellow to brown discoloration in this compound is typically a sign of oxidation.[3] These colored impurities can often be removed by distillation. For severe discoloration, a pre-treatment with activated charcoal followed by filtration and then distillation can be effective.[8] It is crucial to store purified this compound under an inert atmosphere (nitrogen or argon) and protected from light to prevent re-oxidation.[2][9]

Q5: Is there a risk of polymerization during the purification of this compound?

A5: Yes, as an allylic compound, this compound can be susceptible to polymerization, especially when heated.[10] The risk increases with prolonged heating, the presence of radical initiators (like peroxides formed from air exposure), and light. To mitigate this risk during distillation, it is advisable to:

  • Use the lowest possible temperature by distilling under reduced pressure.

  • Add a polymerization inhibitor, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT), to the distillation flask.[11]

  • Ensure the distillation apparatus is free of contaminants that could initiate polymerization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Poor separation of this compound from diallylamine by distillation.

  • Possible Cause: The boiling points of this compound (155-156 °C) and diallylamine (~111 °C) are relatively close, making their separation by simple distillation difficult.[12] Your fractional distillation setup may have insufficient theoretical plates.

  • Solution:

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge).[4]

    • Optimize Reflux Ratio: Increase the reflux ratio to allow for more vaporization-condensation cycles, which enhances separation. This means collecting the distillate at a slower rate.

    • Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points and can sometimes improve the separation efficiency.

Problem 2: The this compound polymerizes in the distillation flask.

  • Possible Cause 1: Excessive Temperature: Heating the this compound for an extended period at atmospheric pressure can induce thermal polymerization.

    • Solution: Use vacuum distillation to lower the boiling point and reduce the required heat input.

  • Possible Cause 2: Presence of Initiators: Contamination with peroxides (from air exposure) or other radical initiators can trigger polymerization upon heating.

    • Solution: Before distillation, purge the this compound and the distillation apparatus with an inert gas like nitrogen or argon to remove oxygen. Add a small amount of a polymerization inhibitor (e.g., 100-200 ppm of hydroquinone or BHT) to the distillation flask.[11]

Problem 3: The purified this compound quickly turns yellow after purification.

  • Possible Cause: The purified this compound is highly susceptible to oxidation when exposed to air and light.

  • Solution:

    • Inert Atmosphere: Store the purified this compound under an inert atmosphere (nitrogen or argon).

    • Light Protection: Use an amber glass bottle or wrap the container in aluminum foil to protect it from light.

    • Refrigeration: Store the container in a refrigerator (2-8 °C) to slow down potential degradation reactions.[3]

    • Stabilizer: For long-term storage, consider adding a small amount of a stabilizer like BHT.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

TechniquePrinciple of SeparationTypical Purity AchievedAdvantagesDisadvantages
Fractional Distillation Difference in boiling points>99%[13]Cost-effective for larger quantities, good for removing non-volatile and some volatile impurities.Can be slow, risk of thermal degradation or polymerization, may not separate compounds with very close boiling points.[14]
Acid-Base Extraction Difference in the acidity/basicity of componentsRemoves acidic or basic impuritiesSimple and quick for removing specific types of impurities, can be performed at room temperature.Not effective for separating neutral impurities or amines with similar basicity.[15]
Preparative HPLC Differential partitioning between a stationary and mobile phase>99.5%[5]High resolution for separating closely related compounds, automated, operates at ambient temperature.Expensive, limited sample capacity, requires solvent removal post-purification.[16]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Vacuum Distillation

  • Drying (Optional, if water is present): In a round-bottom flask, add the impure this compound and 10% w/v of anhydrous potassium hydroxide pellets. Stir the mixture for 4-6 hours at room temperature.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column (or a packed column for higher efficiency), a condenser, and a receiving flask. Ensure all glassware is dry.

  • Inhibitor Addition: Add a magnetic stir bar and a small amount of a polymerization inhibitor (e.g., a few crystals of hydroquinone) to the distillation flask containing the this compound.

  • Distillation:

    • Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.

    • Gradually reduce the pressure to the desired level (e.g., 20 mmHg).

    • Begin heating the distillation flask gently with a heating mantle.

    • Collect the fraction that distills at the expected boiling point of this compound at that pressure. The boiling point of this compound is 155-156 °C at 760 mmHg.

  • Storage: Transfer the purified this compound to a clean, dry, amber glass bottle. Purge the headspace with nitrogen or argon before sealing and store at 2-8 °C.

Protocol 2: Removal of Acidic Impurities by Acid-Base Extraction

  • Dissolution: Dissolve the impure this compound in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane, in a separatory funnel.

  • Acid Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Layer Separation: Allow the layers to separate. The this compound will be protonated and move into the aqueous layer. The neutral and acidic impurities will remain in the organic layer.

  • Organic Layer Removal: Drain and discard the organic layer.

  • Basification: To the aqueous layer in the separatory funnel, slowly add a concentrated aqueous base solution (e.g., 5 M NaOH) until the solution is strongly basic (pH > 12). The protonated this compound will be neutralized and form a separate organic layer.

  • Back Extraction: Add a fresh portion of the organic solvent to the separatory funnel and shake to extract the this compound. Drain the organic layer into a clean flask. Repeat the extraction of the aqueous layer with two more portions of the organic solvent.

  • Drying and Solvent Removal: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Start cluster_methods Purification Methods cluster_end End Product Impure_TAA Impure this compound Distillation Fractional Distillation Impure_TAA->Distillation Boiling Point Difference Extraction Acid-Base Extraction Impure_TAA->Extraction Acidity/Basicity Difference Prep_HPLC Preparative HPLC Impure_TAA->Prep_HPLC Polarity Difference Pure_TAA High-Purity this compound Distillation->Pure_TAA Extraction->Pure_TAA Prep_HPLC->Pure_TAA

Caption: General workflow for this compound purification.

Troubleshooting_Distillation cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution Poor_Separation Poor Separation Low_Plates Insufficient Theoretical Plates Poor_Separation->Low_Plates Polymerization Polymerization High_Temp Excessive Temperature Polymerization->High_Temp Initiators Presence of Initiators Polymerization->Initiators Better_Column Use More Efficient Column Low_Plates->Better_Column Vacuum Use Vacuum Distillation High_Temp->Vacuum Inhibitor Add Inhibitor & Use Inert Gas Initiators->Inhibitor

Caption: Troubleshooting guide for this compound distillation.

References

Technical Support Center: Triallylamine-Based Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of triallylamine-based materials.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound-based materials, offering potential causes and solutions in a direct question-and-answer format.

Polymerization Issues

Question: Why is the yield of my poly(this compound) consistently low?

Answer: Low polymerization yields with this compound are a common issue, often attributed to the high stability of the allylic radical, which can lead to degradative chain transfer. Here are several factors to investigate:

  • Inadequate Initiator Concentration: The concentration of the radical initiator is critical. An insufficient amount may not generate enough radicals to sustain the polymerization process. Conversely, an excessively high concentration can lead to premature termination.[1][2]

  • Presence of Oxygen: Oxygen is a potent inhibitor of free-radical polymerization. Ensure your reaction setup is thoroughly deoxygenated, typically by purging with an inert gas like nitrogen or argon for an extended period.

  • Monomer Purity: Impurities in the this compound monomer can interfere with the polymerization reaction. Consider purifying the monomer by distillation before use.

  • Reaction Temperature: The reaction temperature influences the rate of initiator decomposition and propagation. If the temperature is too low, the polymerization may be sluggish. If it's too high, it could promote side reactions or polymer degradation.[3]

  • Monomer Form: Allylamines polymerize more effectively as their hydrochloride salts. Polymerizing free this compound via free-radical methods is often inefficient. Ensure the this compound is converted to its hydrochloride salt before initiating polymerization.

Question: The molecular weight distribution (polydispersity index - PDI) of my poly(this compound) is very broad. How can I achieve a narrower distribution?

Answer: A broad molecular weight distribution suggests poor control over the polymerization process. Several factors can contribute to this:

  • Non-uniform Initiation: If the initiator is not evenly dispersed throughout the reaction mixture, polymerization will start at different times in different locations, leading to a wide range of chain lengths. Ensure vigorous and consistent stirring, especially during initiator addition.

  • High Initiator Concentration: Very high radical concentrations can increase the rate of termination reactions, contributing to a broader molecular weight distribution.[2]

  • Temperature Fluctuations: Inconsistent temperature control can lead to variations in the rates of initiation, propagation, and termination, resulting in a broader PDI. Use a stable temperature-controlled bath.

  • Chain Transfer Reactions: The inherent tendency of allylic monomers to undergo chain transfer can lead to a broader PDI. While difficult to eliminate completely, optimizing other reaction parameters can help minimize its impact.

Cross-linking and Gelation Issues

Question: My cross-linking reaction is resulting in premature gelation. How can I control this?

Answer: Premature gelation occurs when the polymer network forms too quickly, often resulting in an inhomogeneous material that is difficult to process. To delay the gel point:

  • Reduce Cross-linker Concentration: A lower concentration of the cross-linking agent will result in fewer cross-links forming, slowing down the gelation process.[4][5][6]

  • Lower the Reaction Temperature: Decreasing the reaction temperature will slow down the cross-linking reaction rate, providing better control over the gelation process.

  • Decrease Monomer/Polymer Concentration: Conducting the cross-linking reaction in a more dilute solution can help to delay the onset of gelation.

  • Use a Dispersing Agent: In some cases, adding a dispersing agent can prevent the formation of a bulk gel, instead promoting the formation of small, globular polymer particles.

Question: My hydrogel has a low swelling ratio. How can I increase its swelling capacity?

Answer: The swelling ratio of a hydrogel is primarily determined by its cross-linking density. To increase the swelling capacity:

  • Decrease the Cross-linker Concentration: A lower cross-linker concentration leads to a lower cross-link density, allowing the polymer network to expand and absorb more solvent.[4][7][8][9]

  • Optimize Polymer Concentration during Synthesis: The concentration of the polymer solution during cross-linking can influence the final network structure and its swelling properties.

  • Modify the pH of the Swelling Medium: For polyelectrolyte hydrogels like those based on poly(allylamine), the swelling behavior is highly pH-dependent. The amine groups will be protonated at lower pH, leading to electrostatic repulsion between the polymer chains and increased swelling.

Purification and Characterization Issues

Question: How can I effectively remove unreacted this compound monomer from my polymer?

Answer: Residual monomer can be toxic and can affect the final properties of the material. Effective removal is crucial:

  • Precipitation: The most common method is to precipitate the polymer in a non-solvent. For poly(allylamine hydrochloride), methanol (B129727) or acetone (B3395972) are often used. This process should be repeated multiple times to ensure complete removal of the monomer.

  • Dialysis: For water-soluble polymers, dialysis against deionized water using a membrane with an appropriate molecular weight cut-off is an effective purification method.

  • Azeotropic Distillation: In some cases, azeotropic distillation can be used to remove volatile unreacted monomers.

  • Solvent Extraction: Soxhlet extraction can be employed to wash the polymer and remove residual monomers.[10]

Question: I am having trouble getting a good signal in my GPC analysis for molecular weight determination.

Answer: Gel Permeation Chromatography (GPC) of cationic polymers like poly(allylamine) can be challenging due to interactions with the column material.

  • Eluent Selection: The choice of eluent is critical to prevent ionic and hydrophobic interactions between the polymer and the GPC column. An acidic eluent, such as 0.5 M acetic acid with an added salt like 0.1 - 0.2 M sodium nitrate, can help to suppress these interactions and allow for proper size-based separation.

  • Salt Concentration: If the salt concentration in the eluent is too low, the high molecular weight fractions of the polymer may be adsorbed onto the column and not elute, leading to inaccurate results.

Data Presentation

The following tables summarize quantitative data on the effects of key synthesis parameters on the properties of this compound-based materials.

Table 1: Effect of Initiator Concentration on Polymerization of Allylamine (B125299) Hydrochloride

Initiator Concentration (wt%)Monomer Conversion (%)Relative Viscosity
525.31.0852
1031.71.0645
1538.41.0491
2042.11.0348

Data adapted from a study on the bulk polymerization of allylamine hydrochloride using a redox initiator system. The relative viscosity is indicative of the polymer's molecular weight.[1]

Table 2: Effect of Cross-linker Concentration on the Swelling Ratio of Poly(allylamine hydrochloride) Hydrogels

Cross-linker Concentration (mol %)Swelling Ratio (g/g)
1.5~220
2.0~150
2.5~100
3.0~75
5.0~50

Data illustrates the general trend of decreasing swelling ratio with increasing cross-linker concentration.[7]

Table 3: Effect of Molecular Weight of Poly(allylamine) on Doxorubicin Loading

Poly(allylamine) Mw (kDa)Drug Loading (%)
151.2
17.51.5
1204.8
9007.2

Data from a study on oxadiazole grafted poly(allylamine) derivatives for drug delivery.[11]

Experimental Protocols

Protocol 1: Free-Radical Polymerization of this compound Hydrochloride

Objective: To synthesize poly(this compound hydrochloride) via free-radical polymerization.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AAPH) or other suitable water-soluble radical initiator

  • Deionized water

  • Methanol or Acetone (for precipitation)

  • Reaction vessel with a stirrer, condenser, and nitrogen inlet

Procedure:

  • In a reaction vessel, carefully add this compound to an equimolar amount of chilled concentrated hydrochloric acid with stirring to form this compound hydrochloride. The reaction is exothermic and should be controlled.

  • Add deionized water to achieve the desired monomer concentration (e.g., 50 wt%).

  • Deoxygenate the monomer solution by bubbling with nitrogen gas for at least 30 minutes.

  • While maintaining a nitrogen atmosphere, heat the solution to the desired reaction temperature (e.g., 60-80 °C).

  • Dissolve the radical initiator (e.g., 1-5 mol% with respect to the monomer) in a small amount of deionized water and add it to the reaction vessel.

  • Continue the reaction under a nitrogen atmosphere with constant stirring for a predetermined time (e.g., 24-48 hours).

  • After the reaction is complete, cool the solution to room temperature.

  • Slowly pour the viscous polymer solution into a large excess of a non-solvent like methanol or acetone with vigorous stirring to precipitate the polymer.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent several times to remove unreacted monomer and initiator.

  • Dry the purified poly(this compound hydrochloride) in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Synthesis of a this compound-Based Hydrogel

Objective: To prepare a cross-linked poly(this compound) hydrogel.

Materials:

  • Poly(this compound hydrochloride)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Epichlorohydrin (or other suitable cross-linking agent)

  • Deionized water

  • Reaction vessel with a stirrer

Procedure:

  • Dissolve a known amount of poly(this compound hydrochloride) in deionized water to create a concentrated solution (e.g., 20-30 wt%).

  • Slowly add a concentrated NaOH solution to the polymer solution with stirring to neutralize a portion of the hydrochloride salt and free the amine groups for cross-linking. The degree of neutralization will affect the final properties of the hydrogel.

  • Once the polymer solution is homogeneous, add the desired amount of cross-linking agent (e.g., epichlorohydrin, typically 1-10 mol% relative to the monomer units) dropwise with vigorous stirring.

  • Continue stirring until the solution forms a gel. The time to gelation will depend on the concentrations of the polymer and cross-linker, and the temperature.

  • Allow the hydrogel to cure for an extended period (e.g., 12-24 hours) at room temperature or a slightly elevated temperature to ensure the cross-linking reaction goes to completion.

  • Cut the resulting hydrogel into smaller pieces and wash extensively with deionized water to remove any unreacted cross-linker and salts.

  • The purified hydrogel can then be dried or used in its swollen state for further experiments.

Protocol 3: Determination of Hydrogel Swelling Ratio

Objective: To quantify the swelling capacity of a this compound-based hydrogel.

Materials:

  • Dried hydrogel sample

  • Deionized water or buffer solution

  • Analytical balance

  • Beaker

  • Filter paper or sieve

Procedure:

  • Weigh a known mass of the dried hydrogel sample (W_d).

  • Place the dried hydrogel in a beaker and add a large excess of the swelling medium (e.g., deionized water or a buffer of a specific pH).

  • Allow the hydrogel to swell for a sufficient period to reach equilibrium (typically 24-48 hours). Periodically, gently agitate the container.

  • Carefully remove the swollen hydrogel from the beaker, removing any excess surface water by blotting gently with filter paper or by using a sieve.[12][13]

  • Weigh the swollen hydrogel (W_s).

  • Calculate the swelling ratio (SR) using the following formula: SR (g/g) = (W_s - W_d) / W_d

Visualizations

Logical Workflow for this compound-Based Material Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Material Characterization Synthesis This compound Polymerization / Cross-linking Purification Precipitation / Dialysis Synthesis->Purification FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR NMR NMR Spectroscopy (Chemical Structure) Purification->NMR Swelling Swelling Studies (For Hydrogels) Purification->Swelling Residual_Monomer GC-MS / HPLC (Residual Monomer Analysis) Purification->Residual_Monomer GPC Gel Permeation Chromatography (Molecular Weight & PDI) FTIR->GPC NMR->GPC TGA Thermogravimetric Analysis (Thermal Stability) GPC->TGA DSC Differential Scanning Calorimetry (Glass Transition Temp.) GPC->DSC

Caption: A logical workflow for the characterization of this compound-based materials.

Cellular Uptake and Endosomal Escape of Poly(allylamine)-Based Nanoparticles

G cluster_cell Cellular Environment cluster_endosome Endosomal Pathway Extracellular Extracellular Space (pH ~7.4) Cell_Membrane Cell Membrane Cytoplasm Cytoplasm (pH ~7.2) Drug_Release Drug/Gene Release Cytoplasm->Drug_Release Early_Endosome Early Endosome (pH ~6.0-6.5) Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Proton_Sponge Proton Sponge Effect (Osmotic Swelling) Early_Endosome->Proton_Sponge Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Fusion Degradation Lysosomal Degradation Lysosome->Degradation PAA_NP Poly(allylamine) Nanoparticle Endocytosis Endocytosis PAA_NP->Endocytosis Endocytosis->Early_Endosome Endosomal_Escape Endosomal Escape Proton_Sponge->Endosomal_Escape Endosomal_Escape->Cytoplasm

Caption: Mechanism of cellular uptake and endosomal escape of poly(allylamine) nanoparticles.

NLRP3 Inflammasome Activation by Poly(allylamine) Nanoparticles

G PAA_NP Poly(allylamine) Nanoparticle Phagocytosis Phagocytosis PAA_NP->Phagocytosis Macrophage Macrophage / Dendritic Cell Macrophage->Phagocytosis Phagosome Phagosome Phagocytosis->Phagosome Lysosomal_Destabilization Lysosomal Destabilization & Cathepsin B Release Phagosome->Lysosomal_Destabilization NLRP3 NLRP3 Inflammasome Assembly Lysosomal_Destabilization->NLRP3 Caspase1 Pro-Caspase-1 -> Caspase-1 NLRP3->Caspase1 Cytokines Pro-IL-1β / Pro-IL-18 -> IL-1β / IL-18 (Secretion) Caspase1->Cytokines Immune_Response Inflammatory Immune Response Cytokines->Immune_Response

Caption: Signaling pathway for NLRP3 inflammasome activation by poly(allylamine) nanoparticles.

References

Technical Support Center: Handling Triallylamine in Experimental Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triallylamine.

Frequently Asked Questions (FAQs)

Q1: My this compound has a yellow to brown color. Is it still usable?

A1: Commercial this compound can appear as a colorless to yellowish or even dark brown liquid.[1][2] The color change is often due to oxidation and the presence of impurities. For many applications, this discoloration may not affect the reaction outcome, especially if the amine is used in excess or as a scavenger. However, for sensitive reactions, purification is recommended to ensure reproducibility and avoid side reactions.[3]

Q2: I am observing a lower than expected yield in my reaction involving this compound. What are the common causes?

A2: Low yields in reactions with this compound can stem from several factors:

  • Impure Reactant: The purity of this compound can significantly impact reaction efficiency and yield.[3] Impurities may compete in the reaction or inhibit the catalyst.

  • Side Reactions: this compound's allyl groups are reactive and can undergo side reactions, such as polymerization or reactions with atmospheric oxygen.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Product Loss During Workup: Emulsion formation during extraction or loss of volatile products can lead to lower isolated yields.

Q3: My reaction involving this compound is showing an uncontrolled temperature increase. What should I do?

A3: An uncontrolled temperature increase indicates a potential thermal runaway, which is a serious safety hazard.[4] this compound can react exothermically, especially with acids and oxidizing agents.[3][5] Immediate steps to take include:

  • Stopping the addition of any reagents.

  • Ensuring maximum cooling is applied to the reactor.

  • Maintaining agitation to ensure even heat distribution and prevent localized hot spots.

  • If the temperature continues to rise, an emergency quench with a cold, inert solvent may be necessary.

Q4: I am having trouble with the purification of my product from a reaction mixture containing this compound. What are the best practices?

A4: Purification challenges often arise from the basic nature of this compound and its potential to form salts or emulsions.

  • Acid Wash: To remove residual this compound, an aqueous acid wash (e.g., dilute HCl or NH4Cl solution) can be effective in converting the amine to its water-soluble salt.

  • Emulsion Breaking: If an emulsion forms during aqueous workup, adding brine (saturated NaCl solution) or filtering through a pad of celite can help break the emulsion.[6]

  • Distillation: If the product is thermally stable, distillation can be an effective purification method. Due to this compound's boiling point (150-151 °C), vacuum distillation may be necessary for higher-boiling products.[7]

Troubleshooting Guides

Issue 1: Unexpected Polymerization of Reaction Mixture

Symptoms:

  • The reaction mixture becomes viscous or solidifies.

  • Difficulty in stirring the reaction.

  • Formation of an insoluble, sticky material.

Possible Causes:

  • This compound can polymerize, especially at elevated temperatures or in the presence of radical initiators or certain metal catalysts.[8]

  • Impurities in the this compound or other reagents may be acting as initiators.

Troubleshooting Workflow:

G start Unexpected Polymerization Occurs check_temp Was the reaction run at an elevated temperature? start->check_temp lower_temp Solution: Lower the reaction temperature. check_temp->lower_temp Yes check_initiators Were radical initiators or incompatible catalysts present? check_temp->check_initiators No remove_initiators Solution: Remove potential initiators. Use an inhibitor if necessary. check_initiators->remove_initiators Yes check_purity Is the this compound pure? check_initiators->check_purity No purify_taa Solution: Purify this compound before use. check_purity->purify_taa No

Caption: Troubleshooting workflow for unexpected polymerization.

Issue 2: Formation of Emulsions During Aqueous Workup

Symptoms:

  • The organic and aqueous layers fail to separate cleanly after extraction.

  • A cloudy or milky layer forms at the interface.

Possible Causes:

  • The basic nature of this compound can lead to the formation of soap-like intermediates.

  • High concentration of salts or other reaction components.

Troubleshooting Workflow:

G start Emulsion Forms During Workup add_brine Action: Add saturated NaCl (brine) solution. start->add_brine did_it_work1 Did the emulsion break? add_brine->did_it_work1 end Problem Solved did_it_work1->end Yes filter_celite Action: Filter the mixture through a pad of celite. did_it_work1->filter_celite No did_it_work2 Did the emulsion break? filter_celite->did_it_work2 did_it_work2->end Yes dilute Action: Dilute the organic layer with more solvent. did_it_work2->dilute No

Caption: Decision tree for breaking emulsions.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₅N[9]
Molar Mass 137.23 g/mol [9]
Appearance Colorless to yellowish liquid[9]
Odor Ammonia-like[10]
Density 0.800 g/cm³ at 20°C[10]
Boiling Point 150-151 °C[7]
Melting Point -70 °C[9]
Flash Point 39.4 °C (closed cup)[9]
Water Solubility Slightly soluble[9]
pKa 8.31[9]

Table 2: Common Impurities in this compound and Analytical Methods

ImpurityPotential OriginRecommended Analytical Method
Allylamine Incomplete reaction during synthesisGC-MS, HPLC
Diallylamine Incomplete reaction during synthesisGC-MS, HPLC
Poly(this compound) Spontaneous polymerizationSize Exclusion Chromatography (SEC)
Oxidation products Exposure to airGC-MS, LC-MS

Experimental Protocols

Protocol 1: Purification of this compound by Distillation

Objective: To remove non-volatile impurities and colored substances from commercial this compound.

Materials:

  • Commercial this compound

  • Drying agent (e.g., anhydrous potassium carbonate or sodium sulfate)

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Vacuum source (if necessary)

Procedure:

  • Drying: Add a suitable drying agent to the commercial this compound and stir for several hours or let it stand overnight.

  • Setup: Assemble the distillation apparatus. Ensure all glassware is dry.

  • Distillation:

    • Filter the dried this compound into the distillation flask.

    • Heat the flask gently using a heating mantle.

    • Collect the fraction that distills at the boiling point of this compound (150-151 °C at atmospheric pressure).[7]

    • For heat-sensitive applications or to lower the boiling point, perform the distillation under reduced pressure.

  • Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, away from light and heat.[1]

Protocol 2: Monitoring a Reaction with this compound using Thin Layer Chromatography (TLC)

Objective: To monitor the consumption of a starting material and the formation of a product in a reaction involving this compound.

Materials:

  • TLC plates (silica gel)

  • Developing chamber

  • Eluent (a solvent system that provides good separation of reactants and products)

  • Capillary tubes for spotting

  • UV lamp for visualization (if compounds are UV active)

  • Staining solution (e.g., potassium permanganate (B83412) or ninhydrin (B49086) for amines)

Procedure:

  • Prepare the TLC plate: Draw a baseline with a pencil about 1 cm from the bottom of the plate. Mark lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spot the plate:

    • In the SM lane, spot a dilute solution of your starting material.

    • In the RM lane, spot a small aliquot of your reaction mixture.

    • In the C lane, spot the starting material first, and then spot the reaction mixture on top of it.

  • Develop the plate: Place the TLC plate in the developing chamber containing the eluent. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the plate: Remove the plate from the chamber and mark the solvent front. Visualize the spots under a UV lamp. If the compounds are not UV active, use an appropriate stain.

  • Analyze the results: Compare the spots in the different lanes. The disappearance of the starting material spot in the RM lane and the appearance of a new spot indicates the progress of the reaction.

Visualizations

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_outcomes Potential Outcomes This compound (Impure) This compound (Impure) Desired Product Desired Product This compound (Impure)->Desired Product Side Products Side Products This compound (Impure)->Side Products Polymerization Polymerization This compound (Impure)->Polymerization Other Reagents Other Reagents Other Reagents->Desired Product Temperature Temperature Temperature->Desired Product Temperature->Side Products Temperature->Polymerization Solvent Solvent Solvent->Desired Product Catalyst Catalyst Catalyst->Desired Product Unreacted Starting Materials Unreacted Starting Materials

Caption: Factors influencing the outcome of reactions with this compound.

References

Technical Support Center: Enhancing the Stability of Triallylamine-Containing Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of products containing triallylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in a pharmaceutical formulation?

A1: this compound, a tertiary amine with three reactive allyl groups, is susceptible to degradation through several pathways. The primary routes of degradation include:

  • Oxidation: The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, potentially forming this compound N-oxide. The presence of residual peroxides in excipients or exposure to atmospheric oxygen can accelerate this process.

  • Hydrolysis: While tertiary amines are generally less susceptible to hydrolysis than esters or amides, degradation can occur at extreme pH values (acidic or basic conditions).

  • Photodegradation: The allyl groups in this compound may be susceptible to degradation upon exposure to light, potentially leading to polymerization or other complex reactions.

Q2: How does pH influence the stability of this compound formulations?

A2: The pH of a formulation is a critical factor governing the stability of this compound. As a basic compound, this compound will exist in its protonated (ionized) form at acidic pH and in its free base (un-ionized) form at alkaline pH. The free base form is generally more susceptible to oxidation. Therefore, maintaining the pH of the formulation in a slightly acidic to neutral range (typically pH 4-6) can enhance stability by keeping a significant portion of the this compound in its less reactive protonated state.

Q3: What are some common excipients that may be incompatible with this compound?

A3: Certain excipients can interact with this compound and promote its degradation. Key excipients to be cautious with include:

  • Reducing Sugars: Excipients like lactose (B1674315) and dextrose can potentially undergo Maillard reactions with amines, although this is more common with primary and secondary amines.

  • Excipients with Peroxide Impurities: Povidone, polyethylene (B3416737) glycols (PEGs), and polysorbates can contain residual peroxides from their manufacturing process, which can directly oxidize this compound.

  • Acidic or Basic Excipients: Excipients that can alter the micro-pH of the formulation can shift the equilibrium of this compound towards its more reactive free base form or promote acid/base-catalyzed hydrolysis.

  • Metal Ions: Trace metal ions can catalyze oxidative degradation reactions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of this compound assay over time. Oxidation to this compound N-oxide or other oxidative degradants.1. Incorporate an antioxidant (e.g., BHT, BHA, sodium metabisulfite) into the formulation. 2. Control the pH to a slightly acidic range (pH 4-6). 3. Use high-purity excipients with low peroxide values. 4. Package the formulation under an inert atmosphere (e.g., nitrogen).
Acid or base-catalyzed hydrolysis.1. Adjust the formulation pH to a range where this compound exhibits maximum stability (typically determined through a pH-rate profile study). 2. Avoid strongly acidic or basic excipients.
Appearance of unknown peaks in the HPLC chromatogram. Formation of degradation products.1. Perform forced degradation studies to generate potential degradation products. 2. Use a stability-indicating HPLC method to separate and identify the unknown peaks. 3. Characterize the structure of the degradants using techniques like LC-MS.
Discoloration or change in physical appearance. Degradation of this compound or interaction with excipients.1. Evaluate excipient compatibility through binary mixture studies. 2. Protect the formulation from light by using amber-colored or opaque packaging.

Quantitative Data Summary

The following tables provide illustrative quantitative data on the stability of a hypothetical this compound formulation. Note: This data is for exemplary purposes and actual results may vary based on the specific formulation and storage conditions.

Table 1: Effect of pH on the Stability of a 1% this compound Solution at 40°C

pH% this compound Remaining (30 days)% this compound N-oxide (30 days)
3.098.5< 0.1
5.099.2< 0.1
7.095.11.8
9.088.35.2

Table 2: Effect of Antioxidants on the Stability of a 1% this compound Solution (pH 7.0) at 40°C/75% RH for 60 Days

Formulation% this compound Remaining% this compound N-oxide
No Antioxidant90.53.5
0.01% BHT98.80.2
0.01% BHA98.50.3
0.1% Sodium Metabisulfite99.1< 0.1

Table 3: Excipient Compatibility Study of this compound (1:1 binary mixtures) at 50°C for 4 Weeks

Excipient% this compound RemainingObservations
Microcrystalline Cellulose99.5No change
Lactose Monohydrate97.2Slight yellowing
Povidone (K30)94.8Yellowing
Magnesium Stearate99.3No change

Experimental Protocols

Protocol 1: Forced Degradation Study of a this compound Formulation

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of the this compound formulation in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 M HCl. Heat at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation: Store the solid formulation or a solution of the formulation at 70°C for 48 hours. At appropriate time points, prepare a solution of a suitable concentration for HPLC analysis.

  • Photodegradation: Expose the formulation (in a photostability chamber) to an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near-ultraviolet light. Prepare a solution for HPLC analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and the separation of its degradation products.

Illustrative HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector Wavelength: 210 nm

  • Injection Volume: 10 µL

Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Triallylamine_Degradation_Pathways This compound This compound N_oxide This compound N-oxide This compound->N_oxide Oxidation (e.g., H2O2, Peroxides) Hydrolysis_Products Hydrolysis Products (e.g., Diallylamine, Allyl alcohol) This compound->Hydrolysis_Products Hydrolysis (Acid/Base) Polymerization Polymerization/ Other Products This compound->Polymerization Photodegradation (UV/Vis Light)

Caption: Potential degradation pathways of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis HPLC Analysis (Stability-Indicating Method) Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal (e.g., 70°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Formulation This compound Formulation Formulation->Acid Formulation->Base Formulation->Oxidation Formulation->Thermal Formulation->Photo Identification Degradant Identification (e.g., LC-MS) Analysis->Identification

Caption: Workflow for a forced degradation study.

Validation & Comparative

A Comparative Guide to Triallylamine and Diallylamine as Crosslinkers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the development of advanced materials, particularly for biomedical and pharmaceutical applications, the choice of crosslinking agent is a critical determinant of the final product's performance. This guide provides a detailed comparison of two allyl-based crosslinkers, triallylamine and diallylamine (B93489), for researchers, scientists, and drug development professionals. While direct comparative studies on the parent molecules are limited, this guide synthesizes available data on their derivatives and discusses their potential performance based on fundamental principles of polymer chemistry.

Introduction to this compound and Diallylamine

This compound is a tertiary amine with three reactive allyl groups, making it a trifunctional crosslinker. Its structure allows for the formation of a dense three-dimensional polymer network.[1] Diallylamine is a secondary amine with two allyl groups, functioning as a difunctional crosslinker. The difference in functionality is expected to significantly influence the properties of the resulting crosslinked materials.

Performance Comparison: A Data-Driven Analysis

Swelling Properties and Gelation Time

The swelling capacity and gelation time of hydrogels are critical parameters for applications such as drug delivery and tissue engineering. The following table summarizes the findings from the study on DADMAC hydrogels crosslinked with TAAB and TAPB.

Crosslinker (Derivative)FunctionalityGelation Time (min)Maximum Swelling Capacity (g/g)
TAAB (from this compound)TetrafunctionalSlowerUp to 360
TAPB (from Diallylamine derivative)TetrafunctionalFasterUp to 360
N,N'-methylenebisacrylamide (BIS)Difunctional (Control)Fastest~116
Data synthesized from Morris et al.[2][3]

The study indicates that gels based on the allyl crosslinkers could be synthesized with very low amounts of crosslinker, leading to high swelling capacities.[2][3] The gelation with the tetraallyl crosslinkers was slower than with the common crosslinker BIS, with TAPB showing a faster gelation time compared to TAAB.[2][3]

Theoretical Comparison of Mechanical and Thermal Properties

The mechanical and thermal properties of crosslinked polymers are directly related to the crosslinking density.[4]

  • Mechanical Strength: Generally, a higher crosslinking density leads to increased tensile strength and modulus (stiffness) but may reduce elongation at break (flexibility).[4][5] Therefore, it is hypothesized that this compound, with its three reactive groups, would create a more densely crosslinked network, resulting in polymers with higher rigidity and mechanical strength compared to those crosslinked with the difunctional diallylamine.

  • Thermal Stability: Increased crosslinking density restricts the thermal motion of polymer chains, generally leading to enhanced thermal stability, as indicated by higher glass transition temperatures (Tg) and decomposition temperatures.[4][6] Consequently, polymers crosslinked with this compound are expected to exhibit superior thermal stability compared to those crosslinked with diallylamine.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are protocols for the synthesis of the crosslinker derivatives and the subsequent hydrogel formation, based on the work of Morris et al.[2][3]

Synthesis of Tetraallylammonium Bromide (TAAB) from this compound
  • Reaction Setup: A solution of 7.41 mL (6.00 g, 43.72 mmol) of this compound in 50 mL of acetone (B3395972) is placed in a 250 mL round-bottom flask and cooled in an ice-water bath.[2][3]

  • Addition of Allyl Bromide: To this solution, 4.53 mL (6.35 g, 52.47 mmol, 1.2 equiv.) of allyl bromide is added over one hour.[2][3]

  • Reaction: The solution is then heated to 88 °C for 48 hours.[2][3]

  • Purification: The solution is filtered, and the resulting solid is washed several times with acetone to obtain tetraallyl ammonium (B1175870) bromide as a white crystalline solid.[2][3]

Synthesis of N,N'-Diallylpiperazine (Precursor for TAPB) from Piperazine and Allyl Bromide
  • Reaction Setup: Piperazine is reacted with a slight excess of allyl bromide in an aqueous solution.[3]

  • Extraction: The resulting tertiary amine (N,N'-diallylpiperazine) separates from the aqueous reaction mixture and is extracted.[3]

  • Purification: The crude diallylpiperazine is obtained as a pale, yellow, oily liquid after removal of the solvent under reduced pressure.[2][3]

Synthesis of Crosslinked Diallyldimethylammonium Chloride (DADMAC) Hydrogels
  • Preparation of Monomer Solution: A mixture of 5 g of a DADMAC solution (65 wt% in water, 20 mmol), 30 mg of sodium disulfite (0.16 mmol), and the desired amount of crosslinker (e.g., 62 mg of N,N'-methylenebisacrylamide for 2 mol%) is stirred until the crosslinker has completely dissolved.[2]

  • Initiator Preparation: 60 mg of potassium persulfate (KPS) is dissolved separately in 1.5 mL of H₂O.[2]

  • Polymerization: The KPS solution is added to the monomer solution. The mixture is stirred intensively for 5-10 minutes.[3]

  • Gelation: The mixture is then allowed to polymerize at room temperature. For swelling tests, the gels are typically allowed to react for 14 days to ensure complete polymerization.[3]

Visualizing the Crosslinking Process and Experimental Workflow

To better understand the chemical processes and experimental design, the following diagrams are provided.

Crosslinking_Mechanism cluster_reactants Reactants cluster_process Process cluster_product Product Monomer Polymer Chain (e.g., Polyallylamine) Propagation Propagation: Radicals react with allyl groups of monomer and crosslinker Monomer->Propagation Crosslinker Crosslinker (this compound or Diallylamine) Crosslinker->Propagation Initiator Free Radical Initiator Initiation Initiation: Initiator forms free radicals Initiator->Initiation Initiation->Propagation Crosslinking Crosslinking: Formation of 3D network Propagation->Crosslinking Network Crosslinked Polymer Network Crosslinking->Network

Caption: General mechanism of free radical polymerization for crosslinking.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis A 1. Prepare Monomer and Crosslinker Solution B 2. Add Initiator A->B C 3. Induce Polymerization (e.g., Thermal or UV) B->C D 4. Purify Hydrogel (remove unreacted components) C->D E 5. Swelling Studies D->E F 6. Mechanical Testing (Tensile Strength, Modulus) D->F G 7. Thermal Analysis (DSC, TGA) D->G H 8. Compare Performance of Crosslinkers E->H F->H G->H

Caption: A typical experimental workflow for hydrogel synthesis and characterization.

Conclusion

The choice between this compound and diallylamine as crosslinkers will significantly impact the properties of the resulting polymer network. Based on the principles of polymer chemistry, this compound, being a trifunctional crosslinker, is expected to produce materials with higher mechanical strength and thermal stability due to a denser crosslinked network. Diallylamine, as a difunctional crosslinker, may lead to more flexible materials.

The provided experimental data on their derivatives supports the potential of allyl-based crosslinkers in forming hydrogels with high swelling capacities. Researchers should consider the desired balance of properties for their specific application when selecting between these two crosslinkers. Further direct comparative studies are warranted to provide a more comprehensive quantitative comparison.

References

A Comparative Guide to Analytical Techniques for Triallylamine Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key analytical techniques for the characterization of triallylamine, a tertiary amine utilized in various industrial applications, including as a cross-linking agent and in organic synthesis. The selection of an appropriate analytical method is critical for ensuring product purity, monitoring residual levels, and understanding its chemical behavior. This document outlines the performance of common analytical techniques, supported by experimental data, to aid in method selection and development.

At a Glance: Comparison of Analytical Techniques

The characterization of this compound can be effectively achieved using several analytical techniques, each with distinct advantages and limitations. The primary methods include Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

TechniquePrincipleKey AdvantagesKey LimitationsTypical Application
GC-FID Separation based on volatility and polarity, detection by ionization in a hydrogen flame.Robust, quantitative, cost-effective, high precision.[1][2]Requires volatile and thermally stable analytes.[1]Purity assessment, quantification of residual this compound.
GC-MS Separation by GC, with identification and quantification based on mass-to-charge ratio.High specificity and sensitivity, definitive identification.[3][4]Higher equipment cost and complexity.Impurity profiling, structural confirmation, trace analysis.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Unambiguous structure elucidation, non-destructive.[4]Lower sensitivity compared to chromatographic methods, higher equipment cost.Structural confirmation, identification of functional groups.
FTIR Spectroscopy Absorption of infrared radiation, identifying functional groups.Rapid, non-destructive, simple sample preparation.[5][6]Provides functional group information, not definitive identification alone.Rapid screening, identification of the tertiary amine functional group.

Quantitative Performance Data

The following table summarizes typical quantitative performance data for the analysis of tertiary amines using chromatographic techniques. While specific data for this compound may vary, these values provide a comparative baseline.

ParameterGC-FIDGC-MS
Limit of Detection (LOD) ~2 µg/g[3][7]~0.3 µg/mL[3]
Limit of Quantitation (LOQ) ~6 µg/g[3][7]~1.0 µg/mL[3]
Linearity (Correlation Coefficient, r²) > 0.999[3][7]> 0.999[4]
Accuracy (Recovery) 93.9% - 99.1%[3][7]98.3% - 101.6%[4]
Precision (RSD) < 10%[8]≤ 2.56%[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the key analytical techniques.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the routine quantification of this compound.

Sample Preparation:

  • Accurately weigh the sample and dissolve in a suitable solvent (e.g., acetonitrile (B52724) or a high-boiling point solvent like N-methylpyrrolidone) to a known concentration.[1][9]

  • Prepare a series of calibration standards of this compound in the same solvent.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent.[2]

  • Column: Agilent CP-Volamine (or equivalent amine-specific column), 30 m x 0.32 mm ID, 1.8 µm film thickness.[1]

  • Carrier Gas: Helium or Hydrogen.[2]

  • Injector Temperature: 200 °C.[9]

  • Detector Temperature: 250 °C.[9]

  • Oven Temperature Program: 40 °C (hold for 2 min), ramp to 250 °C at 10 °C/min.[9]

  • Injection Volume: 1 µL.

  • Detector: Flame Ionization Detector (FID).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for structural elucidation.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.[10]

Instrumentation and Conditions:

  • Spectrometer: Bruker Avance 300 MHz or 400 MHz spectrometer.[11]

  • Probe: 5 mm BBI probe.[10]

  • Experiments: ¹H NMR and ¹³C NMR.

  • Reference: Residual solvent signal (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[11]

  • ¹H NMR Data for this compound:

    • δ 5.86-5.72 (m, 3H, -CH=CH₂)

    • δ 5.16-5.07 (m, 6H, -CH=CH₂)

    • δ 3.09 (d, J=6.4 Hz, 6H, -CH₂-)

  • ¹³C NMR Data for this compound:

    • δ 135.5 (-CH=)

    • δ 116.8 (=CH₂)

    • δ 56.4 (-CH₂-)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid technique for identifying the presence of the tertiary amine functional group.

Sample Preparation:

  • For liquid this compound, a neat sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[12]

  • Place a small drop of the liquid onto the ATR crystal.[12]

Instrumentation and Conditions:

  • Spectrometer: FTIR spectrometer with a DTGS or MCT detector.

  • Accessory: ATR with a diamond or germanium crystal.

  • Spectral Range: 4000-600 cm⁻¹.[6]

  • Number of Scans: 16 to 64 scans for good signal-to-noise ratio.[5]

  • Data Analysis: Identify characteristic peaks. For tertiary amines, the absence of N-H stretching bands around 3300-3500 cm⁻¹ is a key indicator. Look for C-N stretching vibrations.

Visualizing the Analytical Workflow

The characterization of this compound typically follows a logical progression from initial identification to quantitative analysis and impurity profiling.

Analytical_Workflow cluster_0 Qualitative Analysis cluster_1 Quantitative Analysis cluster_2 Impurity Profiling Sample_Receipt Sample Receipt & Preparation FTIR_Screening FTIR Screening Sample_Receipt->FTIR_Screening Initial ID NMR_Confirmation NMR for Structural Confirmation FTIR_Screening->NMR_Confirmation Definitive Structure GC_FID_Purity GC-FID for Purity & Assay NMR_Confirmation->GC_FID_Purity Quantification GC_MS_Impurities GC-MS for Impurity Identification GC_FID_Purity->GC_MS_Impurities Trace Analysis

A typical analytical workflow for this compound characterization.

Signaling Pathway and Logical Relationships

In the context of method validation, a clear logical relationship exists between the different validation parameters as outlined by ICH guidelines.

Method_Validation Method_Development Analytical Method Development Specificity Specificity / Selectivity Method_Development->Specificity Robustness Robustness Method_Development->Robustness Linearity_Range Linearity & Range Specificity->Linearity_Range Validated_Method Validated Analytical Method Specificity->Validated_Method Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability, Intermediate) Linearity_Range->Precision LOD_LOQ LOD & LOQ Linearity_Range->LOD_LOQ Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

Logical flow of analytical method validation parameters.

References

A Comparative Guide to Validating Triallylamine Purity: GC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of reagents is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of gas chromatography (GC) with alternative analytical techniques for the validation of triallylamine purity, a crucial tertiary amine in various synthetic applications.

This compound is a key building block in the synthesis of polymers, resins, and pharmaceuticals. Its purity is critical, as impurities can lead to undesirable side reactions, affect product quality, and compromise the safety of the final product. Gas chromatography, particularly with a flame ionization detector (GC-FID), is a widely adopted method for assessing the purity of volatile amines like this compound. This guide presents a detailed, adapted GC protocol, compares its performance with High-Performance Liquid Chromatography (HPLC) and classical titration, and provides the necessary data to select the most appropriate method for your analytical needs.

At a Glance: Method Comparison

A comparative overview of the primary techniques for this compound purity analysis is presented below. The choice of method will depend on the specific requirements of the analysis, including the need for quantitation of specific impurities, sample throughput, and available instrumentation.

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC)Titration
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.Neutralization reaction between the basic amine and a standard acid.
Selectivity High for volatile impurities. Can separate structurally similar amines.Moderate to high, dependent on column and mobile phase. May require derivatization for detection.Low. Provides a measure of total basicity, not individual components.
Sensitivity High, capable of detecting trace impurities.Good, but may be lower for non-UV absorbing compounds without derivatization.Moderate. Less sensitive than chromatographic methods.
Quantitation Excellent, based on peak area relative to a standard.Good, but can be more complex if derivatization is required.Excellent for determining total base content.
Analysis Time Relatively fast, typically under 30 minutes per sample.[1]Can be longer, especially if gradient elution is needed.Fast for a single sample, but lower throughput.
Common Impurities Detected Allylamine, diallylamine, and other volatile organic compounds.[2]Can detect less volatile impurities and degradation products.Does not differentiate between this compound and other basic impurities.

Experimental Protocols

Gas Chromatography (GC-FID) Method (Adapted)

This protocol is adapted from a validated method for the closely related compound, allylamine, and is suitable for the determination of this compound purity.[3]

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column suitable for amine analysis (e.g., a base-deactivated polyethylene (B3416737) glycol stationary phase like DB-CAM, 30 m x 0.53 mm x 1.0 µm).[3]

Reagents:

  • This compound sample

  • High-purity solvent for dilution (e.g., methanol (B129727) or isopropanol)

  • Internal standard (e.g., n-octanol)

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Add a precise amount of the internal standard.

  • Dilute to volume with the chosen solvent and mix thoroughly.

GC Conditions:

  • Inlet Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

Data Analysis: The purity of this compound is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram, or more accurately, by using the internal standard method.

High-Performance Liquid Chromatography (HPLC) Method

For less volatile or thermally sensitive amine impurities, HPLC can be a valuable alternative. Since this compound lacks a strong UV chromophore, derivatization is often necessary for sensitive detection.

Instrumentation:

  • HPLC system with a UV or fluorescence detector.

  • Reversed-phase C18 column.

Reagents:

  • This compound sample

  • Derivatizing agent (e.g., dansyl chloride)

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water)

General Procedure (requiring method development):

  • React the this compound sample with a suitable derivatizing agent.

  • Separate the derivatized products on a C18 column using a gradient of acetonitrile and water.

  • Detect the derivatives using a UV or fluorescence detector.

Acid-Base Titration Method

This classical method provides a determination of the total basic content of the sample.

Instrumentation:

  • Burette (50 mL)

  • Magnetic stirrer

  • pH meter or colorimetric indicator (e.g., bromocresol green)

Reagents:

  • This compound sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Solvent (e.g., isopropanol)

Procedure:

  • Accurately weigh a known amount of the this compound sample and dissolve it in a suitable solvent.

  • Add a few drops of the indicator.

  • Titrate the solution with the standardized HCl solution until the endpoint is reached (indicated by a color change or a sharp inflection in the pH curve).

  • Calculate the purity based on the volume of HCl consumed.

Visualizing the Workflow and Method Selection

To aid in understanding the experimental process and the decision-making for method selection, the following diagrams are provided.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh this compound add_is Add Internal Standard weigh->add_is dilute Dilute in Solvent add_is->dilute inject Inject Sample dilute->inject separate Separation in Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Report Result

Caption: Experimental workflow for this compound purity validation by GC-FID.

Method_Selection start Purity Analysis of this compound q1 Need to identify and quantify volatile impurities? start->q1 gc Gas Chromatography (GC-FID) q1->gc Yes q2 Are non-volatile impurities or degradation products a concern? q1->q2 No end_node Method Selected gc->end_node hplc HPLC (with derivatization) q2->hplc Yes q3 Is only total base content required? q2->q3 No hplc->end_node titration Acid-Base Titration q3->titration Yes q3->end_node No

Caption: Decision tree for selecting an analytical method for this compound purity.

Conclusion

The validation of this compound purity is paramount for ensuring the quality and consistency of research and manufacturing processes. Gas chromatography offers a robust, sensitive, and selective method for identifying and quantifying volatile impurities, making it a highly suitable technique for routine quality control. While HPLC provides a viable alternative for non-volatile components and titration offers a rapid assessment of total basicity, GC often represents the optimal balance of performance and practicality for this application. For comprehensive characterization, employing an orthogonal method, such as titration or HPLC, alongside GC can provide the highest level of confidence in the purity of this compound.

References

A Comparative Analysis of Triallylamine and Other Allyl Monomers in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of triallylamine (TAA) with other common allyl monomers, focusing on their polymerization behavior, performance characteristics, and applications. The information is supported by experimental data to assist researchers in selecting appropriate monomers for their specific needs, from developing novel polymer architectures to creating advanced materials for drug delivery systems.

Introduction to Allyl Monomers

Allyl monomers, characterized by the H₂C=CH-CH₂R structure, represent a unique class of compounds in polymer chemistry.[] Unlike typical vinyl monomers, their polymerization via free-radical pathways is often slow and yields polymers with low molecular weights.[][2] This behavior is primarily attributed to "degradative chain transfer," a process where a growing polymer radical abstracts an allylic hydrogen from a monomer molecule. This terminates the kinetic chain and creates a stable allyl radical that is slow to reinitiate polymerization.[2][3] Despite this challenge, the functionality of the allyl group makes these monomers valuable for creating cross-linked networks, functional polymers, and copolymers with unique properties.[4][5]

This compound: A Trifunctional Crosslinking Agent

This compound (TAA) is a tertiary amine featuring three allyl groups.[6] This trifunctional structure makes it a potent crosslinking agent. However, the presence of the amino group further decreases the reactivity of the allyl bonds, making its homopolymerization particularly difficult under standard conditions.[7] Polymerization often results in highly cross-linked, insoluble polymers through both intramolecular cyclization and intermolecular reactions.[7] TAA and its derivatives are used as crosslinkers for superabsorbent polymers, in the modification of resins, and as intermediates in the synthesis of pharmaceuticals and agricultural chemicals.[6][8]

Comparative Analysis with Other Allyl Monomers

The polymerization behavior and resulting polymer properties vary significantly across different allyl monomers, largely depending on the nature of the 'R' group and the number of allyl functionalities.

  • Allylamine and Diallylamine: These are primary and secondary amines, respectively. Like TAA, their polymerization is hindered by degradative chain transfer.[3] However, they are crucial precursors for synthesizing poly(allylamine) (PAA) and its derivatives, which are water-soluble cationic polyelectrolytes.[9][10] PAA is extensively studied for biomedical applications, including gene delivery, drug encapsulation, and the formation of layer-by-layer films.[9][10][11] The polymerization of their salts in acidic media can improve yields and molecular weights.[12]

  • Diallyl Phthalate (DAP): DAP is a difunctional monomer known for forming highly cross-linked thermoset resins upon polymerization.[13] These resins exhibit excellent heat resistance, dimensional stability, and electrical insulation properties.[13][14] Unlike TAA, DAP polymerization is more commercially established for producing thermoset moldings and coatings, especially for electronic components.[5][15]

  • Allyl Methacrylate (B99206) (AMA): AMA is a unique monomer possessing both a highly reactive methacrylate group and a less reactive allyl group.[16] This dual functionality allows it to act as an effective crosslinking agent.[17] During copolymerization, the methacrylate group polymerizes readily, incorporating the pendant allyl group into the polymer chain, which can then undergo subsequent crosslinking reactions.[17] This provides a mechanism to control the crosslink density and improve mechanical and chemical resistance.[17]

Quantitative Data Presentation

The following tables summarize key quantitative data for this compound and selected allyl monomers for objective comparison.

Table 1: Physical and Chemical Properties of Selected Allyl Monomers

MonomerFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound C₉H₁₅N137.22[18]155-156[8]0.809[8]
Allylamine C₃H₇N57.0952.5-53.0~0.76
Diallylamine C₆H₁₁N97.16111-112~0.79
Diallyl Phthalate C₁₄H₁₄O₄246.26[14]165-167 (at 5 mmHg)[14]1.121[14]
Allyl Methacrylate C₇H₁₀O₂126.15149-151~0.93

Note: Properties for Allylamine, Diallylamine, and Allyl Methacrylate are typical values from chemical suppliers.

Table 2: Monomer Reactivity Ratios in Copolymerization

Reactivity ratios (r₁ and r₂) describe how monomers add to a growing polymer chain during copolymerization. If r₁ > 1, the polymer chain prefers to add its own monomer type. If r₁ < 1, it prefers to add the other monomer. Ideal random copolymerization occurs when r₁ ≈ r₂ ≈ 1. Data for allyl monomers is often presented in copolymerization with more reactive vinyl monomers like Styrene (St) or Methyl Methacrylate (MMA).

M₁ (Allyl Monomer)M₂ (Comonomer)r₁ (M₁)r₂ (M₂)System ConditionsReference
Allyl MethacrylateMethyl Methacrylate~0.28~1.63Photo-induced, Benzene[19]
Allyl MethacrylateN-vinyl-2-pyrrolidone0.131.01AIBN, 60°C[16]
Allyl Monomer (General)StyreneGenerally low (<0.1)Generally high (>5)Free Radical[20]

Note: Direct reactivity ratio data for this compound is scarce due to its strong tendency to crosslink rather than form linear copolymers.

Experimental Protocols

Protocol: Free-Radical Copolymerization of an Allyl Monomer

This protocol provides a general methodology for the free-radical copolymerization of an allyl monomer (M₁) with a vinyl comonomer (M₂) in solution.

1. Materials:

  • Allyl Monomer (e.g., Allyl Methacrylate, purified)

  • Vinyl Comonomer (e.g., Methyl Methacrylate, purified)

  • Initiator (e.g., 2,2'-Azobisisobutyronitrile - AIBN, or Ammonium Persulfate for aqueous systems)[21]

  • Solvent (e.g., Benzene, Toluene, or Deionized Water for water-soluble monomers)[19][21]

  • Precipitating Agent (e.g., Cold Methanol, Hexane)[4]

  • Nitrogen or Argon gas source

2. Procedure:

  • In a reaction flask equipped with a condenser and magnetic stirrer, add the desired molar ratio of the allyl monomer and the vinyl comonomer to the chosen solvent.[19]

  • Purge the solution with an inert gas (Nitrogen or Argon) for 30-60 minutes to remove dissolved oxygen, which inhibits radical polymerization.

  • Add the initiator (typically 0.1-2 mol% relative to the total monomer concentration).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C for AIBN) and maintain under an inert atmosphere with constant stirring.[21]

  • Allow the polymerization to proceed for a set time (e.g., 6-24 hours). To determine reactivity ratios, stop the reaction at low conversion (<10%).[19]

  • Terminate the reaction by cooling the flask in an ice bath.

  • Precipitate the resulting copolymer by slowly pouring the reaction solution into a large excess of a stirred non-solvent (e.g., cold methanol).[4]

  • Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

3. Characterization:

  • Structure Confirmation: Use FT-IR and ¹H NMR spectroscopy to confirm the copolymer structure and determine its composition.[19][21]

  • Molecular Weight: Determine the average molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).[21]

  • Thermal Properties: Analyze thermal stability and glass transition temperature using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[12][22]

Visualization of Polymerization Pathways

The following diagram illustrates the distinct polymerization behaviors of mono-, di-, and tri-functional allyl monomers when subjected to a free-radical initiator.

G cluster_mono Monoallyl Monomer (e.g., Allylamine) cluster_di Diallyl Monomer (e.g., Diallyl Phthalate) cluster_tri This compound (Trifunctional) initiator Radical Initiator mono_monomer Allyl Monomer initiator->mono_monomer di_monomer Diallyl Monomer initiator->di_monomer tri_monomer This compound initiator->tri_monomer chain_transfer Degradative Chain Transfer mono_monomer->chain_transfer Primary Pathway oligomers Low MW Oligomers chain_transfer->oligomers cyclopolymerization Intramolecular Cyclization di_monomer->cyclopolymerization linear_cyclic Linear Polymer with Cyclic Units cyclopolymerization->linear_cyclic crosslinking_di Intermolecular Crosslinking linear_cyclic->crosslinking_di At high conversion gelled_polymer Gelled / Cross-linked Polymer crosslinking_di->gelled_polymer crosslinking_tri Extensive Intra- and Intermolecular Crosslinking tri_monomer->crosslinking_tri network Insoluble 3D Network Polymer crosslinking_tri->network

Caption: Comparative polymerization pathways of allyl monomers.

References

Confirming the Structure of Triallylamine: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the spectroscopic analysis of triallylamine, offering a comparative look at its spectral characteristics against its common precursors, diallylamine (B93489) and allylamine. This guide provides detailed experimental protocols and data to aid researchers in the unambiguous structural confirmation of this compound.

In the realm of organic synthesis and materials science, the precise structural characterization of molecules is paramount. This compound, a tertiary amine with three reactive allyl groups, is a versatile building block in polymer chemistry and organic synthesis. Its correct identification and differentiation from its precursors, diallylamine and allylamine, are crucial for ensuring reaction success and product purity. This guide details the application of fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to unequivocally confirm the structure of this compound.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound, diallylamine, and allylamine. These values serve as a benchmark for researchers seeking to verify their synthesized products.

¹H NMR Chemical Shifts (δ) in CDCl₃
Proton Type This compound (ppm) Diallylamine (ppm) Allylamine (ppm)
-CH₂-N= ~3.02 (d)~3.20 (d)~3.28 (d)
=CH- ~5.85 (m)~5.88 (m)~5.93 (m)
=CH₂ ~5.15 (m)~5.12 (m)~5.10 (m), ~5.22 (m)
-NH / -NH₂ N/A~1.4 (s, broad)~1.1 (s, broad)
¹³C NMR Chemical Shifts (δ) in CDCl₃
Carbon Type This compound (ppm) Diallylamine (ppm) Allylamine (ppm)
-CH₂-N= ~56.0~51.9~44.5
=CH- ~135.0~135.8~136.7
=CH₂ ~117.0~116.3~115.5
Key IR Absorption Frequencies (cm⁻¹)
Vibrational Mode This compound Diallylamine Allylamine
N-H Stretch Absent~3300 (weak)~3300, ~3370 (two bands, weak)
C-H Stretch (sp²) ~3080~3080~3080
C-H Stretch (sp³) ~2800-3000~2800-3000~2800-3000
C=C Stretch ~1645~1645~1645
C-N Stretch ~1130~1120~1130
=C-H Bend (out of plane) ~920, ~995~920, ~995~915, ~990
Mass Spectrometry (Electron Ionization)
Fragment (m/z) This compound Diallylamine Allylamine
[M]⁺ 1379757
[M-CH₂CH=CH₂]⁺ 9656-
[CH₂=CHCH₂]⁺ 414141

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the amine sample in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Data Acquisition:

    • Spectrometer: 100 MHz or higher field NMR spectrometer.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-150 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For liquid samples, a small drop is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin liquid film.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Mode: Transmittance.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the clean plates should be acquired and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the amine sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

  • GC-MS System and Parameters:

    • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 35-300 amu.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using a combination of spectroscopic techniques.

Caption: Workflow for the spectroscopic confirmation of this compound structure.

Interpretation of a this compound Spectrum

A successful synthesis of this compound will be confirmed by the collective evidence from these spectroscopic methods. The ¹H NMR spectrum will show characteristic signals for the methylene (B1212753) protons adjacent to the nitrogen and the vinyl protons of the allyl groups, with an integration ratio of 2:1:2, respectively. Crucially, no broad singlet corresponding to an N-H proton will be present. The ¹³C NMR will display three distinct signals corresponding to the three unique carbon environments in the symmetric this compound molecule.

The IR spectrum will prominently feature C=C and C-N stretching vibrations. Most importantly, the absence of a weak absorption band in the 3300-3500 cm⁻¹ region confirms the tertiary nature of the amine, distinguishing it from primary (allylamine) and secondary (diallylamine) amines which exhibit one or two N-H stretching bands, respectively.[1][2][3][4]

Finally, the mass spectrum will show a molecular ion peak [M]⁺ at an m/z of 137, corresponding to the molecular weight of this compound. The fragmentation pattern will likely include a significant peak at m/z 41, representing the stable allyl cation, and a peak at m/z 96, resulting from the loss of one allyl group.[5] This combination of data provides a robust and reliable confirmation of the this compound structure.

References

A Comparative Guide to Ion Chromatography Methods for Allylamine Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive determination of allylamine (B125299), a key intermediate and potential impurity in various pharmaceutical and chemical manufacturing processes, is critical for ensuring product quality and safety. Ion chromatography (IC) has emerged as a robust and reliable analytical technique for this purpose. This guide provides an objective comparison of different IC methods for allylamine determination, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.

Comparison of Key Performance Parameters

The following table summarizes the quantitative performance of two prominent ion chromatography methods for the determination of allylamine and other short-chain aliphatic amines. Method 1 provides validated data specifically for allylamine, while Method 2 offers performance data for structurally similar amines, providing a strong basis for comparison.

ParameterMethod 1: Suppressed Conductivity ICMethod 2: Alternative Suppressed Conductivity IC
Analyte Allylamine Methylamine, Dimethylamine, Trimethylamine
Column Dionex IonPac™ CS14Dionex IonPac™ CS16
Eluent 10 mM Methane Sulfonic Acid (MSA)25 mM Methane Sulfonic Acid (MSA)
Flow Rate 1.0 mL/min1.0 - 1.5 mL/min
Detection Suppressed ConductivitySuppressed Conductivity
Limit of Detection (LOD) 2.7 µg/mL[1]4.46 - 12.4 µg/L[2][3]
Limit of Quantification (LOQ) 9.0 µg/mL[1]Not explicitly stated for all, but can be inferred from linearity
Linearity Range 9 - 750 µg/mL (r² = 0.999)[1]25 - 250 µg/L (MA, DMA), 75 - 750 µg/L (TMA)
Recovery 97% - 109%[1]90.3% - 100%[2][3]
Run Time ~8 minutes[1]Dependent on specific amine and conditions

Experimental Protocols

Detailed methodologies for the compared ion chromatography methods are provided below to enable replication and adaptation for specific laboratory requirements.

Method 1: Suppressed Conductivity IC for Allylamine in Drug Substances

This method is a sensitive and rapid IC approach developed for the determination of low levels of allylamine in sevelamer (B1230288) drug substances.[1]

Sample Preparation:

  • The extraction solvent, extraction time, and stirrer speed should be optimized based on the specific sample matrix. For sevelamer, a suitable extraction procedure is required to isolate the allylamine.

Standard Preparation:

  • Prepare a stock solution of allylamine in deionized water.

  • Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the samples (e.g., 9 µg/mL to 750 µg/mL).

Chromatographic Conditions:

  • Column: Dionex IonPac™ CS14 Analytical Column (4 x 250 mm) with a corresponding guard column.

  • Eluent: Isocratic elution with 10 mM Methane Sulfonic Acid (MSA).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 25 µL.

  • Column Temperature: Ambient.

  • Detection: Suppressed conductivity with a cation self-regenerating suppressor (CSRS).

Method 2: Alternative Suppressed Conductivity IC for Short-Chain Aliphatic Amines

This method is suitable for the simultaneous determination of various short-chain aliphatic amines and can be adapted for allylamine analysis.[2][3]

Sample Preparation:

  • For aqueous samples, filtration through a 0.45 µm filter is typically sufficient.

  • For more complex matrices, appropriate extraction and clean-up steps may be necessary.

Standard Preparation:

  • Prepare individual or mixed stock solutions of the target amines (e.g., methylamine, dimethylamine, trimethylamine, and allylamine) in deionized water.

  • Prepare calibration standards by diluting the stock solution(s) to cover the desired concentration range (e.g., 25 µg/L to 750 µg/L).

Chromatographic Conditions:

  • Column: Dionex IonPac™ CS16 Analytical Column (5 x 250 mm) with a corresponding guard column.[2]

  • Eluent: Isocratic elution with 25 mM Methane Sulfonic Acid (MSA).[2]

  • Flow Rate: 1.0 to 1.5 mL/min.[2]

  • Injection Volume: 25 µL to 100 µL.[2]

  • Column Temperature: 30°C or 40°C.[2]

  • Detection: Suppressed conductivity with a cation dynamically regenerated suppressor.[2]

Alternative Method: Non-Suppressed Ion Chromatography

For laboratories where a suppressor is not available, non-suppressed ion chromatography presents a viable alternative. This method is generally less sensitive than suppressed conductivity but offers simplicity and lower initial equipment cost.

Principle: In non-suppressed IC, a low-conductivity eluent is used, and the change in conductivity upon elution of the analyte is measured directly.

Typical Conditions:

  • Column: A cation-exchange column with a lower capacity than those used in suppressed IC, such as the Metrosep C2-250.

  • Eluent: A dilute solution of a weak acid, such as tartaric acid or nitric acid.

  • Detection: Direct conductivity detection.

While specific performance data for allylamine using this method is not as readily available in the literature, it can be a suitable approach for applications where high sensitivity is not a primary requirement.

Visualizing the Workflow

To illustrate the general process of allylamine determination by ion chromatography, the following workflow diagram is provided.

Allylamine_IC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Ion Chromatography Analysis cluster_data Data Processing & Analysis Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Autosampler Autosampler Injection Filtration->Autosampler Standard Standard Preparation Standard->Autosampler Column Cation-Exchange Column (e.g., IonPac CS14/CS16) Autosampler->Column Suppressor Suppressor (for suppressed methods) Column->Suppressor Eluent Eluent Pump (e.g., MSA) Eluent->Column Detector Conductivity Detector Suppressor->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification of Allylamine Calibration->Quantification

Caption: General workflow for the determination of allylamine using ion chromatography.

References

Assessing the Crosslinking Efficiency of Triallylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of triallylamine's performance as a crosslinking agent against common alternatives, supported by experimental data. We will delve into key performance indicators such as swelling ratio, gel content, and mechanical properties, offering a clear comparison to aid in the selection of the most appropriate crosslinker for your research and development needs.

This compound: A Versatile Crosslinking Agent

This compound (TAA) is a tertiary amine featuring three allyl groups, making it a trifunctional crosslinker.[1][2] This structure allows it to form covalent bonds and create robust three-dimensional polymer networks.[1][2] It is utilized in the production of various polymers and resins to enhance their mechanical and thermal properties.[1] In the pharmaceutical and biomedical fields, TAA and its derivatives are employed in the synthesis of hydrogels and drug delivery systems.[1][3]

Comparative Analysis: this compound vs. Alternative Crosslinkers

The efficiency of a crosslinker is paramount in determining the final properties of a polymer network, such as its ability to absorb water, its mechanical strength, and its stability. Here, we compare the performance of this compound and its derivatives with two widely used crosslinkers: N,N'-methylenebisacrylamide (MBA) and divinylbenzene (B73037) (DVB).

This compound Derivatives vs. N,N'-methylenebisacrylamide (MBA)

A study on the synthesis of diallyldimethylammonium chloride (DADMAC) hydrogels provides a direct comparison between tetraallylammonium bromide (TAAB), a quaternary ammonium (B1175870) salt derived from this compound, and the common crosslinker N,N'-methylenebisacrylamide (BIS or MBA).[3][4]

Key Performance Metrics:

ParameterTAAB (this compound Derivative)N,N'-methylenebisacrylamide (MBA)Observations
Swelling Ratio (g/g) Up to 360Up to 116Gels crosslinked with the this compound derivative exhibited a significantly higher swelling capacity at low crosslinker concentrations.[3]
Gelation Time SlowerFasterMBA leads to a more rapid gelation process.[3]
Network Homogeneity HomogeneousInhomogeneousThe structural similarity of the this compound derivative to the DADMAC monomer results in a more statistical and homogeneous incorporation into the polymer network.[3][4]
Mechanical Properties (Storage Modulus, G') Lower initially, but can form coherent gels at a wider range of concentrationsHigher initial modulus, but limited by solubilityThe this compound derivative allows for the formation of stable gels even at very low concentrations, which is not always possible with the less soluble MBA.[3][4]

Summary of Findings:

The this compound derivative, TAAB, demonstrates the ability to form more homogeneous hydrogel networks with significantly higher swelling capacities compared to MBA.[3] While the gelation process is slower, the resulting gels can be fabricated over a broader range of crosslinker concentrations, offering greater versatility in tuning the final properties of the material.[3][4]

This compound vs. Divinylbenzene (DVB)

Structural and Performance Characteristics:

FeatureThis compound (TAA)Divinylbenzene (DVB)
Functionality TrifunctionalBifunctional
Chemical Nature Aliphatic amineAromatic hydrocarbon
Polarity PolarNon-polar
Typical Polymer Network More flexible, hydrophilicRigid, hydrophobic
Expected Swelling in Aqueous Media HighLow
Expected Mechanical Strength Varies, can be tailoredHigh, often brittle at high concentrations

Inference and Expected Performance:

This compound, with its polar amine structure and flexible allyl groups, is expected to produce more hydrophilic and flexible polymer networks compared to the rigid, non-polar networks formed by divinylbenzene. This would likely translate to higher swelling ratios in aqueous solutions for TAA-crosslinked polymers. Divinylbenzene is known for creating highly crosslinked, rigid materials with excellent thermal stability, often used in applications like ion-exchange resins where a robust, non-swelling matrix is required.[5] The choice between TAA and DVB would therefore largely depend on the desired polarity, flexibility, and swelling characteristics of the final product.

Experimental Protocols

To ensure reproducible and comparable results when assessing crosslinking efficiency, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.

Swelling Ratio Determination

The swelling ratio is a measure of a hydrogel's ability to absorb and retain a solvent, which is indicative of its crosslink density.

Materials:

  • Dried hydrogel samples

  • Deionized water or other suitable solvent

  • Analytical balance

  • Beakers or vials

  • Filter paper

Procedure:

  • Weigh the dry hydrogel sample (W_d).

  • Immerse the dry hydrogel in a beaker containing the desired solvent at a specified temperature (e.g., 25°C).

  • Allow the hydrogel to swell for a predetermined time or until equilibrium is reached.

  • Carefully remove the swollen hydrogel from the solvent.

  • Gently blot the surface of the swollen hydrogel with filter paper to remove excess surface liquid.

  • Weigh the swollen hydrogel (W_s).

  • The swelling ratio (SR) is calculated using the following formula: SR = (W_s - W_d) / W_d

Gel Content Measurement

Gel content determination measures the insoluble fraction of a crosslinked polymer, providing a direct measure of the crosslinking efficiency.

Materials:

  • Dried polymer sample

  • Soxhlet extraction apparatus

  • Extraction thimble

  • Appropriate solvent (e.g., toluene, water)

  • Analytical balance

  • Vacuum oven

Procedure:

  • Weigh a dried sample of the crosslinked polymer (W_i).

  • Place the sample in an extraction thimble.

  • Perform Soxhlet extraction with a suitable solvent for a sufficient period (e.g., 24 hours) to dissolve the uncrosslinked (sol) fraction.

  • After extraction, carefully remove the thimble containing the insoluble (gel) fraction.

  • Dry the gel fraction in a vacuum oven at a specified temperature until a constant weight is achieved.

  • Weigh the dried gel fraction (W_f).

  • The gel content is calculated as follows: Gel Content (%) = (W_f / W_i) * 100

Rheological Analysis

Rheology is used to study the mechanical properties of the crosslinked network, providing information on the storage modulus (G'), which is related to the crosslink density.

Materials:

  • Rheometer with appropriate geometry (e.g., parallel plate)

  • Hydrogel sample

Procedure:

  • Place the hydrogel sample on the lower plate of the rheometer.

  • Lower the upper plate to the desired gap, ensuring complete filling and avoiding over-compression.

  • Perform a frequency sweep at a constant strain within the linear viscoelastic region of the material.

  • Record the storage modulus (G') and loss modulus (G'') as a function of frequency. A higher G' generally indicates a higher crosslink density and a more solid-like behavior.

Visualizing the Crosslinking Process

The following diagrams illustrate the conceptual workflow for polymer crosslinking and the logical relationship in assessing its efficiency.

Crosslinking_Workflow cluster_synthesis Polymer Synthesis & Crosslinking cluster_characterization Assessment of Crosslinking Efficiency Monomer Monomer(s) Polymerization Polymerization & Crosslinking Reaction Monomer->Polymerization Initiator Initiator Initiator->Polymerization Crosslinker Crosslinker (e.g., this compound) Crosslinker->Polymerization CrosslinkedPolymer Crosslinked Polymer Network Polymerization->CrosslinkedPolymer Swelling Swelling Ratio (Flory-Rehner) Properties Final Material Properties Swelling->Properties GelContent Gel Content (Soxhlet Extraction) GelContent->Properties Rheology Mechanical Properties (Rheology/DMA) Rheology->Properties Spectroscopy Structural Analysis (FTIR, NMR) Spectroscopy->Properties CrosslinkedPolymer->Swelling CrosslinkedPolymer->GelContent CrosslinkedPolymer->Rheology CrosslinkedPolymer->Spectroscopy

Caption: Workflow for the synthesis and characterization of a crosslinked polymer.

Assessment_Logic cluster_parameters Input Parameters cluster_metrics Performance Metrics CrosslinkerType Crosslinker Type (e.g., TAA, MBA, DVB) CrosslinkingEfficiency Crosslinking Efficiency CrosslinkerType->CrosslinkingEfficiency CrosslinkerConc Crosslinker Concentration CrosslinkerConc->CrosslinkingEfficiency MonomerType Monomer Type MonomerType->CrosslinkingEfficiency SwellingRatio Swelling Ratio SwellingRatio->CrosslinkingEfficiency GelContent Gel Content GelContent->CrosslinkingEfficiency StorageModulus Storage Modulus (G') StorageModulus->CrosslinkingEfficiency CrosslinkingEfficiency->SwellingRatio CrosslinkingEfficiency->GelContent CrosslinkingEfficiency->StorageModulus

References

A Comparative Guide to Triallylamine Alternatives for Advanced Polymer Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to functionalize polymers, triallylamine has traditionally been a go-to reagent. However, the landscape of polymer modification is evolving, with a demand for higher efficiency, greater selectivity, and milder reaction conditions. This guide provides an objective comparison of modern alternatives to this compound, focusing on performance, supported by experimental data, and offering detailed methodologies for key reactions.

The primary alternatives to this compound-based modifications are "click chemistry" reactions, most notably thiol-ene chemistry . These methods offer significant advantages in terms of reaction efficiency, orthogonality, and biocompatibility, making them highly suitable for applications in drug delivery and biomaterials.

Performance Comparison: this compound vs. Thiol-Ene Chemistry

The following table summarizes quantitative data extracted from various studies to provide a comparative overview of this compound and thiol-ene chemistry for the modification of allyl-functionalized polymers. It is important to note that direct head-to-head comparative studies are scarce; therefore, the data is compiled from experiments on different but comparable polymer systems.

ParameterThis compound ModificationThiol-Ene ModificationKey Advantages of Thiol-Ene
Reaction Type Nucleophilic addition / Radical polymerizationRadical addition ("Click Chemistry")High efficiency, orthogonality, mild conditions
Typical Substrate Polymers with electrophilic groups (e.g., epoxides, alkyl halides) or initiated radical polymerizationAllyl-functionalized polymersVersatile for post-polymerization modification
Reaction Time Several hours to >24 hours[1][2]Minutes to a few hours[3][4]Faster reaction kinetics
Reaction Temperature Often requires elevated temperatures (50-100 °C)[5]Room temperature to moderate heating (e.g., 80 °C for thermal initiation)[3]Energy efficient and suitable for sensitive substrates
Conversion/Yield Variable, can be moderate to high depending on conditionsTypically very high (>90-99%)[6]Near-quantitative conversion, minimal byproducts
Degree of Substitution (DS) Controllable, but can be difficult to achieve high DS without side reactionsHigh DS readily achievable[1]Precise control over functionalization
Initiator/Catalyst Radical initiators (e.g., AIBN, BPO) or catalyst-free for nucleophilic additionPhotoinitiators (e.g., DMPA) or thermal initiators (e.g., AIBN)Can be initiated by UV light for spatial and temporal control
Solvent Often requires organic solventsCan be performed in a variety of solvents, including water, or even solvent-free[7]Greener and more versatile reaction conditions
Side Reactions Potential for cross-linking, homopolymerization of allylamine (B125299), and other side reactionsMinimal side reactions due to high selectivity of the thiol-ene reaction[8]"Cleaner" reactions with easier purification
Purification Can be complex due to side products and unreacted reagentsOften straightforward due to high conversion and minimal byproducts[9]Reduced downstream processing time and cost

Experimental Protocols

Below are detailed methodologies for polymer modification using both this compound (via radical grafting) and thiol-ene chemistry. These protocols are generalized from published procedures and may require optimization for specific polymer systems.

Protocol 1: Polymer Modification via Photo-induced Graft Polymerization of Allylamine

This protocol describes the grafting of allylamine onto a polymer substrate, such as a poly(ethylene terephthalate) (PET) membrane, to introduce primary amine groups.[10]

Materials:

  • Polymer substrate (e.g., PET track-etched membrane)

  • Allylamine (AlAm)

  • 2-propanol (solvent)

  • Photoinitiator (e.g., benzophenone, if required by the substrate)

  • Nitrogen gas

  • UV lamp (e.g., 365 nm)

Procedure:

  • Prepare a solution of allylamine in 2-propanol at the desired concentration (e.g., 50% v/v).

  • Immerse the polymer substrate in the monomer solution in a reaction vessel.

  • If using a photoinitiator, add it to the solution.

  • Purge the reaction vessel with nitrogen for 20-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Place the reaction vessel under a UV lamp at a fixed distance (e.g., 10 cm).

  • Irradiate the mixture for a specified time (e.g., 60 minutes). The optimal time will depend on the desired degree of grafting.

  • After irradiation, remove the modified polymer substrate from the solution.

  • Wash the substrate thoroughly with the solvent (2-propanol) and then with deionized water to remove any unreacted monomer and homopolymer.

  • Dry the modified polymer under vacuum until a constant weight is achieved.

  • Characterize the modified polymer using techniques such as ATR-FTIR to confirm the presence of amine groups and SEM-EDX to analyze surface morphology and elemental composition.

Protocol 2: Polymer Modification via Thiol-Ene "Click" Chemistry

This protocol details the functionalization of an allyl-functionalized polymer with a thiol-containing molecule.[3][11]

Materials:

  • Allyl-functionalized polymer

  • Thiol-containing molecule (e.g., 1-dodecanethiol, thioglycolic acid)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) or thermal initiator (e.g., 2,2'-azobis(2-methylpropionitrile), AIBN)

  • Suitable solvent (e.g., THF, CH2Cl2, or solvent-free)

  • Nitrogen gas

  • UV lamp (for photoinitiation) or heating apparatus (for thermal initiation)

Procedure:

  • Dissolve the allyl-functionalized polymer in the chosen solvent in a reaction vessel.

  • Add the thiol-containing molecule in a desired molar excess (e.g., 1.5 to 3 equivalents per allyl group) to the polymer solution.

  • Add the initiator (e.g., 0.1-1 mol% relative to the thiol).

  • Purge the solution with nitrogen for 20-30 minutes to remove oxygen.

  • For photoinitiation: Irradiate the solution with a UV lamp at room temperature for a specified time (e.g., 30 minutes to a few hours). Monitor the reaction progress by techniques like ¹H NMR by observing the disappearance of the allyl proton signals.

  • For thermal initiation: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time.

  • After the reaction is complete (as confirmed by analytical techniques), precipitate the modified polymer in a non-solvent (e.g., cold methanol (B129727) or hexane).

  • Filter and wash the precipitated polymer to remove unreacted thiol and initiator.

  • Dry the functionalized polymer under vacuum.

  • Characterize the product using ¹H NMR, FTIR, and GPC to confirm the addition of the thiol and to assess changes in molecular weight and polydispersity.

Visualization of Workflows and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

Polymer_Modification_Workflow Start Starting Polymer Allyl_Func Allyl-Functionalized Polymer Start->Allyl_Func Functionalization Modification Modification Reaction Allyl_Func->Modification Modified_Polymer Functionalized Polymer Modification->Modified_Polymer This compound This compound This compound->Modification Thiol Thiol-containing molecule Thiol->Modification Purification Purification Modified_Polymer->Purification Characterization Characterization (NMR, FTIR, GPC) Purification->Characterization End Final Product Characterization->End

Caption: A generalized workflow for polymer modification.

Logical_Relationship cluster_alternatives Alternatives to this compound cluster_properties Advantages Thiol_Ene Thiol-Ene Chemistry High_Efficiency High Efficiency & Yield Thiol_Ene->High_Efficiency Mild_Conditions Mild Reaction Conditions Thiol_Ene->Mild_Conditions Orthogonality Orthogonality & Selectivity Thiol_Ene->Orthogonality Biocompatibility Biocompatibility Thiol_Ene->Biocompatibility Other_Click Other "Click" Chemistry (e.g., CuAAC, Diels-Alder) Other_Click->High_Efficiency Other_Click->Mild_Conditions Other_Click->Orthogonality Other_Click->Biocompatibility This compound This compound Modification

Caption: Logical relationship of this compound alternatives.

References

A Comparative Guide to the Characterization of Polymers Synthesized with Triallylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the characteristics of polymers is crucial for their application. This guide provides a comparative analysis of polymers synthesized using triallylamine, focusing on their synthesis, characterization, and performance, supported by available experimental data. This compound (TAA) is a versatile tertiary amine with three allyl groups, enabling its use as a monomer, comonomer, and a cross-linking agent to create complex polymer architectures.

Synthesis and Characterization of Poly(this compound)

The polymerization of allylic compounds, including this compound, is known to be challenging due to degradative chain transfer, which can lead to low molecular weight products. However, specific polymerization techniques, such as radiation-induced polymerization, have been developed to overcome these challenges and synthesize poly(this compound) and its copolymers.

Experimental Protocol: Radiation-Induced Polymerization of this compound Hydrochloride

A notable method for synthesizing poly(this compound) involves the polymerization of its salt, such as this compound hydrochloride, using irradiation. This process yields a cross-linked, three-dimensional polymer network.

Materials:

  • This compound (TAA)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Acetone (or other suitable non-solvent)

Procedure:

  • Salt Formation: An aqueous solution of this compound hydrochloride is prepared by the dropwise addition of concentrated HCl to an aqueous solution of this compound under vigorous stirring and cooling (0-5°C).

  • Solution Preparation: The resulting this compound hydrochloride solution is adjusted to the desired concentration, typically around 75% w/v. The pH of the solution may be further adjusted with concentrated acid.

  • Degassing: The monomer solution is freeze-degassed to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Polymerization: The degassed monomer solution is exposed to a source of irradiation (e.g., gamma radiation) to initiate polymerization. The polymerization can be carried out in a binary liquid mixture, such as water and acetone, to induce precipitation of the polymer as it forms.

  • Isolation and Purification: The resulting polymer is isolated, for example by filtration, and washed to remove unreacted monomer and other impurities. The polymer is then dried to a constant weight.

Characterization: The resulting poly(this compound) is a cross-linked polymer. Its characterization would typically involve the following:

  • Infrared (IR) Spectroscopy: To confirm the polymerization, the disappearance of absorption peaks corresponding to the allyl double bonds (typically around 910 cm⁻¹ and 980 cm⁻¹) is monitored.

  • Thermal Stability: The thermal stability of the polymer can be assessed by heating the material and observing changes in its IR spectrum. For instance, a stable polymer would show substantially unchanged IR absorption peaks at 910 cm⁻¹ and 980 cm⁻¹ after heating from 20 to 380°C.[1]

  • Ion-Exchange Capacity: For applications such as ion exchange resins, the equilibrium capacity for anions of a strong acid can be determined through titration methods.

This compound as a Cross-linking Agent: Enhancing Polymer Performance

This compound is also utilized as a cross-linking agent to improve the properties of other polymers. For example, its incorporation into alicyclic polyimides has been shown to enhance their thermal and mechanical properties.

Experimental Protocol: Synthesis of this compound Cross-linked Alicyclic Polyimide

Materials:

  • Alicyclic dianhydride (e.g., bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride)

  • Aromatic diamine (e.g., 3,4'-oxydianiline)

  • This compound (as a cross-linking reagent)

  • Solvent (e.g., N-methyl-2-pyrrolidinone)

Procedure:

  • Poly(amic acid) Synthesis: The alicyclic dianhydride and aromatic diamine are reacted in a suitable solvent to form a poly(amic acid) solution.

  • Cross-linker Addition: A specific amount of this compound is added to the poly(amic acid) solution.

  • Film Casting and Curing: The solution is cast into a film and then subjected to a thermal curing process. During curing, the poly(amic acid) undergoes imidization to form the polyimide, and the this compound reacts to form cross-links between the polyimide chains via a free-radical reaction.

Characterization of the Cross-linked Polymer: The resulting cross-linked polyimide can be characterized and compared to the non-cross-linked version to assess the impact of this compound.

Table 1: Comparison of Properties of Alicyclic Polyimide With and Without this compound Cross-linking

PropertyLinear Alicyclic PolyimideCross-linked Alicyclic Polyimide (with this compound)
Glass Transition Temperature (Tg) 240-282 °C333.0-336.2 °C
Decomposition Temperature (Td) Around 400 °C433.7-440.0 °C
Coefficient of Thermal Expansion -47.53-57.36 ppm/°C
Tensile Strength 84-129 MPa-
Tensile Modulus 2.0-2.7 GPa-
Elongation at Break 6-22%-
UV-Vis Cut-off -297 nm
Transmittance (near UV) >80%>80%

Data synthesized from a study on alicyclic polyimides.[2]

The data clearly indicates that the incorporation of a this compound-based cross-linking structure significantly enhances the thermal stability of the alicyclic polyimide, as evidenced by the increase in both the glass transition and decomposition temperatures.[2]

Visualizing Workflows and Relationships

To better understand the processes described, the following diagrams illustrate the experimental workflow for the polymerization of this compound and the logical relationship of its role as a cross-linker.

experimental_workflow cluster_synthesis Synthesis of Poly(this compound) start Start: this compound & Hydrochloric Acid salt_formation Salt Formation (Aqueous Solution) start->salt_formation 1. React degassing Freeze-Degassing salt_formation->degassing 2. Prepare polymerization Irradiation-Induced Polymerization degassing->polymerization 3. Initiate isolation Isolation & Purification polymerization->isolation 4. Process end End: Poly(this compound) isolation->end 5. Obtain

Figure 1. Experimental workflow for the synthesis of poly(this compound).

logical_relationship cluster_logic Role of this compound as a Cross-linker cluster_properties Specific Improvements base_polymer Base Polymer (e.g., Polyamic Acid) crosslinked_polymer Cross-linked Polymer (e.g., Polyimide Network) base_polymer->crosslinked_polymer taa This compound (Cross-linking Agent) taa->crosslinked_polymer Introduces cross-links enhanced_properties Enhanced Properties crosslinked_polymer->enhanced_properties Leads to prop1 Increased Thermal Stability (Tg, Td) prop2 Improved Mechanical Strength prop3 Enhanced Dimensional Stability

Figure 2. Logical diagram of this compound enhancing polymer properties.

Conclusion

Polymers synthesized with this compound, either as a primary monomer or as a cross-linking agent, exhibit unique properties that are advantageous for various applications. While the direct polymerization of this compound requires specific techniques like radiation induction to achieve high molecular weight polymers, its use as a cross-linker offers a versatile method to significantly enhance the thermal and mechanical stability of other polymer systems. The data presented demonstrates the substantial improvements in polymer properties upon the incorporation of this compound. Further research and more extensive comparative studies would be beneficial to fully elucidate the performance of this compound-based polymers against a wider range of alternative materials.

References

comparative analysis of different triallylamine synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthesis Routes for Triallylamine

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This compound, a versatile building block in organic synthesis, is utilized in the production of ion-exchange resins, superabsorbent polymers, and as a crosslinking agent. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering experimental data, detailed protocols, and a visual representation of the synthetic pathways to inform methodological selection.

Comparison of this compound Synthesis Routes

The two principal industrial methods for synthesizing this compound are the reaction of allyl chloride with ammonia (B1221849) and the reaction of allyl alcohol with ammonia. The choice between these routes often depends on factors such as desired selectivity, cost of starting materials, and environmental considerations.

ParameterRoute 1: From Allyl Chloride and AmmoniaRoute 2: From Allyl Alcohol and Ammonia
Reaction Scheme 3 CH₂=CHCH₂Cl + NH₃ → N(CH₂CH=CH₂)₃ + 3 HCl3 CH₂=CHCH₂OH + NH₃ → N(CH₂CH=CH₂)₃ + 3 H₂O
Typical Yield of this compound Low to moderate (e.g., 1.2-3.4%), highly dependent on reaction conditions and often produces a mixture of mono-, di-, and this compound.[1][2]Moderate to high (e.g., up to 17% in some reported conditions), with potential for higher selectivity towards di- and this compound.[3]
Selectivity Generally low selectivity for this compound, often favoring monoallylamine. Separation of the product mixture is required.[1]Can be more selective towards di- and this compound depending on the catalyst and reaction conditions.[3]
Reaction Conditions High temperature and pressure are typically required.[4] A catalyst may be used.[5]Elevated temperatures (e.g., 110-300°C) and the use of a catalyst (e.g., palladium-based or phosphate (B84403) catalysts) are necessary.[3][6]
Starting Materials Allyl chloride, ammonia.[4]Allyl alcohol, ammonia.[6]
Byproducts Monoallylamine, diallylamine (B93489), ammonium (B1175870) chloride. The formation of ammonium chloride is a significant drawback.[4]Monoallylamine, diallylamine, water. Avoids the formation of corrosive inorganic salts.[6]
Advantages Utilizes readily available and relatively inexpensive starting materials.Avoids the formation of corrosive byproducts, leading to a simpler workup and waste disposal. Potentially higher selectivity for this compound under optimized conditions.
Disadvantages Low selectivity, leading to a complex product mixture that requires extensive purification. Production of corrosive ammonium chloride, which can cause equipment corrosion.[2] Safety concerns associated with the handling of allyl chloride.[7]Requires a catalyst, which can add to the cost. Allyl alcohol is generally more expensive than allyl chloride.

Experimental Protocols

Route 1: Synthesis of this compound from Allyl Chloride and Ammonia

This method is a common industrial process but often results in a mixture of primary, secondary, and tertiary amines. The following protocol is based on a patented procedure which, while not optimized for this compound, illustrates the general methodology.

Materials:

Procedure:

  • A stainless steel autoclave is charged with 3.91 parts by weight of allyl chloride (98% purity), 4.89 parts by weight of paraformaldehyde (92% purity), and 28.4 parts by weight of a 12 wt% aqueous ammonia/methanol solution.[1]

  • The mixture is stirred and heated sequentially at 40°C for 3 hours, 50°C for 2 hours, and finally at 70°C for 1 hour.[1]

  • After the reaction, the mixture is cooled, and 51.3 parts by weight of a 24 wt% aqueous hydroxylamine sulfate solution and 22.7 parts by weight of 35 wt% sulfuric acid are added to adjust the pH to 0.8.[1] The mixture is stirred at 40°C for 30 minutes.[1]

  • Subsequently, 61.3 parts by weight of a 27 wt% aqueous sodium hydroxide solution is added to adjust the pH to 13.[1]

  • The resulting mixture contains a low yield of this compound (1.2%), with the primary product being allylamine (B125299) (87.8%) and diallylamine (3.5%), as determined by gas chromatography.[1] The products are then separated by distillation.

Route 2: Synthesis of this compound from Allyl Alcohol and Ammonia

This route offers a more environmentally friendly approach by avoiding the formation of chloride salts. The following protocol is based on a patented method demonstrating good conversion and selectivity.

Materials:

  • Allyl alcohol

  • Ammonia

  • Palladium(II) chloride (PdCl₂)

  • 1,4-bis(diphenylphosphino)butane

  • Propylene (B89431) glycol (solvent)

  • Water

  • Reaction vessel (e.g., autoclave)

Procedure:

  • To a reaction vessel, add 1.8 mg (0.01 mmol) of PdCl₂ and 8.5 mg (0.02 mmol) of 1,4-bis(diphenylphosphino)butane.[3]

  • Add 5.1 g of propylene glycol as the solvent, followed by 8.4 g (145 mmol) of allyl alcohol.[3]

  • Introduce 4.0 g (235 mmol) of ammonia into the vessel.[3]

  • The reaction mixture is heated to 110°C and stirred for 4 hours.[3]

  • After the reaction, the mixture is cooled and analyzed. The conversion of allyl alcohol is 73.5%, with the product distribution being 14.8 mmol of monoallylamine, 18.4 mmol of diallylamine, and 17.0 mmol of this compound.[3] The selectivity for the formation of allylamines is 98.9%.[3] The products can be separated by fractional distillation.

Signaling Pathways and Experimental Workflows

To visually compare the two primary synthesis routes for this compound, the following diagram illustrates the logical flow from starting materials to the final product, highlighting the key differences in byproducts.

Triallylamine_Synthesis_Comparison Comparative Workflow of this compound Synthesis Routes cluster_0 Route 1: From Allyl Chloride cluster_1 Route 2: From Allyl Alcohol ac Allyl Chloride reaction1 Reaction (High T, P) ac->reaction1 nh3_1 Ammonia nh3_1->reaction1 mixture1 Product Mixture (Mono-, Di-, this compound, Ammonium Chloride) reaction1->mixture1 separation1 Separation (Distillation) mixture1->separation1 taa1 This compound separation1->taa1 byproducts1 Mono- & Diallylamine Ammonium Chloride separation1->byproducts1 aa Allyl Alcohol reaction2 Reaction (Catalytic) aa->reaction2 nh3_2 Ammonia nh3_2->reaction2 catalyst Catalyst (e.g., Pd-based) catalyst->reaction2 mixture2 Product Mixture (Mono-, Di-, this compound, Water) reaction2->mixture2 separation2 Separation (Distillation) mixture2->separation2 taa2 This compound separation2->taa2 byproducts2 Mono- & Diallylamine Water separation2->byproducts2

Caption: A comparison of the two main synthesis routes for this compound.

Conclusion

Both the amination of allyl chloride and allyl alcohol present viable pathways for the synthesis of this compound. The traditional method using allyl chloride is well-established but suffers from low selectivity and the production of corrosive byproducts. The route starting from allyl alcohol, while potentially more expensive due to the cost of the starting material and the need for a catalyst, offers the significant advantages of higher selectivity and the avoidance of inorganic salt waste, making it a more environmentally benign and potentially more efficient process in the long run. The choice of synthesis route will ultimately depend on the specific requirements of the application, including cost constraints, desired purity, and environmental considerations.

References

A Comparative Analysis of the Mechanical Properties of Triallylamine Hydrogels and Common Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a hydrogel for a specific application is a critical decision, heavily influenced by its mechanical properties. This guide provides an objective comparison of the mechanical characteristics of triallylamine hydrogels against two widely used alternatives: polyacrylamide (PAAm) and alginate hydrogels. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of the most suitable material for your research needs.

Hydrogels are a class of three-dimensional, hydrophilic polymer networks that can absorb and retain large quantities of water or biological fluids.[1] Their unique properties, such as biocompatibility and tunable physical characteristics, make them ideal for a range of biomedical applications including drug delivery, tissue engineering, and as scaffolds for cell culture.[2][3] The mechanical behavior of a hydrogel, specifically its tensile strength, compressive modulus, and swelling ratio, dictates its ability to mimic biological tissues, withstand physiological stresses, and control the release of therapeutic agents.[2]

Comparative Data on Mechanical Properties

The selection of a hydrogel is often a trade-off between different mechanical properties. The following table summarizes the key mechanical characteristics of this compound, polyacrylamide, and alginate hydrogels. It is important to note that these values can vary significantly based on the synthesis conditions, such as monomer concentration, crosslinker density, and the presence of additives.

Hydrogel TypeTensile StrengthCompressive ModulusSwelling Ratio (%)Key Characteristics
This compound Data not readily available in cited literatureData not readily available in cited literatureUp to 36,000%[1]Exceptionally high swelling capacity. Often used in applications requiring superabsorbent properties. Mechanical strength can be enhanced by forming composites.
Polyacrylamide (PAAm) 0.08 - 3 MPa[4][5]0.01 kPa - 1 MPa[6]1,500 - 2,500%Highly tunable mechanical properties. Good thermal stability and biocompatibility.[6]
Alginate ~0.15 MPa0.01 - 19 kPa[4]400 - 550%Biocompatible and biodegradable. Gelation is induced by divalent cations, allowing for mild crosslinking conditions.[4] Mechanical properties are dependent on the type and concentration of cations.[7]

Experimental Workflow for Mechanical Property Validation

The validation of a hydrogel's mechanical properties follows a standardized workflow, from synthesis to data analysis. This process ensures the reliability and reproducibility of the obtained results.

G cluster_0 Hydrogel Preparation cluster_1 Mechanical Testing cluster_2 Data Analysis cluster_3 Results synthesis Hydrogel Synthesis purification Purification synthesis->purification swelling Equilibrium Swelling purification->swelling tensile Tensile Testing swelling->tensile compression Compression Testing swelling->compression swelling_ratio Swelling Ratio Measurement swelling->swelling_ratio stress_strain Stress-Strain Curve Analysis tensile->stress_strain compression->stress_strain swelling_calc Swelling Ratio Calculation swelling_ratio->swelling_calc modulus Modulus Calculation stress_strain->modulus properties Mechanical Properties Validation modulus->properties swelling_calc->properties

Caption: Experimental workflow for validating hydrogel mechanical properties.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining comparable data on the mechanical properties of hydrogels.

Protocol 1: Tensile Strength Measurement

This protocol determines the force required to stretch a hydrogel sample to its breaking point.

Materials:

  • Synthesized hydrogel samples cast in a dumbbell shape.

  • Tensile testing machine with a suitable load cell (e.g., 10 N).[8]

  • Deionized water or phosphate-buffered saline (PBS) for sample hydration.

Procedure:

  • Equilibrate the hydrogel samples in deionized water or PBS to reach their equilibrium swollen state.

  • Securely clamp the ends of the dumbbell-shaped sample in the grips of the tensile testing machine.

  • Apply a uniaxial tensile force at a constant strain rate (e.g., 100 mm/min) until the sample fractures.[8]

  • Record the force and displacement data throughout the test.

  • Calculate the tensile strength from the maximum stress recorded before fracture. The stress is calculated by dividing the force by the initial cross-sectional area of the sample.

  • Perform the test on multiple samples (n≥3) to ensure reproducibility.

Protocol 2: Compressive Modulus Measurement

This protocol measures the stiffness of the hydrogel under compression.

Materials:

  • Synthesized hydrogel samples cast in a cylindrical shape (e.g., 5 mm diameter, 50 mm height).

  • Compression testing machine.

  • Silicone oil to reduce friction.

Procedure:

  • Equilibrate the cylindrical hydrogel samples in deionized water or PBS.

  • Place the sample on the lower plate of the compression testing machine and coat the plate surfaces with a thin layer of silicone oil.

  • Compress the sample at a constant strain rate (e.g., 5 mm/min).

  • Record the applied force and the resulting deformation.

  • The compressive modulus is determined from the initial linear region of the stress-strain curve.

  • Repeat the measurement for several samples to obtain an average value.

Protocol 3: Swelling Ratio Measurement

This protocol quantifies the hydrogel's ability to absorb and retain water.

Materials:

  • Dried hydrogel samples of known weight.

  • Deionized water or PBS.

  • Analytical balance.

  • Filter paper.

Procedure:

  • Weigh the dried hydrogel sample (W_dry).

  • Immerse the sample in a beaker containing deionized water or PBS at a specific temperature (e.g., 37°C).

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen sample (W_swollen).

  • Continue this process until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(W_swollen - W_dry) / W_dry] x 100

  • Perform the experiment in triplicate for each hydrogel formulation.

References

A Comparative Analysis of the Reactivity of Triallylamine and Monoallylamine for Drug Development and Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the relative reactivity of triallylamine and monoallylamine, crucial for the synthesis of novel chemical entities.

The selection of appropriate building blocks is a critical step in the synthesis of new molecules for pharmaceutical and research applications. Both this compound and monoallylamine are versatile precursors, each offering a unique reactivity profile due to the number of allyl groups attached to the nitrogen atom. This guide provides a comparative analysis of their reactivity, supported by theoretical principles and available experimental context, to aid in the strategic design of synthetic pathways.

Executive Summary

Generally, the nucleophilicity of amines follows the trend of secondary > primary > tertiary in the gas phase. However, in solution, the trend is often more complex and solvent-dependent. For the purpose of many synthetic reactions, the steric hindrance offered by the three allyl groups in this compound is expected to be a dominant factor, making it a less reactive nucleophile compared to the less sterically encumbered monoallylamine.

Reactivity Comparison: Key Influencing Factors

FeatureMonoallylamine (Primary Amine)This compound (Tertiary Amine)Impact on Reactivity
Structure One allyl group attached to nitrogenThree allyl groups attached to nitrogenThe number of allyl groups significantly influences steric hindrance and the number of potential reaction sites.
Nucleophilicity Generally considered a good nucleophile due to the presence of two N-H bonds and a lone pair on the nitrogen.The nitrogen lone pair is present, but its accessibility is sterically hindered by the three bulky allyl groups.Monoallylamine is expected to be a more effective nucleophile in most reactions due to lower steric hindrance.
Steric Hindrance Minimal steric hindrance around the nitrogen atom.Significant steric hindrance due to the three allyl groups.The bulky nature of this compound can impede its approach to electrophilic centers, thereby reducing its reaction rate compared to monoallylamine.
Basicity (pKa of conjugate acid) ~9.49~8.31Monoallylamine is a stronger base than this compound. In reactions where basicity correlates with nucleophilicity, monoallylamine would be more reactive.

Table 1: Comparison of Key Features Influencing the Reactivity of Monoallylamine and this compound.

Conceptual Reactivity in Common Organic Reactions

N-Alkylation

In N-alkylation reactions, a primary amine can undergo single or multiple alkylations. Monoallylamine, being a primary amine, can react with an alkyl halide to form a secondary amine, which can then be further alkylated to a tertiary amine and even a quaternary ammonium (B1175870) salt. The primary amine is generally more reactive than the resulting secondary amine in the first alkylation step due to less steric hindrance.

This compound, being a tertiary amine, can only undergo N-alkylation to form a quaternary ammonium salt. The significant steric hindrance around the nitrogen atom in this compound would be expected to make this reaction slower than the initial alkylation of monoallylamine.

Michael Addition

The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. Computational studies on the aza-Michael addition of primary and secondary amines to acrylates have suggested that primary amines react faster.[1] This is attributed to increased solvation of the zwitterionic intermediate and less sterically hindered proton transfer for the primary amine.[1] Extrapolating this to our comparison, monoallylamine (a primary amine) would be expected to exhibit a higher reaction rate in Michael additions compared to this compound (a tertiary amine), where the steric bulk would significantly hinder the approach to the electrophilic β-carbon.

Experimental Protocols: General Considerations

While specific comparative experimental protocols for monoallylamine and this compound are not available, the following provides a generalized workflow for evaluating their reactivity in a hypothetical N-alkylation reaction. This protocol is intended as a template that would require optimization for specific substrates and conditions.

Objective: To compare the relative reaction rates of monoallylamine and this compound with an alkyl halide.

Materials:

  • Monoallylamine

  • This compound

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Anhydrous solvent (e.g., acetonitrile)

  • Internal standard (e.g., dodecane) for GC analysis

  • Quenching solution (e.g., dilute HCl)

  • Gas chromatograph (GC) with a suitable column

Procedure:

  • Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with magnetic stirrers and reflux condensers, prepare identical reaction mixtures. Each flask should contain the chosen solvent, the alkyl halide, and the internal standard.

  • Initiation: To one flask, add a precise amount of monoallylamine. To the second flask, add an equimolar amount of this compound. Start the reactions simultaneously by placing the flasks in a pre-heated oil bath at a controlled temperature.

  • Monitoring: At regular time intervals, withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

  • Analysis: Analyze the quenched aliquots by GC to determine the consumption of the starting materials and the formation of the product.

  • Data Analysis: Plot the concentration of the reactants and products as a function of time for both reactions. The initial rates can be determined from the slope of the concentration versus time curves at t=0.

Logical Workflow for Reactivity Comparison

G cluster_0 Reactant Selection cluster_1 Reaction Condition cluster_2 Analysis cluster_3 Comparison Monoallylamine Monoallylamine (Primary Amine) ReactionType Select Reaction Type (e.g., N-Alkylation, Michael Addition) Monoallylamine->ReactionType This compound This compound (Tertiary Amine) This compound->ReactionType Parameters Standardize Parameters (Solvent, Temperature, Concentration) ReactionType->Parameters Kinetics Monitor Reaction Kinetics (e.g., GC, NMR) Parameters->Kinetics Data Collect Quantitative Data (Conversion, Yield, Rate) Kinetics->Data Comparison Compare Reactivity (Rate Constants, Product Distribution) Data->Comparison

Caption: A logical workflow for the comparative study of amine reactivity.

Conclusion

Based on fundamental principles of organic chemistry, monoallylamine is expected to be a more reactive nucleophile than this compound in most common synthetic reactions. This is primarily due to the significantly lower steric hindrance around the nitrogen atom in monoallylamine, which allows for more facile access to electrophilic centers. While direct quantitative comparisons are sparse in the literature, this guide provides a strong theoretical framework for researchers to make informed decisions when selecting between these two versatile building blocks for their synthetic endeavors. It is recommended that for any new synthetic application, a preliminary experimental comparison, as outlined in the general protocol, be conducted to determine the optimal reactant and conditions.

References

Quantitative Analysis of Residual Triallylamine Monomer: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of residual monomers like triallylamine in polymers and pharmaceutical products is critical for ensuring product safety, efficacy, and stability. This guide provides a comparative overview of two common analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV) following derivatization.

Method Comparison

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
Principle Separation of volatile compounds in a gaseous mobile phase with detection by ionization in a hydrogen flame.Separation of compounds in a liquid mobile phase with detection via UV absorbance after chemical derivatization.
Derivatization Not required.Required for UV detection of this compound.
Limit of Detection (LOD) ~2 µg/g (based on allylamine)[1][2]0.08–0.33 nmol/mL (as derivative)
Limit of Quantitation (LOQ) ~6 µg/g (based on allylamine)[1][2]0.24–0.80 nmol/mL (as derivative)
Linearity Range 6 to 148 µg/g (based on allylamine)[1][2]Not explicitly stated, but good linearity (r > 0.999) reported.
Accuracy (% Recovery) 93.9% - 99.1% (based on allylamine)[1][2]81.8% - 124.4%
Precision (%RSD) < 15%< 4.82% (inter-day)
Throughput Higher, with run times typically under 20 minutes.[3]Lower, due to the additional derivatization step.
Selectivity High, based on chromatographic retention time.High, dependent on both chromatography and the specificity of the derivatization reaction.
Matrix Effects Can be susceptible to matrix interference, potentially requiring headspace analysis.[4]Can be affected by matrix components that may interfere with the derivatization reaction or co-elute with the derivative.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This protocol is adapted from a validated method for the determination of residual allylamine (B125299) in pharmaceutical substances and is expected to be suitable for this compound with minor modifications.[1][2]

1. Sample Preparation:

  • Accurately weigh the sample containing the residual this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane).

  • If matrix interference is significant, a headspace extraction approach may be necessary. This involves heating the sample in a sealed vial to partition the volatile this compound into the headspace gas, which is then injected into the GC.[4]

2. GC-FID Conditions:

  • Column: DB-CAM (30 m x 0.53 mm x 1.0 µm) or a similar capillary column suitable for amine analysis.[1][2]

  • Injector Temperature: 220°C.[1]

  • Detector Temperature: 260°C.[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 5.33 mL/min).[1]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 6 minutes.

    • Ramp to 200°C at 20°C/min.

    • Hold at 200°C for 7.5 minutes.[1]

  • Injection Mode: Split (e.g., 1:5).[1]

3. Quantification:

  • Prepare a series of calibration standards of this compound in the same solvent as the sample.

  • Inject the standards and the sample solution into the GC-FID system.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the concentration of this compound in the sample from the calibration curve.

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV) Method

As this compound lacks a strong UV chromophore, a pre-column derivatization step is necessary. This protocol is based on a patented method using 2-nitro-4-trifluoromethylfluorobenzene as the derivatizing agent.

1. Derivatization:

  • In a suitable reaction vial, combine the sample solution with the derivatizing agent (2-nitro-4-trifluoromethylfluorobenzene) in a solvent such as dimethyl sulfoxide.

  • Add a catalyst, for example, N,N-diisopropylethylamine.

  • Allow the reaction to proceed at room temperature for a defined period (e.g., 0.5 - 2 hours).

2. HPLC-UV Conditions:

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The derivatized product of small aliphatic amines with 2-nitro-4-trifluoromethylfluorobenzene has a strong absorbance in the 350-450 nm range.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

3. Quantification:

  • Prepare calibration standards of this compound and subject them to the same derivatization procedure as the sample.

  • Inject the derivatized standards and sample into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the derivatized this compound against its initial concentration.

  • Determine the concentration of this compound in the original sample from the calibration curve.

Visualizing the Workflow

The general workflow for the quantitative analysis of residual this compound, encompassing both GC-FID and HPLC-UV methodologies, can be visualized as follows:

Quantitative Analysis Workflow cluster_0 Sample Preparation cluster_1 Analytical Method cluster_1a GC-FID cluster_1b HPLC-UV cluster_2 Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Solvent GC_Injection Direct Injection / Headspace Dissolution->GC_Injection Derivatization Derivatization Dissolution->Derivatization GC_Separation GC Column Separation GC_Injection->GC_Separation FID_Detection Flame Ionization Detection GC_Separation->FID_Detection Data_Acquisition Data Acquisition FID_Detection->Data_Acquisition HPLC_Injection Injection Derivatization->HPLC_Injection HPLC_Separation HPLC Column Separation HPLC_Injection->HPLC_Separation UV_Detection UV-Vis Detection HPLC_Separation->UV_Detection UV_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Result Result (Residual Monomer Concentration) Quantification->Result

Caption: General workflow for quantitative analysis of residual this compound.

Conclusion

Both GC-FID and derivatization-based HPLC-UV offer viable methods for the quantitative analysis of residual this compound monomer.

  • GC-FID is a more direct and higher-throughput method, particularly suitable for volatile amines. Its primary advantage is the elimination of the need for derivatization. However, careful optimization is required to manage potential matrix effects and ensure good peak shape for these polar compounds.[3][5]

  • HPLC-UV with derivatization provides an alternative when GC is not available or when dealing with less volatile matrices. The derivatization step, while adding complexity, enhances sensitivity and selectivity by introducing a strong UV-absorbing chromophore. The choice of derivatizing agent is critical and must be effective for tertiary amines.

The selection of the most appropriate method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and desired sample throughput. Method validation according to ICH guidelines is essential to ensure the reliability of the obtained results.[4]

References

A Comparative Guide to the Analytical Cross-Validation of Triallylamine Determination Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common analytical methodologies for the quantification of triallylamine and structurally related aliphatic amines. The following sections detail the performance characteristics of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) techniques, supported by experimental data from published studies. While direct cross-validation data for this compound is limited in publicly available literature, this guide draws upon validated methods for the closely related compound, allylamine (B125299), to provide a robust comparative framework. Triethylamine (B128534) is also referenced as a suitable internal standard in GC methodologies.

Data Presentation: A Comparative Overview

The quantitative performance of various analytical methods for allylamine, a primary amine structurally similar to this compound, is summarized in the table below. This data provides a benchmark for what can be expected from similar methods developed for this compound.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (Range)Correlation Coefficient (r²)Average Recovery
Gas Chromatography (GC-FID) [1][2]Allylamine2 µg/g6 µg/g6 µg/g - 148 µg/g0.999093.9% - 99.1%
Ion Chromatography (IC) [1][3]Allylamine2.7 µg/mL9.0 µg/mLNot SpecifiedNot SpecifiedNot Specified
HPLC (with derivatization) [1]AllylamineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols offer a foundation for developing and validating analytical methods for this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID) for Allylamine[1][2]

This method was developed for the trace analysis of allylamine in sevelamer (B1230288) hydrochloride and sevelamer carbonate drug substances.

  • Instrumentation: A capillary gas chromatograph equipped with a flame ionization detector.

  • Column: DB-CAM (30 m x 0.53 mm x 1.0 µm) with a bonded and cross-linked, base-deactivated polyethylene (B3416737) glycol stationary phase.[1][2]

  • Internal Standard: Triethylamine.[1]

  • Sample Preparation:

    • Accurately weigh and transfer 42 mg of allylamine into a 50 ml volumetric flask containing about 20 ml of the internal standard solution. Dilute to volume with the internal standard solution.

    • Further dilute 1.0 ml of this solution to 50 ml with the internal standard solution.

    • Transfer 3 ml of the standard solution into a 10 ml centrifuge tube and add 4 ml of 2 N sodium hydroxide (B78521) solution.

    • Centrifuge for 5 minutes at 3000 rpm.

    • Collect the lower layer (chloroform layer) carefully through an automatic pipette and pass it through anhydrous sodium sulfate.[1]

  • Internal Standard Solution Preparation: Accurately weigh and transfer 40 mg of triethylamine into a 25 ml volumetric flask containing about 10 ml of chloroform (B151607), then dilute to volume with chloroform. Further dilute 1.0 ml of this solution to 200 ml with chloroform (8 mg/ml).[1]

  • Validation: The method was validated for specificity, sensitivity, precision, linearity, and accuracy in accordance with ICH Q2 (R1) / United States Pharmacopeia (USP) guidelines.[1]

High-Performance Liquid Chromatography (HPLC)

The analysis of small, polar, and non-UV active amines like this compound by conventional reversed-phase HPLC is challenging.[4] Several approaches can be employed:

  • Mixed-Mode Chromatography: This technique utilizes columns with both reversed-phase and ion-exchange characteristics. For instance, a Coresep 100 mixed-mode HPLC column can retain amines through a combination of weak reversed-phase and cation-exchange mechanisms.[4] The retention and resolution can be adjusted by modifying the amount of acetonitrile, buffer pH, and buffer concentration in the mobile phase.[4]

  • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is another suitable mode for retaining polar compounds like amines.[4]

  • Derivatization: To enhance detection by UV or fluorescence detectors, derivatization of the amine with a suitable agent (e.g., 1-naphthyl isocyanate) can be performed.[1][3] A published HPLC derivatization method for allylamine utilizes a fluorescence detector after reaction with a sodium tetraborate (B1243019) solution.[1][2]

Ion Chromatography (IC)

An ion chromatography method with a conductivity detector has been published for the trace level determination of allylamine.[1][3] This method is particularly useful for analyzing ionic species in complex matrices.

Visualizing the Cross-Validation Workflow and Method Comparison

The following diagrams, generated using Graphviz, illustrate the logical flow of a cross-validation process and a comparison of the analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Validation Parameters cluster_comparison Data Comparison & Analysis Sample Test Sample (containing this compound) GC Gas Chromatography (GC-FID) Sample->GC HPLC High-Performance Liquid Chromatography (e.g., Mixed-Mode, HILIC) Sample->HPLC IC Ion Chromatography (IC) Sample->IC SpikedSample Spiked Sample SpikedSample->GC SpikedSample->HPLC SpikedSample->IC Blank Blank Matrix Blank->GC Blank->HPLC Blank->IC Linearity Linearity GC->Linearity Accuracy Accuracy GC->Accuracy Precision Precision GC->Precision LOD LOD GC->LOD LOQ LOQ GC->LOQ Specificity Specificity GC->Specificity HPLC->Linearity HPLC->Accuracy HPLC->Precision HPLC->LOD HPLC->LOQ HPLC->Specificity IC->Linearity IC->Accuracy IC->Precision IC->LOD IC->LOQ IC->Specificity Comparison Comparative Analysis Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD->Comparison LOQ->Comparison Specificity->Comparison Conclusion Method Selection Comparison->Conclusion

Cross-Validation Workflow Diagram

MethodComparison cluster_gc_attributes GC Attributes cluster_hplc_attributes HPLC Attributes cluster_ic_attributes IC Attributes This compound This compound Analysis GC Gas Chromatography (GC) This compound->GC HPLC High-Performance Liquid Chromatography (HPLC) This compound->HPLC IC Ion Chromatography (IC) This compound->IC GC_Adv High Sensitivity Good for Volatile Compounds GC->GC_Adv Advantages GC_Disadv May require derivatization for polar amines High temperatures can degrade some samples GC->GC_Disadv Disadvantages HPLC_Adv Versatile Suitable for non-volatile compounds Room temperature analysis HPLC->HPLC_Adv Advantages HPLC_Disadv Low UV absorbance requires derivatization or specialized detectors (ELSD, CAD, MS) Polar amines require special columns HPLC->HPLC_Disadv Disadvantages IC_Adv Specific for ionic species Good for trace analysis in aqueous samples IC->IC_Adv Advantages IC_Disadv Limited to ionic or ionizable compounds IC->IC_Disadv Disadvantages

Analytical Method Comparison

References

Safety Operating Guide

Triallylamine: Comprehensive Disposal and Safety Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of triallylamine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedural steps is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to observe the following safety measures to mitigate risks associated with this compound, which is toxic, flammable, and corrosive.[1][2][3]

  • Personal Protective Equipment (PPE): All personnel must be equipped with appropriate PPE. This includes:

    • Eye Protection: Tightly fitting safety goggles or a face shield.[1]

    • Hand Protection: Chemically resistant gloves, such as nitrile rubber. Gloves should be inspected for integrity before each use.[1]

    • Body Protection: A lab coat or a chemical-resistant apron is mandatory.[1]

    • Respiratory Protection: In case of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator is necessary.[1][3]

  • Handling Environment:

    • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Prevent direct contact with the substance and avoid the generation of mists or vapors.[1]

    • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[3]

  • Fire and Explosion Prevention:

    • Keep this compound away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[4][5]

    • Use only non-sparking tools and explosion-proof equipment when handling the substance.[3][5]

    • Ground and bond all containers during material transfer to prevent static discharge.[3][5]

  • Incompatible Materials: Store this compound and its waste away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][3]

Step-by-Step Disposal Protocol

This compound waste must be treated as hazardous and disposed of through a licensed environmental waste management company.[1][6] Never dispose of this compound or its containers in regular trash or down the drain.[1][7]

1. Waste Segregation and Collection:

  • Liquid Waste:

    • Collect all unused this compound and solutions containing the chemical in a dedicated, clearly labeled, and sealed container.[1]

    • The container must be constructed of a compatible material, such as glass or polyethylene, and kept securely closed when not in use.[1]

  • Solid Waste:

    • Any materials contaminated with this compound, including absorbent pads, pipette tips, and gloves, must be treated as hazardous solid waste.[1]

    • Place these items in a separate, labeled, and sealed container that is lined with a chemically resistant bag.[1]

2. Spill Management:

In the event of a spill, follow these procedures immediately:

  • Evacuation and Isolation: Evacuate non-essential personnel from the area. For a significant spill, isolate the area for at least 50 meters (150 feet) in all directions.[7]

  • Containment: Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[1][5] Do not use combustible materials.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[3][4]

  • Decontamination: Clean the spill area with a suitable solvent. Collect all cleaning materials and the solvent as hazardous waste.[1]

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup process.[1]

3. Container Decontamination:

  • Empty this compound containers are considered hazardous waste and must be handled appropriately.[2][6]

  • It is recommended to triple-rinse empty containers with a suitable solvent (e.g., acetone (B3395972) or ethanol).[1]

  • The first rinseate must be collected and disposed of as hazardous liquid waste.[1] Subsequent rinseates should also be collected as hazardous waste.[1]

  • Alternatively, handle uncleaned containers as you would the product itself and dispose of them through a licensed waste disposal company.[2][6]

4. Hazardous Waste Storage:

  • Store all waste containers in a designated, well-ventilated, and secure area.[1]

  • Ensure the storage area is away from incompatible materials.[1]

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the chemical name "this compound".[1]

  • Keep containers tightly closed and store them in a cool, dry place.[3]

5. Final Disposal:

  • Arrange for the collection of all this compound hazardous waste by a licensed and approved waste disposal company.

  • Waste material must be disposed of in accordance with all national, regional, and local regulations.[2][6]

Data Presentation: this compound Hazard Profile

The following table summarizes key quantitative data and classifications for the handling and transport of this compound.

PropertyValueReference
UN Number UN2610[3][7]
Hazard Class 3 (Flammable Liquid)[3]
Subsidiary Hazard Class 8 (Corrosive)[3]
Packing Group III[3]
Flash Point 45 °C (113 °F)[7]
Density 0.800 g/cm³[7]
CAS Number 102-70-5[3][6][7]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

TriallylamineDisposal cluster_prep Phase 1: Preparation & Handling cluster_waste_gen Phase 2: Waste Generation cluster_waste_streams Phase 3: Segregation & Collection cluster_spill_response Spill Response Protocol cluster_storage Phase 4: Waste Storage cluster_disposal Phase 5: Final Disposal start Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_gen Waste Generated fume_hood->waste_gen liquid_waste Liquid Waste (Unused chemical, solutions) waste_gen->liquid_waste Liquid solid_waste Solid Waste (Contaminated labware, PPE) waste_gen->solid_waste Solid spill Spill Occurs waste_gen->spill Accidental storage Store in Designated, Labeled, & Sealed Containers liquid_waste->storage solid_waste->storage contain_spill Contain with Inert Absorbent spill->contain_spill collect_spill Collect with Non-Sparking Tools contain_spill->collect_spill spill_waste_container Place in Hazardous Waste Container collect_spill->spill_waste_container spill_waste_container->storage disposal_co Arrange Pickup by Licensed Disposal Company storage->disposal_co

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.